molecular formula C14H19NO4 B12313866 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid

2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid

Cat. No.: B12313866
M. Wt: 265.30 g/mol
InChI Key: IZTSHBJGBDBAAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid (CAS 1706571-47-2) is a specialized organic compound with a molecular formula of C14H19NO4 and a molecular weight of 265.31 g/mol . This chemical features a phenylglycine scaffold derivatized with a tert-butoxy acetamide group, making it a valuable building block in organic synthesis and medicinal chemistry research. Its structure suggests potential applications as an intermediate in the development of novel pharmaceutical compounds, particularly in the synthesis of peptides or peptide mimetics where the tert-butoxy group can serve as a protective moiety. Researchers can utilize this compound to introduce a substituted phenylglycine residue into larger molecules, which may be relevant in probing biological pathways or creating focused screening libraries. The product is provided with a defined SMILES code of O=C(O)C(NC(COC(C)(C)C)=O)C1=CC=CC=C1 for precise structural identification . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

2-[[2-[(2-methylpropan-2-yl)oxy]acetyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-9-11(16)15-12(13(17)18)10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3,(H,15,16)(H,17,18)

InChI Key

IZTSHBJGBDBAAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC(=O)NC(C1=CC=CC=C1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-Acyl Phenylglycine Derivatives: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-acyl phenylglycine derivatives, with a specific focus on compounds structurally related to the query NNN-(2-tert-butoxyacetyl)-phenylglycine. While a specific CAS number for this exact NNN-prefixed molecule is not found in standard chemical databases, this guide will focus on the closely related and synthetically relevant N-(tert-Butoxycarbonyl)-L-2-phenylglycine (CAS: 2900-27-8) and its D-enantiomer (CAS: 33125-05-2), which serve as critical starting materials for further derivatization. We will delve into the synthesis, physicochemical properties, analytical methodologies, and potential applications of these and related N-acylated phenylglycine compounds in the field of drug discovery and development. This document is intended to serve as a valuable resource for researchers and scientists working with unnatural amino acids and their derivatives in medicinal chemistry and peptide science.

Introduction: The Significance of N-Acyl Phenylglycine Derivatives

Phenylglycine, a non-proteinogenic amino acid, is a crucial building block in the synthesis of various pharmaceuticals, including β-lactam antibiotics and the anti-cancer agent Taxol.[1] Its derivatives, particularly those with N-acyl modifications, are of significant interest in medicinal chemistry. The introduction of an acyl group at the nitrogen atom can profoundly alter the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. This, in turn, can influence its biological activity, making N-acyl phenylglycines valuable scaffolds for drug design.

The tert-butoxycarbonyl (Boc) protecting group, as seen in N-(tert-Butoxycarbonyl)-L-2-phenylglycine, is a common feature in peptide synthesis and the creation of more complex molecules.[2][3][4] This guide will explore the chemistry of such compounds, providing a foundation for the synthesis and understanding of a wide range of N-acylated phenylglycine derivatives.

Physicochemical Properties and Identification

The accurate identification and characterization of N-acyl phenylglycine derivatives are paramount for their successful application in research and development.

Key Physicochemical Data

The properties of the foundational compound, N-(tert-Butoxycarbonyl)-L-2-phenylglycine, are summarized in the table below. These values are critical for designing synthetic transformations, purification protocols, and analytical methods.

PropertyValueSource
CAS Number 2900-27-8[2][3]
Molecular Formula C13H17NO4[3]
Molecular Weight 251.28 g/mol [3]
Appearance White to almost white powder/crystal[4]
Purity >98.0% (HPLC)[4]
Storage Temperature Refrigerated (0-10°C)
Spectroscopic and Chromatographic Characterization

A combination of analytical techniques is essential for the unambiguous identification and purity assessment of N-acyl phenylglycine derivatives.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of these compounds. A reversed-phase C18 column is typically employed with a mobile phase consisting of a water and acetonitrile gradient.[5] UV detection is suitable due to the presence of the phenyl group.[5]

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry provides crucial information about the molecular weight of the compound, aiding in its identification.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the chemical structure of the synthesized derivatives, confirming the presence of the phenyl, glycine, and acyl moieties.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For certain N-acylglycine derivatives, GC-MS can be a powerful analytical tool, though it often requires a derivatization step to increase the volatility of the analyte.[7][8] A two-step derivatization, involving silylation of the carboxyl group followed by trifluoroacylation of the amino group, has been successfully employed for related compounds.[8]

Synthesis of N-Acyl Phenylglycine Derivatives

The synthesis of N-acylated phenylglycine derivatives typically involves a multi-step process, starting from phenylglycine or a suitable precursor. The general workflow encompasses N-protection, acylation, and deprotection steps.

General Synthetic Workflow

The synthesis of a target N-acyl phenylglycine derivative can be conceptualized with the following workflow. This diagram illustrates the key stages, from starting materials to the final product, highlighting the critical transformations involved.

G Start Phenylglycine N_Protection N-Protection (e.g., Boc Anhydride) Start->N_Protection N_Boc_PG N-Boc-Phenylglycine N_Protection->N_Boc_PG Activation Carboxylic Acid Activation (e.g., HATU, DIEA) N_Boc_PG->Activation Coupling Amine Coupling Activation->Coupling Target_Molecule Target N-Acyl Phenylglycine Derivative Coupling->Target_Molecule Deprotection Deprotection (e.g., TFA) Target_Molecule->Deprotection Final_Product Final Deprotected Product Deprotection->Final_Product

Caption: General synthetic workflow for N-acyl phenylglycine derivatives.

Experimental Protocol: Synthesis of a Peptide Derivative using N-Boc-Phenylglycine

This protocol outlines the coupling of N-Boc-phenylglycine to an amino group on a solid support, a common step in solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Swell the solid-phase resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: If the resin is Fmoc-protected, treat it with a 20% piperidine in DMF solution to deprotect the terminal amine.

  • Coupling Reaction:

    • Dissolve N-Boc-L-phenylglycine (2 equivalents) in DMF.

    • Add a coupling reagent such as HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (1.95 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (4 equivalents).[9]

    • Add this activation mixture to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Cleavage and Deprotection: Once the full peptide is synthesized, cleave the peptide from the resin and remove the Boc protecting group using a cleavage cocktail, often containing trifluoroacetic acid (TFA).[9][10]

Applications in Drug Discovery and Development

N-acyl phenylglycine derivatives are versatile scaffolds with potential applications in various therapeutic areas.

Anticonvulsant Agents

Recent studies have explored new phenylglycinamide derivatives as potential broad-spectrum anticonvulsants.[6] The core structure allows for systematic modifications to optimize activity and pharmacokinetic properties.

Analgesics

The structural similarity of N-acylglycine derivatives to the neurotransmitter glycine suggests their potential to modulate glycine signaling in the central nervous system.[11] Specifically, inhibitors of the glycine transporter 2 (GlyT2) have shown promise as analgesics in models of chronic pain.[12] N-acyl amino acids have been developed as selective GlyT2 inhibitors.[12]

Peptide Mimetics and Ubiquitination Research

N-protected amino acid derivatives are fundamental building blocks in the synthesis of peptides and peptidomimetics. For instance, a derivative of N-Boc-glycine has been utilized as a building block for studying peptide ubiquitination, a critical post-translational modification.[9]

Hypothetical Signaling Pathway in Analgesia

The potential analgesic effect of certain N-acyl phenylglycine derivatives may be mediated through the modulation of glycinergic neurotransmission. The following diagram illustrates a hypothetical signaling pathway.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Glycine_Vesicle Glycine Vesicles Glycine Glycine Glycine_Vesicle->Glycine Release Glycine_Receptor Glycine Receptor Glycine->Glycine_Receptor Binding GlyT2 Glycine Transporter 2 (GlyT2) Glycine->GlyT2 Reuptake Drug N-Acyl Phenylglycine Derivative Drug->GlyT2 Inhibition Inhibition Neuronal Inhibition Glycine_Receptor->Inhibition

Caption: Hypothetical modulation of glycinergic signaling by an N-acyl phenylglycine derivative.

Conclusion

While the specific compound NNN-(2-tert-butoxyacetyl)-phenylglycine remains elusive in the chemical literature, likely due to non-standard nomenclature, the underlying chemical scaffold of N-acylated phenylglycine derivatives holds significant promise for scientific research and drug development. By understanding the synthesis, characterization, and biological potential of well-established analogs like N-Boc-phenylglycine, researchers are well-equipped to explore this versatile class of compounds for a range of therapeutic applications. This guide serves as a foundational resource to facilitate such endeavors.

References

  • ResearchGate. A Convenient Synthesis of N-Boc-Protected tert-Butyl Esters of Phenylglycines from Benzylamines. Available from: [Link]

  • CP Lab Safety. N-(tert-Butoxycarbonyl)-L-2-phenylglycine, 5g, Each. Available from: [Link]

  • PubMed. Synthesis of N-tert. -butoxycarbonyl-( alpha-phenyl)aminomethylphenoxyacetic acid for use as a handle in solid-phase synthesis of peptide alpha-carboxamides. Available from: [Link]

  • PrepChem.com. Preparation of N-Phenylglycine. Available from: [Link]

  • Tokyo Chemical Industry. N-(tert-Butoxycarbonyl)-D-2-phenylglycine | 33125-05-2. Available from: [Link]

  • NSF PAR. Controlled Ring-Opening Polymerization of N-(3-tert-Butoxy-3-oxopropyl) Glycine Derived N-Carboxyanhydrides towards Well-defined. Available from: [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]

  • J-GLOBAL. N-Boc-L-Phenylglycine | Chemical Substance Information. Available from: [Link]

  • PMC. N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Available from: [Link]

  • MDPI. New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Available from: [Link]

  • PubMed. Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. Available from: [Link]

  • ResearchGate. Development of an N -Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. Available from: [Link]

  • PMC. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. Available from: [Link]

  • MDPI. Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Available from: [Link]

Sources

Properties of 2-(tert-butoxy)acetamido-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(tert-butoxy)acetamido-2-phenylacetic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(tert-butoxy)acetamido-2-phenylacetic acid (CAS No. 1706571-47-2), a distinct N-acylated derivative of the non-proteinogenic amino acid, phenylglycine. Intended for researchers, medicinal chemists, and drug development professionals, this document elucidates the molecule's core structural features, differentiates it from common analogues, presents a robust, proposed synthetic workflow, and details its predicted physicochemical and spectroscopic properties. Given the limited availability of published experimental data for this specific molecule, this guide leverages established principles of organic chemistry and expert analysis to provide a foundational understanding for its synthesis, characterization, and potential applications.

Introduction and Structural Elucidation

2-(tert-butoxy)acetamido-2-phenylacetic acid is an organic compound featuring a phenylglycine backbone. The defining characteristic is the N-acylation with a tert-butoxyacetyl group. This structure imparts a unique combination of hydrophobicity (from the phenyl and tert-butyl groups) and hydrophilicity (from the carboxylic acid and amide functionalities), suggesting its potential utility as a specialized building block in organic synthesis.

Core Structure

The molecule's structure consists of a central α-carbon bonded to a phenyl ring, a carboxylic acid group, a hydrogen atom, and an acetamido nitrogen. This nitrogen is further substituted with a tert-butoxyacetyl group.

Caption: Chemical Structure of the Topic Compound.

Critical Distinction from Boc-Phenylglycine

It is imperative to distinguish 2-(tert-butoxy)acetamido-2-phenylacetic acid from the more commonly referenced N-(tert-butoxycarbonyl)-2-phenylacetic acid (Boc-Phg). The key difference lies in the linker between the tert-butoxy group and the phenylglycine nitrogen.

  • Topic Compound: Features a tert-butoxyacetyl group (-C(=O)-CH₂-O-tBu). This results in an ether linkage and an additional methylene spacer, increasing flexibility.

  • Boc-Phenylglycine: Features a tert-butoxycarbonyl group (-C(=O)-O-tBu). This is a carbamate linkage.

This structural variance significantly impacts chemical properties, including stability, reactivity, and steric hindrance. The acetamido linkage in the topic compound is generally more stable to acidic conditions than the carbamate linkage of a Boc-protecting group, which is designed for acid-lability.[1]

comparison cluster_0 Topic Compound (tert-butoxyacetamido) cluster_1 Boc-Phenylglycine (tert-butoxycarbonylamino) A Phenylglycine Core -- NH -- C(=O) -- CH₂ -- O -- C(CH₃)₃ B Phenylglycine Core -- NH -- C(=O) -- O -- C(CH₃)₃ G phenylglycine DL-2-Phenylglycine reaction Amide Bond Formation (Stir at RT, 12-24h) phenylglycine->reaction tBuOAcOH tert-Butoxyacetic Acid tBuOAcOH->reaction coupling_agent Coupling Agent (e.g., EDC, HATU) coupling_agent->reaction base Base (e.g., DIPEA) base->reaction solvent Solvent (e.g., DMF, DCM) solvent->reaction start Reaction Setup workup Aqueous Workup (Acidification & Extraction) reaction->workup Reaction Monitoring (TLC) purification Purification (Crystallization or Chromatography) workup->purification product Target Molecule purification->product

Caption: Proposed Synthetic Workflow.

Detailed Experimental Protocol

Objective: To synthesize 2-(tert-butoxy)acetamido-2-phenylacetic acid.

Materials:

  • DL-2-Phenylglycine (1.0 eq)

  • tert-Butoxyacetic acid (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve DL-2-Phenylglycine (1.0 eq) and tert-butoxyacetic acid (1.1 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add HOBt (1.2 eq), followed by EDC·HCl (1.2 eq). Stir for 15 minutes to allow for pre-activation of the carboxylic acid.

  • Coupling: Slowly add DIPEA (2.5 eq) to the reaction mixture. The solution may become cloudy.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing 1 M HCl. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and finally with brine. This removes residual DMF, DIPEA·HCl, and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

Self-Validating System: The success of each step can be validated. The reaction progress is monitored by TLC. The extraction and washing steps are designed to systematically remove specific types of impurities. Final product purity can be confirmed by NMR spectroscopy and Mass Spectrometry.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic analysis is essential for structural confirmation. The following are predicted ¹H and ¹³C NMR chemical shifts based on the molecule's structure.

Predicted ¹H NMR Spectrum
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0 - 12.0broad s1HCarboxylic Acid (-COOH )
~8.0 - 8.5d1HAmide (-NH -)
~7.3 - 7.5m5HPhenyl Ring (-C₆H₅ )
~5.5d1HAlpha-Proton (-CH -Ph)
~3.9s2HMethylene (-O-CH₂ -C=O)
~1.2s9Htert-Butyl (-C(CH₃ )₃)
Predicted ¹³C NMR Spectrum
Chemical Shift (δ, ppm)Assignment
~173Carboxylic Acid Carbon (C =O)OH
~169Amide Carbonyl Carbon -NH(C =O)-
~138Phenyl Carbon (quaternary, C1)
~129Phenyl Carbons (ortho, meta, para)
~75tert-Butyl Quaternary Carbon -O-C (CH₃)₃
~68Methylene Carbon -O-C H₂-C=O
~58Alpha-Carbon -C H(Ph)-COOH
~28tert-Butyl Methyl Carbons -C(C H₃)₃

Potential Applications and Research Directions

The unique structure of 2-(tert-butoxy)acetamido-2-phenylacetic acid suggests several areas for research and application:

  • Advanced Peptide Synthesis: The N-acyl group is more stable than a standard Boc group, making this molecule a potential building block for synthesizing complex peptides where selective deprotection is required under non-acidic conditions.

  • Pharmaceutical Scaffolding: N-acylated amino acids are prevalent motifs in pharmacologically active compounds. This molecule could serve as a starting material or intermediate for novel therapeutics.

  • Chiral Ligand Development: As a chiral carboxylic acid, it could be explored as a ligand in asymmetric catalysis after resolution of its enantiomers.

Safety and Handling

As a novel chemical with limited toxicological data, 2-(tert-butoxy)acetamido-2-phenylacetic acid should be handled with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [2][3][4][5]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or powder. [2]Avoid contact with skin and eyes. [4][5]* Storage: Store in a tightly sealed container in a cool, dry place. [6]* Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

  • PubChem. (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetic acid. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. Boc-D-Phg-OH. [Link]

  • Angene Chemical. Safety Data Sheet: (S)-2-Acetoxy-2-phenylacetic acid. [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary & Molecular Identity

2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid (CAS 1706571-47-2) is a specialized amino acid derivative featuring a phenylglycine core acylated with a tert-butoxyacetyl group.[1] Unlike standard Boc-protected amino acids (carbamates), this molecule contains an ether-linked side chain, making it a critical building block for introducing protected glycolic acid moieties into peptidomimetics and pharmaceutical intermediates.

This guide details the molecular specifications, synthetic pathways, and analytical validation protocols required for the utilization of this compound in high-purity applications.

Molecular Specifications Table
PropertySpecification
IUPAC Name 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid
Common Name

-(2-tert-Butoxyacetyl)-phenylglycine
CAS Number 1706571-47-2
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.31 g/mol
Exact Mass 265.1314 Da
SMILES CC(C)(C)OCC(=O)NC(C1=CC=CC=C1)C(=O)O
Appearance White to off-white crystalline powder
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water

Structural Analysis & Physicochemical Properties[2][8][9]

Structural Differentiation (Critical Note)

It is imperative to distinguish this compound from Boc-Phenylglycine (CAS 2900-27-8).

  • Boc-Phg-OH: Contains a carbamate linkage (

    
    ).[2] Acid deprotection yields the free amine .
    
  • Target Molecule: Contains an amide linkage with an ether side chain (

    
    ). Acid deprotection (e.g., TFA) cleaves the tert-butyl group to yield a hydroxyl  group (glycolic acid amide), not an amine.
    
Calculated Properties[5][9][10]
  • LogP (Predicted): 1.74 (Moderate lipophilicity, suitable for membrane permeability studies).

  • pKa (Carboxyl): ~3.5–4.0 (Typical for

    
    -amido acids).
    
  • H-Bond Donors: 2 (Amide NH, Acid OH).

  • H-Bond Acceptors: 4 (Amide CO, Acid CO, Acid OH, Ether O).

Synthetic Methodology

The synthesis of 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid is best achieved via a Schotten-Baumann reaction or a mixed anhydride coupling, ensuring the integrity of the chiral center (if starting from enantiopure phenylglycine).

Protocol: Schotten-Baumann Acylation

This protocol describes the acylation of Phenylglycine with 2-(tert-butoxy)acetyl chloride.

Reagents:

  • Phenylglycine (1.0 eq)

  • 2-(tert-Butoxy)acetyl chloride (1.1 eq)

  • Sodium Hydroxide (NaOH), 1M aqueous solution

  • Dichloromethane (DCM) or THF

Step-by-Step Workflow:

  • Dissolution: Dissolve Phenylglycine (10 mmol) in 20 mL of 1M NaOH (20 mmol) at 0°C. The pH must be maintained >10 to solubilize the zwitterion.

  • Addition: Dropwise add 2-(tert-Butoxy)acetyl chloride (11 mmol) dissolved in 10 mL of dry DCM to the vigorously stirred aqueous solution.

  • pH Control: Simultaneously add additional 1M NaOH to maintain pH between 10–11. Warning: Low pH leads to hydrolysis of the acid chloride; High pH (>13) risks racemization.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Workup:

    • Separate the organic layer (discard).[3]

    • Acidify the aqueous layer carefully with 1M HCl to pH ~2.

    • Extract the precipitated oil/solid with Ethyl Acetate (3 x 30 mL).

    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.

Visualization: Synthesis Logic Flow

SynthesisFlow Start Phenylglycine (Zwitterion) Base 1M NaOH (Solubilization) Start->Base pH > 10 Inter Intermediate Anion Base->Inter Formation of Sodium Salt Reagent 2-(tert-Butoxy) acetyl chloride Reagent->Inter Acylation (0°C, DCM/H2O) Acid Acidification (pH 2.0) Inter->Acid Quench Product Target Product (Precipitate) Acid->Product Extraction (EtOAc)

Caption: Figure 1. Biphasic Schotten-Baumann acylation workflow for the synthesis of 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid.

Analytical Validation

To ensure the compound meets "Reference Standard" quality, the following analytical signatures must be verified.

Proton NMR ( -NMR, 400 MHz, DMSO- )
  • 
     12.8 ppm (s, 1H):  Carboxylic acid proton (broad).
    
  • 
     8.5 ppm (d, 1H):  Amide 
    
    
    
    .
  • 
     7.3–7.4 ppm (m, 5H):  Phenyl ring protons.
    
  • 
     5.4 ppm (d, 1H):  Alpha-proton (
    
    
    
    ) of phenylglycine.
  • 
     3.9 ppm (s, 2H):  Methylene protons (
    
    
    
    ) of the acetyl linker.
  • 
     1.2 ppm (s, 9H): tert-Butyl group (
    
    
    
    ).
Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ):  266.3 Da.
    
  • Negative Mode (

    
    ):  264.3 Da.
    
  • Fragmentation Pattern:

    • Loss of tert-butyl group (

      
      ): Peak at ~210 Da.
      
    • Decarboxylation (

      
      ): Peak at ~222 Da.
      

Application Context & Deprotection Logic

This molecule serves as a "masked" glycolic acid derivative. In drug development, hydroxyl groups often lead to poor bioavailability. By masking the hydroxyl as a tert-butyl ether, lipophilicity is increased (LogP 1.74), improving membrane permeability.

Deprotection Mechanism

Upon exposure to Trifluoroacetic acid (TFA), the tert-butyl cation is cleaved, revealing the free hydroxyl group. This is distinct from Boc-removal which reveals an amine.

Deprotection Target Target Molecule (Ether Protected) TFA TFA / DCM (Acidolysis) Target->TFA Cleavage t-Butyl Cation Scavenging TFA->Cleavage Result Glycolic Acid Amide (-NH-CO-CH2-OH) Cleavage->Result Yields OH group

Caption: Figure 2. Acid-mediated deprotection pathway converting the tert-butoxy ether to a free hydroxyl moiety.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 571805 (Related Structure: Boc-Phenylglycine). Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for tert-butyl ether stability and deprotection).
  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Authoritative source for Schotten-Baumann and mixed anhydride coupling protocols).

Sources

Chiral Building Blocks in Peptide Synthesis: A Technical Evaluation of N-Glycolylphenylglycine and its tert-Butyl Protected Derivative

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of peptidomimetics, semi-synthetic beta-lactam antibiotics, and targeted therapeutics, phenylglycine derivatives serve as indispensable chiral building blocks. N-glycolylphenylglycine (occasionally referenced in legacy or internal literature as NNN-glycolylphenylglycine) provides a critical structural motif featuring both an aromatic ring for hydrophobic interactions and a terminal hydroxyl group for hydrogen bonding.

However, deploying unprotected N-glycolylphenylglycine directly in solution-phase or solid-phase peptide synthesis (SPPS) introduces severe chemoselectivity issues. To resolve this, drug development professionals utilize its protected analog: 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid (CAS 1706571-47-2)[1]. This whitepaper provides an in-depth technical comparison of these two molecules, detailing the mechanistic necessity of the tert-butyl (tBu) protecting group, comparative physicochemical data, and self-validating experimental workflows for their application.

Structural Profiling and Comparative Data

The fundamental difference between the two compounds lies in the masking of the primary hydroxyl group on the glycolyl appendage. The bulky, hydrophobic tert-butyl ether significantly alters the molecule's partition coefficient (LogP) and reactivity profile[1].

Table 1: Physicochemical and Reactivity Comparison
PropertyN-Glycolylphenylglycine2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid
CAS Number N/A (Typically transient/unregistered)1706571-47-2[1]
Molecular Formula C₁₀H₁₁NO₄C₁₄H₁₉NO₄[1]
Molecular Weight 209.20 g/mol 265.30 g/mol [1]
Hydroxyl Status Unprotected (-OH)Protected (-O-tBu)
Predicted LogP ~0.50 (Hydrophilic)1.74 (Lipophilic)[1]
H-Bond Donors 32[1]
Primary Application Final API structural moietyIntermediate building block for peptide synthesis
Coupling Efficiency Low (Prone to intramolecular cyclization)High (Strictly chemoselective)

Mechanistic Causality: The "Why" Behind tert-Butyl Protection

The Threat of Intramolecular Cyclization

During peptide chain elongation, the carboxylic acid of the phenylglycine derivative must be activated to form an active ester (e.g., using HATU, EDC, or DCC). When activating N-glycolylphenylglycine , the unprotected primary hydroxyl group is geometrically predisposed to act as an internal nucleophile. Because the hydroxyl oxygen is situated five atoms away from the activated carbonyl carbon, it rapidly undergoes intramolecular nucleophilic acyl substitution.

This side reaction forms a stable 6-membered lactone ring (a morpholine-2,5-dione derivative), which irreversibly consumes the starting material and terminates peptide elongation. Furthermore, intermolecular O-acylation (esterification) can occur with other activated amino acids in the reaction mixture.

The Steric Shielding of the tBu Group

By employing 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid , the nucleophilicity of the oxygen is neutralized. The tert-butyl group provides massive steric hindrance, physically blocking the oxygen lone pairs from attacking the electrophilic carbonyl. This forces the reaction pathway exclusively toward the desired intermolecular aminolysis (amide bond formation) with the target amine.

G cluster_0 Unprotected Pathway (N-glycolylphenylglycine) cluster_1 Protected Pathway (tert-Butoxy Derivative) Start1 Unprotected -OH Act1 Carboxylic Acid Activation Start1->Act1 Side1 Intramolecular Cyclization (Morpholine-dione) Act1->Side1 Nucleophilic Attack Side2 Intermolecular Esterification Act1->Side2 Cross-reactivity Start2 Protected -O-tBu Act2 Carboxylic Acid Activation Start2->Act2 Desired Chemoselective Amide Bond (Target Peptide) Act2->Desired High Yield

Caption: Mechanistic divergence during activation: Unprotected vs. tert-Butyl protected hydroxyl groups.

Self-Validating Experimental Workflows

To ensure high-fidelity synthesis, the following protocols utilize built-in chemical checkpoints to validate success at each stage.

Protocol 1: Chemoselective Peptide Coupling

Objective: Couple 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid to a growing peptide chain or primary amine.

  • Activation: Dissolve 1.0 equivalent of 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid and 1.1 equivalents of HATU in anhydrous N,N-Dimethylformamide (DMF) at 0°C. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes to form the active ester.

  • Coupling: Add 1.0 equivalent of the target amine. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint (Reaction Monitoring): Analyze via LC-MS. The starting material (LogP ~1.74)[1] should disappear, replaced by a more lipophilic product peak.

  • Orthogonal Workup: Dilute with Ethyl Acetate (EtOAc).

    • Wash sequentially with 5% aqueous KHSO₄ (removes unreacted amines and DIPEA).

    • Wash with saturated aqueous NaHCO₃ (removes unreacted carboxylic acids and HATU byproducts).

    • Wash with brine, dry over Na₂SO₄, and concentrate. The resulting organic layer is self-purified of ionic contaminants.

Protocol 2: Global Deprotection to Yield the N-Glycolylphenylglycine Motif

Objective: Remove the tert-butyl ether to reveal the active N-glycolylphenylglycine moiety in the final API.

  • Cleavage Cocktail Preparation: Prepare a solution of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O.

    • Causality Note: The cleavage of the tBu ether generates a highly reactive tert-butyl cation. TIPS acts as a hydride donor to rapidly quench this cation into inert isobutane, preventing the re-alkylation of electron-rich amino acid side chains.

  • Reaction: Dissolve the protected peptide intermediate in the cleavage cocktail (10 mL per gram of peptide). Stir at room temperature for 2 hours.

  • Precipitation: Concentrate the mixture under a stream of N₂ to 10% of its original volume. Add cold diethyl ether (-20°C) to precipitate the deprotected peptide.

  • Self-Validation Checkpoint (Mass Spectrometry): Centrifuge and analyze the pellet via ESI-MS. Successful deprotection is definitively validated by a mass shift of exactly -56.1 Da (corresponding to the loss of isobutylene) from the parent mass of the protected intermediate.

G A Phenylglycine B tBu-O-CH2-COCl (Acylation) A->B C 2-[2-(tert-Butoxy)acetamido]- 2-phenylacetic acid (Protected) B->C D Amine + HATU/DIPEA (Coupling) C->D E Protected Peptide Intermediate D->E F TFA / Scavengers (Deprotection) E->F G N-glycolylphenylglycine Moiety in API F->G

Caption: Workflow from Phenylglycine to the final N-glycolylphenylglycine moiety via tBu protection.

Conclusion

While the N-glycolylphenylglycine structural motif is highly desirable in final drug formulations, its direct utilization in synthesis is fundamentally flawed due to the nucleophilicity of its unprotected hydroxyl group. By adopting 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid, chemists leverage steric shielding to enforce strict chemoselectivity. The subsequent removal of the tert-butyl group via standard TFA-mediated acidolysis provides a clean, high-yielding pathway to the desired therapeutic architecture.

References

  • ChemScene. "2-(2-(Tert-butoxy)acetamido)-2-phenylacetic acid | ChemScene". ChemScene.

Sources

Therapeutic Horizons of 2-Phenylacetic Acid Amide Derivatives: A Comprehensive Technical Review of Synthesis, SAR, and Pharmacological Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Phenylacetamide Scaffold in Rational Drug Design

In the landscape of medicinal chemistry, 2-phenylacetic acid amide (phenylacetamide) derivatives represent a highly versatile, privileged scaffold. Characterized by an acetamide linker bridging a phenyl ring and various amine or heterocyclic substitutions, this structural motif provides a highly tunable pharmacophore. The rotational freedom of the acetamide linker, combined with the ability to independently functionalize the aromatic ring and the nitrogen atom, allows researchers to precisely modulate lipophilicity, electron density, and steric bulk.

This whitepaper synthesizes recent structural-activity relationship (SAR) data, mechanistic pathways, and optimized experimental protocols to guide the development of novel phenylacetamide-based therapeutics across oncology, neuropharmacology, and infectious diseases.

Core Therapeutic Applications and Structure-Activity Relationships (SAR)

Oncology: Cytotoxicity and Pro-Apoptotic Mechanisms

Recent investigations into phenylacetamide derivatives have unveiled potent anticancer properties, particularly through the induction of intrinsic and extrinsic apoptotic pathways. The electronic nature and position of substituents on the phenyl ring dictate cytotoxic efficacy.

According to research published in 1 [1], derivatives possessing strong electron-withdrawing groups, such as a para-nitro moiety, exhibit profound cytotoxicity. For instance, specific para-nitro derivatives demonstrated an IC50 of 0.6 μM against MDA-MB-468 breast cancer cells. Mechanistically, these compounds trigger apoptosis by upregulating the mRNA expression of Bax (pro-apoptotic) and FasL, while subsequently activating Caspase-3.

ApoptosisPathway A Phenylacetamide Derivative B Upregulation of Bax & FasL mRNA A->B Induces C Mitochondrial Cytochrome c Release B->C Intrinsic Pathway D Caspase-3 Activation C->D Cleavage E Apoptosis (Cell Death) D->E Execution

Fig 1: Apoptosis signaling pathway induced by phenylacetamide derivatives.

Neuropharmacology: High-Affinity Sigma-1 Receptor Ligands

Phenylacetamides are also critical in the development of central nervous system (CNS) agents, specifically as selective


 receptor ligands. The spatial arrangement of the basic nitrogen and the lipophilic phenyl rings is ideal for the 

pharmacophore.

A landmark study in the 2 [2] demonstrated that N-(1-benzylpiperidin-4-yl)phenylacetamides achieve nanomolar affinity. The SAR reveals a clear causality: halogen substitution (e.g., 2-fluoro) on the aromatic ring optimally fills the hydrophobic pocket of the


 receptor while minimizing steric clashes that would otherwise increase unwanted 

affinity. The 2-fluoro analog exhibited a

of 3.56 nM for

receptors and 667 nM for

receptors, providing an exceptional selectivity window.
Antimicrobial and Agrochemical Efficacy

The scaffold's utility extends to combating resistant bacterial strains. The hybridization of phenylacetamides with other pharmacophores, such as 1,2,4-triazoles or dissulfone moieties, yields potent antimicrobial agents.

  • Medical Antibacterial: Research in 3 [3] shows that theophylline-1,2,4-triazole tethered N-phenylacetamides with electron-donating methyl groups at the para position achieve high efficacy against E. coli (MIC = 0.20 μg/mL) by acting as serine protease inhibitors.

  • Agrochemical: As reported in the4 [4], 2-oxo-N-phenylacetamide derivatives containing a dissulfone moiety inhibit the Clp (CRP-like protein) gene expression in Xanthomonas oryzae (Xoo and Xoc). The dissulfone acts as a bioisostere, enhancing hydrogen bonding with the bacterial target.

Quantitative Pharmacological Data

To facilitate rapid comparative analysis, the following table synthesizes the quantitative efficacy of key phenylacetamide derivatives across different therapeutic targets.

Compound Class / Specific DerivativeTarget / Cell LineKey SubstituentEfficacy MetricValueReference
Phenylacetamide (3d) MDA-MB-468 (Breast Cancer)p-NO₂IC₅₀0.60 ± 0.08 μM[1]
Phenylacetamide (3d) MCF-7 (Breast Cancer)p-NO₂IC₅₀0.70 ± 0.40 μM[1]
N-(1-benzylpiperidin-4-yl) PA (1)

Receptor
Unsubstituted

3.90 nM[2]
N-(1-benzylpiperidin-4-yl) PA (11)

Receptor
2-Fluoro

3.56 nM[2]
Triazole-tethered N-PA (4e) Escherichia colip-CH₃MIC0.20 ± 0.08 μg/mL[3]
Triazole-tethered N-PA (4g) Bacillus subtilism,p-diCH₃MIC0.28 ± 0.50 μg/mL[3]
2-oxo-N-PA dissulfone (D14) Xanthomonas oryzae (Xoo)Dissulfone moietyEC₅₀0.63 mg/L[4]

Experimental Methodologies and Workflows

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the synthesis and biological evaluation of phenylacetamide derivatives.

ExperimentalWorkflow A SAR-Driven Scaffold Design B Ultrasound-Assisted Synthesis A->B Optimization C NMR/HRMS Characterization B->C Validation D In Vitro Screening (MTT / Microdilution) C->D Bio-evaluation

Fig 2: Experimental workflow for the synthesis and biological screening of phenylacetamides.

Protocol 1: Ultrasound-Assisted Synthesis of Triazole-Tethered N-Phenylacetamides

Causality & Rationale: Conventional thermal heating for the S-alkylation of triazoles with 2-bromo-N-phenylacetamides requires 24–48 hours. By utilizing ultrasound irradiation, acoustic cavitation generates localized hotspots that rapidly overcome the activation energy barrier, reducing reaction time to 50–60 minutes and improving yields (69%–95%) while minimizing thermal degradation side-products.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting 1,2,4-triazole-thiol derivative (1.0 mmol) in 10 mL of anhydrous dimethylformamide (DMF) in a specialized sonication flask.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 mmol) to the solution to deprotonate the thiol, generating a highly nucleophilic thiolate anion.

  • Reactant Addition: Slowly add the appropriate 2-bromo-N-phenylacetamide derivative (1.1 mmol) dropwise to prevent exothermic localized spiking.

  • Sonication: Place the flask in an ultrasonic bath (e.g., 40 kHz, 250 W) at ambient temperature for 50–60 minutes. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Workup: Pour the mixture into 50 mL of crushed ice water. The sudden shift in solvent polarity forces the product to precipitate.

  • Purification: Filter the precipitate, wash with cold distilled water to remove residual DMF and salts, and recrystallize from hot ethanol to achieve >98% purity (verified via ¹H-NMR and HRMS).

Protocol 2: Self-Validating In Vitro Cytotoxicity Assessment (MTT Assay)

Causality & Rationale: The MTT assay measures cellular metabolic activity as a proxy for cell viability. To ensure the system is self-validating, a known cytotoxic agent (Doxorubicin) is run in parallel to confirm cell line sensitivity, while a vehicle control (0.1% DMSO) rules out solvent-induced toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cancer cells (e.g., MDA-MB-468) in the logarithmic growth phase. Seed at a density of

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow adherence.
    
  • Compound Treatment: Prepare serial dilutions of the synthesized phenylacetamide derivatives (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 μM) in culture media (final DMSO concentration

    
    ).
    
  • Validation Controls: Include three critical controls:

    • Positive Control: Doxorubicin (validates assay sensitivity).

    • Negative/Vehicle Control: Media with 0.1% DMSO (baselines 100% viability).

    • Blank Control: Media without cells (subtracts background absorbance).

  • Incubation: Treat the cells for 48 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Readout: Carefully aspirate the media and add 150 μL of DMSO to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Quantification: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

Conclusion

The 2-phenylacetic acid amide scaffold remains a cornerstone in modern drug discovery. As demonstrated by structure-activity relationship studies, strategic functionalization—such as para-nitro substitutions for oncology targets or 2-fluoro substitutions for neuropharmacological selectivity—yields highly potent and selective agents. By coupling rational scaffold design with advanced synthetic methodologies like ultrasound irradiation, researchers can rapidly generate and validate novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

References

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells.Pharmaceutical Sciences.
  • Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands.Journal of Medicinal Chemistry.
  • Exploring theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives as antimicrobial agents: unraveling mechanisms via structure-activity relationship, in vitro validation, and in silico insights.Frontiers in Chemistry.
  • Synthesis and Antibacterial Activities of 2-Oxo-N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp.Journal of Agricultural and Food Chemistry.

Sources

Methodological & Application

Technical Guide: Low-Racemization Coupling of 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Based on the chemical structure and the inherent challenges associated with phenylglycine derivatives, here is a comprehensive technical guide and protocol.

Executive Summary & Molecule Profile

Target Molecule: 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid CAS: 1706571-47-2 Abbreviation:


 (N-(2-tert-butoxyacetyl)-phenylglycine)

This application note details the protocol for coupling 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid to peptide N-termini. This molecule presents a dual challenge in peptide synthesis:

  • High Racemization Risk: The core scaffold is Phenylglycine (Phg) .[1][2] The

    
    -proton is highly acidic due to the adjacent phenyl ring and carbonyl group, making it extremely prone to racemization via oxazolone formation during activation.
    
  • Acid Sensitivity: The tert-butoxy ether moiety is acid-labile. It serves as a "masked" glycolic acid (

    
    ) if treated with TFA, or must be preserved using mild cleavage conditions if the t-butyl ether is required in the final API.
    
Chemical Properties Table
PropertySpecificationCritical Note
Molecular Formula

Molecular Weight 265.31 g/mol
Core Skeleton Phenylglycine (Phg)Racemization Hotspot (

-carbon)
N-Substituent 2-(tert-butoxy)acetylAcid Labile (Cleaves in >20% TFA)
Solubility DMSO, DMF, DCMHydrophobic; avoid aqueous buffers.[3]
pKa (

-COOH)
~3.5Lower than aliphatic amino acids.

Critical Mechanistic Insight: The Racemization Trap

Unlike standard amino acids (Ala, Leu), phenylglycine derivatives racemize rapidly under basic activation conditions. The electron-withdrawing phenyl ring stabilizes the deprotonated intermediate.

Mechanism of Failure (Base-Mediated)

When activated (e.g., with HBTU/DIEA), the carbonyl oxygen of the amide backbone attacks the activated carboxylic ester, forming an oxazolone (azlactone). The


-proton of the oxazolone is highly acidic (

for Phg derivatives vs.

for Ala). Bases like DIEA abstract this proton, leading to a planar enolate and subsequent loss of chirality.

RacemizationPathway cluster_prevention Prevention Strategy Start Activated Phg-Derivative (L-Isomer) Oxazolone Oxazolone Intermediate Start->Oxazolone Cyclization Enolate Planar Enolate (Achiral) Oxazolone->Enolate Base (DIEA) removes H+ Racemic Racemic Product (DL-Mixture) Enolate->Racemic Reprotonation & Coupling Strategy Use DIC/Oxyma (Acidic/Neutral) OR Collidine (Steric Base)

Figure 1: The oxazolone-mediated racemization pathway specific to Phenylglycine derivatives.

Optimized Coupling Protocols

Two protocols are recommended. Method A is the "Gold Standard" for suppressing racemization. Method B is a high-reactivity alternative if Method A yields poor conversion due to steric hindrance.

Method A: DIC / Oxyma Pure (Recommended)

This method maintains a neutral-to-slightly-acidic pH, preventing proton abstraction from the


-carbon.

Reagents:

  • Amino Acid: 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid (3.0 eq)

  • Activator: DIC (N,N′-Diisopropylcarbodiimide) (3.0 eq)

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)

  • Solvent: DMF or DMF/DCM (1:1)

Step-by-Step Protocol:

  • Dissolution: Dissolve 3.0 equivalents of the Phg derivative and 3.0 equivalents of Oxyma Pure in minimal DMF.

    • Note: If solubility is poor, add DCM (up to 50% v/v).

  • Activation: Cool the solution to 0°C (ice bath). Add 3.0 equivalents of DIC.

  • Pre-activation: Stir for exactly 2 minutes at 0°C.

    • Critical: Do NOT pre-activate for >5 minutes; this increases oxazolone risk.

  • Coupling: Add the activated mixture to the resin/amine component.

  • Reaction: Agitate at room temperature for 60–120 minutes .

  • Monitoring: Check completion via Kaiser Test or LC-MS (mini-cleavage).

    • Mini-cleavage: Use 1% TFA/DCM if you need to preserve the t-butyl group for MS analysis, or 95% TFA if the final product is the alcohol.

Method B: HATU / TMP (Steric Base Strategy)

If the coupling is difficult (e.g., onto a secondary amine), use HATU but replace DIEA with 2,4,6-Trimethylpyridine (TMP/Collidine) . TMP is a weaker, bulkier base that cannot easily abstract the sterically hindered


-proton of Phg.

Reagents:

  • Amino Acid: 3.0 eq

  • Activator: HATU (2.9 eq)

  • Base: 2,4,6-Trimethylpyridine (TMP) (6.0 eq)

  • Solvent: DMF

Step-by-Step Protocol:

  • Dissolve amino acid and HATU in DMF.

  • Add TMP.[1][2]

  • Immediately add the mixture to the resin.

    • Note: Do not pre-activate. In situ activation minimizes racemization time window.

  • React for 45–60 minutes.

Post-Coupling & Deprotection Considerations

The 2-(tert-butoxy) moiety acts as a protecting group for a glycolic acid side chain. Your cleavage conditions define the final molecule identity.

Desired Final StructureCleavage CocktailOutcome
Glycolamide (

)
95% TFA / 2.5% TIS / 2.5%

The t-butyl group is removed, revealing the free hydroxyl.
t-Butoxyamide (

)
1% TFA in DCM (Solution Phase)The t-butyl group remains intact. (Only applicable for acid-sensitive resins like 2-CTC).

Quality Control & Troubleshooting

Analytical Workflow

To validate the enantiomeric purity of the coupled Phg residue:

  • Cleave a small sample of the peptide.

  • Analyze using C18 HPLC (to check conversion).

  • Chiral Analysis: If the peptide is short, use a chiral column (e.g., Chiralpak IC) or Marfey’s Reagent derivatization of the hydrolysate to detect D-Phg content.

Troubleshooting Table
IssueProbable CauseCorrective Action
High Racemization (>5% D-isomer) Base strength too high (DIEA used).Switch to Method A (DIC/Oxyma) or use TMP as base.
Incomplete Coupling Steric hindrance of Phenyl ring.Use Method B (HATU/TMP) and double coupling (2 x 45 min).
Precipitation during coupling Hydrophobic nature of tBu/Ph groups.Use DMF/DCM (1:1) or NMP as solvent.
Loss of tBu group Trace acid in solvent or prolonged acidic exposure.Ensure DMF is amine-free but not acidic. Verify TFA concentration in cleavage.
Experimental Workflow Diagram

Workflow Step1 Dissolve Phg-Derivative + Oxyma in DMF/DCM Step2 Cool to 0°C Add DIC Step1->Step2 Step3 Pre-activate (2 mins max) Step2->Step3 Step4 Add to Resin/Amine Step3->Step4 Step5 Agitate 60-120 min Step4->Step5 Step6 QC: Kaiser Test Step5->Step6

Figure 2: Optimized DIC/Oxyma coupling workflow for Phg derivatives.

References

  • Steinauer, R., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • ChemScene. (n.d.). Product Data: 2-(2-(Tert-butoxy)acetamido)-2-phenylacetic acid.[3]

  • PubChem. (2025).[4][5] Compound Summary: 2-[2-(tert-butoxy)acetamido]-2-phenylacetic acid.[3]

Sources

Application Note: 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals. It details the technical utility of 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid (also known as


-(tert-Butoxyacetyl)-phenylglycine ) as a chiral building block.


 | MW:  265.30  g/mol 

Abstract & Core Utility

2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid is a specialized derivative of Phenylglycine (Phg). It functions as a dual-purpose chiral building block in medicinal chemistry, particularly in the synthesis of


-lactam antibiotics  and peptidomimetics .

Its core utility lies in the


-(tert-butoxyacetyl)  motif, which acts as a lipophilic "mask" for the polar 

-glycolyl (2-hydroxyacetyl) group. This allows researchers to:
  • Enhance Solubility: The tert-butyl ether improves solubility in organic solvents (DCM, EtOAc) during peptide coupling, unlike the free hydroxyl equivalent.

  • Prevent Side Reactions: It prevents

    
    -acylation or self-polymerization associated with free glycolic acid derivatives during activation.
    
  • Late-Stage Polarity Tuning: The tert-butyl group can be selectively removed (acidolysis) to reveal the hydrophilic hydroxyl group, modulating the ADME properties of the final drug candidate.

Chemical Properties & Stability

PropertyDescription
Appearance White to off-white crystalline powder
Chirality Contains one chiral center at the

-carbon. Available as (R), (S), or racemic. (R)-isomer (D-Phg) is most common in antibiotic synthesis.
Solubility Soluble in DCM, DMF, DMSO, Methanol, Ethyl Acetate. Insoluble in water.
pKa

3.5 (Carboxylic acid). The amide NH is non-basic.
Stability Stable under neutral/basic conditions. Acid Labile: The tert-butyl ether cleaves in strong acid (TFA/HCl) to form the alcohol.

Application Workflows

The "Masked Hydroxyl" Strategy in Antibiotic Synthesis

In the development of cephalosporins and penicillins, side-chain polarity is critical for Gram-negative bacterial penetration (porin channel transport). The tert-butoxy group allows the synthesis of lipophilic intermediates that are easily purified, followed by a final deprotection to yield the active, polar antibiotic.

Peptidomimetic Engineering

In peptide drug design, this unit serves as a Phenylglycine surrogate . The bulky tert-butoxy tail provides steric occlusion, potentially increasing proteolytic stability of the adjacent amide bond.

Visualizing the Synthesis Logic

The following diagram illustrates the strategic use of this building block, from coupling to deprotection.

G Start Building Block (N-tBu-Acetyl-Phg) Coupling Coupling Reaction (EDC/HOBt or HATU) Start->Coupling Activation Core Amine Core (e.g., 7-ACA / Peptide) Core->Coupling Nucleophile Intermediate Protected Intermediate (Lipophilic, Soluble) Coupling->Intermediate Amide Bond Formation Deprotection Acidolysis (TFA or HCl) Intermediate->Deprotection Cleavage of tBu Final Active Product (N-Glycolyl-Phg Derivative) Deprotection->Final Unmasking OH

Figure 1: Workflow showing the coupling of the protected building block and subsequent unmasking of the hydroxyl group.

Experimental Protocols

Protocol A: Racemization-Free Amide Coupling

Context: Phenylglycine derivatives are notoriously prone to racemization at the


-carbon due to the high acidity of the benzylic proton. Base-mediated coupling (e.g., HATU/DIEA) poses a high risk.
Recommended Method:  Mixed Anhydride or Carbodiimide (EDC) with minimal base.

Materials:

  • 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid (1.0 equiv)

  • Amine partner (e.g., amino acid ester) (1.0 equiv)

  • EDC

    
    HCl (1.1 equiv)
    
  • HOBt (hydroxybenzotriazole) (1.1 equiv)

  • Solvent: Anhydrous DCM or DMF (

    
     concentration)
    
  • Base: NMM (N-methylmorpholine) (1.0 equiv) - Only if amine partner is a salt.

Step-by-Step:

  • Activation: Dissolve the carboxylic acid building block and HOBt in anhydrous DCM at

    
    .
    
  • Add Coupling Agent: Add EDC

    
    HCl. Stir for 15 minutes at 
    
    
    
    to form the active ester.
  • Amine Addition: Add the amine partner. If the amine is a hydrochloride salt, add exactly 1.0 equivalent of NMM. Avoid excess base (like DIEA) to prevent racemization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup: Dilute with EtOAc. Wash sequentially with

    
     citric acid (removes amine/EDC), saturated 
    
    
    
    , and brine. Dry over
    
    
    and concentrate.
Protocol B: Selective Deprotection of tert-Butyl Ether

Context: Removing the tert-butyl group to reveal the free hydroxyl (glycolic amide) without hydrolyzing the sensitive peptide/amide bonds.

Materials:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triethylsilane (TES) or Water (Scavenger)

Step-by-Step:

  • Preparation: Dissolve the protected intermediate in DCM (

    
     per gram).
    
  • Acidolysis: Add TFA to create a 1:1 TFA:DCM mixture. Add

    
     v/v Triethylsilane (cation scavenger) to prevent tert-butylation of aromatic rings (e.g., the phenyl ring of the Phg unit).
    
  • Reaction: Stir at room temperature for 1–3 hours. Monitor by HPLC (shift to earlier retention time due to increased polarity).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (

    
    ) to remove residual TFA.
    
  • Purification: The product will likely be more polar; purify via Reverse Phase (C18) chromatography if necessary.

Troubleshooting & Optimization

IssueProbable CauseSolution
Racemization High pH during coupling; prolonged activation time.Use HOBt/EDC at

. Switch to collidine or NMM instead of TEA/DIEA. Avoid pre-activation times

min.
Incomplete Coupling Steric hindrance of the phenyl ring.Switch to COMU or T3P (Propylphosphonic anhydride) which are efficient and low-racemization reagents.
t-Bu Not Cleaving Acid strength too low.Ensure anhydrous TFA is used. If using HCl/Dioxane, ensure concentration is

.
Side Product (Alkylation) tert-Butyl cation attacking the phenyl ring.Critical: Must use a scavenger (TES, TIPS, or water) during deprotection.

References

  • ChemScene. (2023). Product Data: 2-(2-(Tert-butoxy)acetamido)-2-phenylacetic acid.[1] Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 571805: N-Boc-phenylglycine derivatives. Retrieved from

  • Williams, R. M., & Hendrix, J. A. (1992). Asymmetric Synthesis of Arylglycines. Chemical Reviews, 92(5), 889-917. (Foundational text on Phenylglycine synthesis and handling).
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Reference for t-Bu ether stability and cleavage conditions).

Sources

Application Note: Solid-Phase Peptide Synthesis (SPPS) with tert-butoxyacetyl-phenylglycine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The incorporation of Phenylglycine (Phg) and the tert-butoxyacetyl moiety into peptide backbones represents a sophisticated strategy in peptidomimetic drug design. Phenylglycine, a non-proteinogenic amino acid with a sterically demanding phenyl ring directly attached to the


-carbon, introduces unique conformational constraints and proteolytic stability. The tert-butoxyacetyl group  (

) serves a dual purpose: it acts as a lipophilic N-terminal cap in specific pharmacophores (e.g., HCV protease inhibitors, ion channel blockers) or, more commonly, as a protected equivalent of the glycolyl (hydroxyacetyl) group , revealing a polar hydroxyl functionality upon acidic deprotection.

However, this synthesis presents two critical chemical challenges:

  • High Propensity for Racemization: The acidity of the Phg

    
    -proton (benzylic position) makes it exceptionally prone to base-catalyzed racemization during coupling and Fmoc deprotection, leading to difficult-to-separate diastereomers (L-Phg vs. D-Phg).
    
  • Acid Sensitivity of the Ether Linkage: The tert-butyl ether of the tert-butoxyacetyl group is acid-labile. Standard TFA cleavage will convert it to a hydroxyacetyl group. Retaining the intact tert-butoxy group requires specialized resin and cleavage strategies.

This guide details a high-fidelity protocol to navigate these challenges, ensuring high diastereomeric purity (>98% de) and precise control over the final chemical composition.

Critical Mechanistic Insights

The Phenylglycine Racemization Trap

Unlike standard amino acids, the


-proton of Phenylglycine is benzylic. The electron-withdrawing nature of the amide carbonyl, combined with the resonance stabilization provided by the phenyl ring, significantly increases the acidity of this proton (

~20-22 vs ~29 for Ala).
  • Mechanism: During activation (using base) or Fmoc removal, a base can abstract the

    
    -proton, forming a resonance-stabilized planar carbanion (enolate). Reprotonation occurs from either face, resulting in racemization.
    
  • Implication: Strong bases (DIEA, DBU) and high temperatures must be avoided. Neutral/acidic coupling conditions (DIC/Oxyma) are preferred over basic conditions (HATU/DIEA).

The tert-Butoxyacetyl Fate Decision

The practitioner must define the target molecule before starting:

  • Target A: N-Hydroxyacetyl-Phg-Peptide (Glycolyl cap).

    • Strategy: Use standard SPPS. The high concentration of TFA during cleavage removes the acid-labile

      
       group via an E1 elimination mechanism, unmasking the alcohol.
      
  • Target B: N-(tert-butoxyacetyl)-Phg-Peptide (Intact Ether).

    • Strategy: Use hyper-acid-sensitive resins (2-Chlorotrityl Chloride or Sieber Amide). Cleave with 1% TFA in DCM to retain the

      
       ether.
      

Experimental Protocol

Materials & Reagents
  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 0.6–0.8 mmol/g). Preferred for minimizing racemization at the C-terminus.

  • Amino Acid: Fmoc-L-Phg-OH (High purity, >99% ee).

  • Capping Reagent: tert-Butoxyacetic acid (CAS: 17578-33-1).

  • Coupling Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure.

  • Solvents: DMF (Peptide grade), DCM, Diethyl Ether.

  • Cleavage Cocktail: TFA, TIS (Triisopropylsilane), Water.

Workflow Visualization

SPPS_Workflow Start Start: Resin Selection Loading Resin Loading (Fmoc-AA-OH + DIEA) Start->Loading Elongation Peptide Elongation (Standard Fmoc SPPS) Loading->Elongation Phg_Step CRITICAL STEP: Coupling Fmoc-Phg-OH Elongation->Phg_Step Deprotection Fmoc Removal (20% Piperidine/DMF) Phg_Step->Deprotection Cap_Step N-Capping (tert-Butoxyacetic acid) Deprotection->Cap_Step Decision Target Structure? Cap_Step->Decision Cleavage_A Method A: Standard Cleavage (95% TFA) Decision->Cleavage_A Glycolyl Target Cleavage_B Method B: Mild Cleavage (1% TFA/DCM) Decision->Cleavage_B tBu-Ether Target Product_A Product: Hydroxyacetyl-Phg-... Cleavage_A->Product_A Product_B Product: tert-Butoxyacetyl-Phg-... Cleavage_B->Product_B

Caption: Decision tree for SPPS of tert-butoxyacetyl-Phg peptides, highlighting the critical Phg coupling step and cleavage divergence.

Step-by-Step Protocol
Step 1: Low-Racemization Coupling of Fmoc-Phg-OH

Rationale: Avoid base-mediated activation (HATU/DIEA) which causes rapid racemization of Phg.

  • Activation: Dissolve Fmoc-Phg-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

  • Addition: Add DIC (3.0 eq) to the mixture. Do not add base (DIEA/NMM).

  • Reaction: Immediately add the activated solution to the resin-bound peptide.

  • Incubation: Shake at room temperature for 45–60 minutes .

    • Note: Extended coupling times increase racemization risk. If Kaiser test is positive after 1 hour, perform a second coupling with fresh reagents rather than extending time.

  • Wash: DMF (3x), DCM (3x).

Step 2: Optimized Fmoc Deprotection

Rationale: Long exposure to piperidine can cause racemization of the now-coupled Phg residue via proton abstraction from the amide backbone.

  • Reagent: 20% Piperidine in DMF (v/v) with 0.1 M HOBt (HOBt suppresses aspartimide formation and reduces racemization risk).

  • Cycle:

    • Treat 1: 30 seconds (Flow wash).

    • Treat 2: 3 minutes.

    • Treat 3: 3 minutes.

  • Wash: Aggressive washing with DMF (5x) to remove all traces of base immediately.

Step 3: N-Terminal Capping with tert-Butoxyacetic Acid
  • Activation: Dissolve tert-Butoxyacetic acid (5.0 eq) and Oxyma Pure (5.0 eq) in DMF.

  • Coupling: Add DIC (5.0 eq).

  • Reaction: Add to resin and shake for 60 minutes.

  • Verification: Perform Kaiser test. It should be negative (colorless beads), indicating complete capping.

Step 4: Cleavage & Isolation (Select Method)
ParameterMethod A: Global Deprotection Method B: Fragment/Protected Cleavage
Target Moiety Hydroxyacetyl (Glycolyl)tert-Butoxyacetyl (Ether intact)
Resin Requirement Any (Wang, Rink, 2-CTC)2-CTC or Sieber Amide
Cocktail 95% TFA / 2.5% TIS / 2.5%

1% TFA in DCM (v/v)
Time 2–3 Hours10 x 2 minutes (Flow through)
Mechanism Acidolysis of tBu ether (

)
Selective cleavage of resin ester/amide
Post-Process Precipitate in cold etherNeutralize immediately with Pyridine/MeOH

Analytical Quality Control (QC)

Monitoring Racemization

Since Phg is the critical stereocenter, standard C18 HPLC might not fully resolve the D-Phg impurity from the L-Phg product.

  • Recommendation: Use a C18 Phenyl-Hexyl column or a Chiral stationary phase if strict enantiomeric purity is required.

  • Marker Identification: Synthesize a small standard of the D-Phg analog (using Fmoc-D-Phg-OH) to identify its retention time. The D-isomer typically elutes slightly earlier than the L-isomer on RP-HPLC.

Mass Spectrometry Interpretation
  • Method A Product: Mass = [Peptide Mass] + 58.04 Da (Hydroxyacetyl group:

    
    ).
    
  • Method B Product: Mass = [Peptide Mass] + 114.14 Da (tert-Butoxyacetyl group:

    
    ).
    
    • Note: If you see a mass difference of -56 Da from expected Method B product, you have lost the tert-butyl group (isobutylene loss).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Doublet peaks in HPLC Racemization of PhgSwitch coupling to DIC/Oxyma at 0°C. Reduce base contact time.
Mass -56 Da (Method B) Unintended tBu cleavageTFA concentration too high. Use 1% TFA/DCM and neutralize immediately.
Incomplete Capping Steric hindrance of PhgDouble couple tert-butoxyacetic acid. Use smaller resin mesh size.
Diketopiperazine (DKP) Phg at C-terminus (Resin)Use 2-CTC resin (steric bulk prevents DKP). Avoid Fmoc-Phg-Wang resin.

References

  • Steinauer, R., et al. (1989). Racemization of Phenylglycine in Solid Phase Peptide Synthesis. International Journal of Peptide and Protein Research .

  • Elsawy, M. A., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. Journal of Peptide Science .

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: Coupling Reagents and Racemization.

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Regarding acid lability of tert-butyl ethers).

Deprotection of tert-butyl ether group from 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Strategic Deprotection of the tert-Butyl Ether in 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid

Authored For: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Selectivity in Protecting Group Chemistry

The tert-butyl (t-Bu) ether is a cornerstone protecting group for alcohols in modern organic synthesis, prized for its bulk and stability across a wide array of chemical conditions, including basic, hydrogenolytic, and mildly acidic environments. Its removal, however, is most commonly effected under strong acidic conditions. This presents a significant selectivity challenge when the substrate, such as 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid , contains other potentially acid-sensitive functionalities.

This molecule features a trifecta of functional groups: the target tert-butyl ether, an amide linkage, and a terminal carboxylic acid. A successful deprotection strategy hinges on the differential lability of these groups. While the C-O bond of the t-butyl ether is readily cleaved by strong acids via a stable tertiary carbocation intermediate, the amide bond is substantially more robust, typically requiring more forcing conditions like prolonged heating with concentrated acid for hydrolysis.[1][2][3] The carboxylic acid group is stable under the anhydrous acidic conditions used for this deprotection.

This document provides a comprehensive guide to the selective and efficient cleavage of the tert-butyl ether from 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid, focusing on the widely adopted trifluoroacetic acid (TFA) methodology. We will delve into the mechanistic underpinnings, provide a detailed, validated protocol, and discuss critical aspects of reaction monitoring, work-up, and product characterization.

The Mechanism of Acid-Catalyzed t-Butyl Ether Cleavage

The deprotection of a tert-butyl ether with a strong acid like trifluoroacetic acid (TFA) is a classic example of an A-1 unimolecular acid-catalyzed cleavage mechanism.[4][5]

The process unfolds in three key steps:

  • Protonation: The ether oxygen is rapidly and reversibly protonated by TFA, transforming the alkoxy group into a good leaving group (an alcohol).

  • Carbocation Formation: The C-O bond cleaves heterolytically in a rate-determining step, releasing the desired alcohol and a relatively stable tert-butyl carbocation.[5]

  • Quenching: The tert-butyl cation is neutralized, most commonly by deprotonation, to form the volatile and innocuous byproduct isobutylene gas.[6][7]

This mechanism is favored due to the exceptional stability of the tertiary carbocation intermediate.

Caption: Mechanism of acid-catalyzed t-butyl ether deprotection.

Recommended Protocol: Deprotection using Trifluoroacetic Acid

This protocol details the most common and reliable method for cleaving the tert-butyl ether from the title compound using a solution of TFA in dichloromethane (DCM).

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid≥95% Purity[8]ChemSceneStarting material.
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Sigma-AldrichHighly corrosive; handle in a fume hood.[9]
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificUse a dry solvent to prevent unwanted side reactions.
TolueneACS GradeVWRFor azeotropic removal of residual TFA.[9]
Diethyl EtherAnhydrousEMD MilliporeFor product precipitation.
TLC PlatesSilica Gel 60 F₂₅₄MerckFor reaction monitoring.
Mobile Phase (TLC)Reagent GradeVariouse.g., 7:3 Hexane:Ethyl Acetate + 0.5% Acetic Acid.
Deuterated Solvent (e.g., DMSO-d₆)NMR GradeCambridge IsotopeFor product characterization.
Step-by-Step Experimental Procedure

G cluster_workflow Experimental Workflow prep 1. Preparation Dissolve substrate in anhydrous DCM (10-20 vol). Cool flask to 0 °C in an ice bath. addition 2. Reagent Addition Add TFA/DCM solution (e.g., 1:1 v/v) dropwise to the stirring substrate solution. prep->addition reaction 3. Reaction Allow to warm to room temperature. Stir for 1-4 hours. addition->reaction monitor 4. Monitoring Track reaction progress via TLC or LC-MS until starting material is consumed. reaction->monitor workup 5. Work-up Concentrate under reduced pressure. Co-evaporate with toluene (2-3x). monitor->workup Upon completion isolate 6. Isolation Dissolve residue in minimal DCM. Precipitate product with cold diethyl ether. Filter and dry under vacuum. workup->isolate char 7. Characterization Analyze by ¹H NMR, ¹³C NMR, and MS. isolate->char

Caption: Flowchart of the t-butyl ether deprotection protocol.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10-20 volumes relative to the substrate). Cool the flask to 0 °C using an ice-water bath.

  • TFA Addition: Prepare a deprotection solution, typically 25% to 50% TFA in DCM (v/v).[9] Add this solution dropwise to the stirring substrate solution at 0 °C. The reaction is often initiated at a lower temperature to control any potential exotherm.[9]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 1 to 4 hours.

  • Monitoring: The reaction's progress must be monitored to determine the point of completion.

    • TLC Analysis: Spot the reaction mixture on a silica gel TLC plate against a spot of the starting material. A typical mobile phase is a 7:3 mixture of Hexane:Ethyl Acetate with 0.5-1% acetic acid. The product, being a carboxylic acid, is significantly more polar and will have a much lower Rf value than the starting material.[10] Streaking of the product spot can be minimized by adding a small amount of acid to the eluent.[10]

    • LC-MS Analysis: Dilute a small aliquot of the reaction mixture and inject it into an LC-MS. Monitor for the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[10]

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[9][11]

    • Crucial Step: To ensure complete removal of residual TFA, add toluene to the crude residue and concentrate again. Repeat this co-evaporation process 2-3 times.[9]

  • Isolation: Dissolve the resulting crude oil or solid in a minimal amount of DCM. Add this solution dropwise to a flask containing cold diethyl ether (approx. 10-20 times the volume of DCM used) with vigorous stirring. The deprotected product should precipitate out of the solution.[9][12]

  • Final Steps: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry the product under high vacuum.

Analytical Characterization

The identity and purity of the final product, 2-(2-carboxyacetamido)-2-phenylacetic acid , should be confirmed using standard analytical techniques.

TechniqueExpected Observation
¹H NMR The most telling change will be the complete disappearance of the sharp singlet corresponding to the nine protons of the tert-butyl group, which typically appears around 1.4 ppm.
¹³C NMR Disappearance of the two signals corresponding to the tert-butyl group: the quaternary carbon (~82 ppm) and the methyl carbons (~28 ppm).
Mass Spec The molecular ion peak will correspond to the mass of the deprotected product (C₁₀H₁₁NO₅, MW: 225.20).
FT-IR A broad O-H stretch for the carboxylic acid will be prominent, typically in the 2500-3300 cm⁻¹ region.

Troubleshooting and Key Considerations

Issue/ObservationPossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or TFA concentration.Increase the reaction time, monitoring periodically. If the reaction stalls, consider increasing the concentration of TFA (e.g., from 25% to 50%) or using neat TFA for very stubborn substrates.[9][13]
Product is an Oil/Gummy Residual TFA or solvent is present; product may be hygroscopic.Ensure the co-evaporation with toluene was thorough.[9] Dry the product extensively under high vacuum. If it remains an oil, purification by chromatography may be necessary.
Low Yield after Work-up The product may have some solubility in the ether precipitation solvent.Ensure the ether is sufficiently cold before and during precipitation. Minimize the amount of DCM used to dissolve the crude product before adding it to the ether.
Amide Bond Cleavage Reaction conditions are too harsh (e.g., prolonged heating).This is unlikely under standard conditions.[2] Stick to room temperature and monitor closely to avoid unnecessarily long reaction times. If cleavage is observed, a milder deprotection agent like aqueous phosphoric acid could be explored.[14][15]

Safety Information

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid that can cause severe burns. It is also volatile. Always handle TFA in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.[9]

  • Dichloromethane (DCM): DCM is a volatile organic solvent and a suspected carcinogen. Handle it in a fume hood and avoid inhalation or skin contact.

  • Pressure: The deprotection reaction generates isobutylene, a gas.[6] Do not perform the reaction in a sealed vessel to avoid pressure build-up.

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Vertex AI Search.
  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange.
  • Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). Benchchem.
  • tert-Butyl Ethers. Organic Chemistry Portal. [Link]

  • 2-(2-(Tert-butoxy)acetamido)-2-phenylacetic acid. ChemScene.
  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. R&D World.
  • Amide Chemistry. Chemistry LibreTexts. [Link]

  • stability of 1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE under acidic conditions. Benchchem.
  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • Cleavage of the tert-butyl ester without affecting other functional groups. Benchchem.
  • Cleavage Of Ethers With Acid. Master Organic Chemistry.
  • Application Note: Optimizing Coupling Reactions Following Tert-Butyl Ester Deprotection. Benchchem.
  • Technical Support Center: Monitoring t-Butyl Ester Deprotection Reactions. Benchchem.
  • What is the mechanism of Acetamide?
  • Reactions of Ethers: Acidic Cleavage. Fundamentals of Organic Chemistry. [Link]

  • A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. ResearchGate. [Link]

  • Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed. [Link]

  • How can I remove TFA in a product? ResearchGate. [Link]

Sources

Reagents for activating carboxylic acid in 2-phenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Activation Strategies for 2-Phenylacetic Acid Derivatives

Executive Summary

2-Phenylacetic acid (PAA) derivatives represent a unique challenge in amide bond formation. Unlike aliphatic carboxylic acids, the


-protons in PAA are benzylic , rendering them significantly more acidic (

in DMSO) than standard alkyl carboxylic acids (

). Upon activation, this acidity facilitates rapid enolization and oxazolone formation, leading to high risks of racemization in chiral derivatives (e.g.,

-methyl phenylacetic acids, mandelic acid derivatives).

This guide outlines three distinct activation protocols designed to mitigate benzylic acidity while maximizing coupling efficiency: HATU/HOAt for high-fidelity discovery chemistry, T3P® for scalable process chemistry, and Ghosez’s Reagent for neutral acid chloride generation.

Strategic Reagent Selection

The choice of reagent must balance activation energy against the rate of racemization. Use the following matrix to select the optimal workflow.

FeatureHATU / HOAt T3P (Propylphosphonic Anhydride) Ghosez's Reagent
Primary Use Case Discovery / High-ThroughputProcess Scale-up (>100g)Acid-Sensitive / Sterically Hindered
Racemization Risk Low (Fast kinetics)Very Low (No HOBt required)Low (Neutral conditions)
Atom Economy Poor (High MW byproducts)ExcellentGood
Workup Chromatography usually requiredAqueous wash (Water soluble byproducts)Evaporation / Distillation
Base Requirement DIPEA or CollidinePyridine or NMMNone (during activation)

Mechanistic Insight: The Benzylic Risk

The primary failure mode in coupling chiral PAA derivatives is racemization via oxazolone formation . The phenyl ring provides resonance stabilization to the enolate intermediate, lowering the energy barrier for proton abstraction by the base.

Pathway Visualization

RacemizationPathway Start Chiral PAA Derivative (Active Ester) Enolate Benzylic Enolate (Resonance Stabilized) Start->Enolate Slow Deprotonation (Catalyzed by Base) Product_L L-Amide (Desired) Start->Product_L Fast Amine Attack Base Base (DIPEA/Pyridine) Base->Enolate Abstracts α-H Oxazolone Oxazolone (Achiral Intermediate) Enolate->Oxazolone Cyclization Product_DL Racemic Mixture Oxazolone->Product_DL Amine Attack

Figure 1: The competition between direct coupling and base-catalyzed racemization via the benzylic enolate/oxazolone pathway.

Detailed Experimental Protocols

Protocol A: High-Fidelity Coupling (HATU/HOAt)

Best for: Precious chiral intermediates where yield and purity are paramount.

Scientific Rationale: HATU generates a highly reactive aza-benzotriazole ester. The pyridine nitrogen in the HOAt moiety provides a "neighboring group effect," accelerating amine attack via general base catalysis. This speed is critical: the faster the amine attacks, the less time the base has to abstract the benzylic proton.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • HOAt (0.1 equiv - Optional additive to further suppress racemization)

  • Base: 2,4,6-Collidine (2.5 equiv) - Crucial: Weaker base than DIPEA, reduces deprotonation risk.

  • Solvent: DMF (anhydrous, 0.1 M concentration)

Step-by-Step:

  • Pre-Cooling: Charge the carboxylic acid and HATU/HOAt into a dry flask under

    
    . Dissolve in DMF and cool to 0°C.
    
  • Activation: Add Collidine dropwise. Stir at 0°C for exactly 2-5 minutes. Do not over-activate; prolonged activation without amine increases racemization.

  • Coupling: Add the amine immediately. Allow the reaction to warm to Room Temperature (RT) over 1 hour.

  • Quench: Dilute with EtOAc, wash with 5% LiCl (removes DMF), then 0.5 M HCl (removes collidine), then Sat.

    
    .
    
  • Purification: Dry over

    
     and concentrate. Flash chromatography is typically required to remove tetramethylurea byproducts.
    
Protocol B: Scalable "Green" Synthesis (T3P)

Best for: Process chemistry (>10g scale) and ease of workup.

Scientific Rationale: T3P (Propylphosphonic anhydride) forms a mixed anhydride. Unlike carbodiimides, it does not require HOBt. The reaction is driven by the release of ring strain. Crucially, T3P byproducts are water-soluble, allowing for a "wash-only" purification in many cases.[1]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc, 1.5 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc or 2-MeTHF (0.2 M)

Step-by-Step:

  • Slurry: Combine Acid, Amine, and Base in EtOAc at RT. (Note: T3P coupling requires the amine present during activation to capture the intermediate immediately).

  • Addition: Add T3P solution dropwise over 10 minutes. A mild exotherm may occur.

  • Reaction: Stir at RT for 2–4 hours. Monitor by HPLC.

  • Workup (The "T3P Advantage"):

    • Add water (equal volume). Stir 10 mins. Separate layers.

    • Wash Organic layer with 1M NaOH (removes unreacted acid and phosphorus byproducts).

    • Wash with 1M HCl (removes pyridine/amine).

  • Isolation: Evaporate solvent. Recrystallize if necessary.

Protocol C: Neutral Acid Chloride Generation (Ghosez’s Reagent)

Best for: Acid-sensitive substrates or extremely hindered amines.

Scientific Rationale: Standard acid chloride generators (


, Oxalyl Chloride) produce HCl, which is detrimental to acid-sensitive protecting groups (Boc, tBu). Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts acids to acid chlorides under strictly neutral conditions, forming an amide byproduct that is easily removed.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez’s Reagent (1.1 - 1.2 equiv)

  • Solvent: DCM or

    
     (anhydrous)
    
  • Amine (1.1 equiv) + Base (Et3N, 1.2 equiv) in a separate flask

Step-by-Step:

  • Activation: Dissolve carboxylic acid in DCM under Argon. Add Ghosez’s reagent dropwise at RT.

  • Monitoring: Stir for 1–2 hours. Pro-Tip: Monitor by IR. Disappearance of broad -COOH stretch (3000-2500 cm-1) and appearance of sharp -COCl stretch (~1800 cm-1).

  • Coupling: Cannulate the acid chloride solution slowly into the solution of Amine/Base at 0°C.

  • Workup: Wash with water, then dilute HCl. The byproduct (N,N-dimethylisobutyramide) is water-soluble but may require chromatography if high purity is needed.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (T3P) Steric hindrance preventing mixed anhydride attack.Switch to Protocol C (Ghosez) or heat T3P reaction to 50°C (T3P is thermally stable).
Racemization (>5% ee loss) Base was too strong or activation time too long.Switch base to 2,4,6-Collidine or TMP (2,2,6,6-tetramethylpiperidine). Reduce pre-activation time to 0 min (add reagents together).
Capping/Truncation Guanidinylation of amine (HATU specific).Use a slight excess of HATU (1.1 equiv) relative to amine, but ensure Acid is limiting. Or switch to T3P.[2]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Ghosez, L., et al. (1979).

    
    -Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine. Organic Syntheses. 
    
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive.[2][5][6][7][8] Journal of the American Chemical Society.

  • Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis reagents: T3P.[1][4][5][6][8][9] Angewandte Chemie International Edition.

Sources

Application Note: Advanced Solvent Selection and Protocols for N-(tert-butoxyacetyl)-phenylglycine Synthesis and Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

N-(tert-butoxyacetyl)-phenylglycine is a highly valuable, sterically demanding building block used in advanced peptide synthesis and active pharmaceutical ingredient (API) development. The primary challenge when handling phenylglycine derivatives is their extreme susceptibility to racemization (or epimerization) at the α-carbon[1].

As an Application Scientist, it is critical to understand the causality behind this instability: the α-proton of phenylglycine is highly acidic because the resulting carbanion (enolate) is resonance-stabilized by the adjacent electron-withdrawing phenyl ring[1]. Consequently, the choice of solvent during both the synthesis of N-(tert-butoxyacetyl)-phenylglycine and its subsequent downstream coupling dictates the stereochemical integrity of the final product.

This guide outlines the mechanistic rationale for solvent selection and provides self-validating, step-by-step protocols to achieve epimerization-free reactions.

Mechanistic Basis for Solvent-Induced Epimerization

During the activation of the carboxylic acid group, the acidity of the α-proton increases significantly. If a polar aprotic solvent with a high dielectric constant (such as DMF or DMSO) is used, it heavily solvates and stabilizes the charged enolate intermediate, drastically accelerating the loss of stereochemical integrity.

Conversely, utilizing non-polar solvents like Dichloromethane (DCM) destabilizes this charged intermediate, thereby preserving chirality[2]. Furthermore, in aqueous biphasic systems, water has been shown to suppress the racemization of free amino acids by differentially solvating the bases and altering the dissociation states of the amino acids.

G L_Isomer L-N-(tert-butoxyacetyl)-phenylglycine (Stereocenter Intact) Enolate Achiral Enolate Intermediate (Loss of Stereocenter) L_Isomer->Enolate Base / Activation Enolate->L_Isomer Protonation D_Isomer D-N-(tert-butoxyacetyl)-phenylglycine (Epimerized Product) Enolate->D_Isomer Protonation DMF Polar Aprotic Solvents (DMF) High Dielectric Constant DMF->Enolate Stabilizes Enolate (Promotes Epimerization) DCM Non-Polar Solvents (DCM) Low Dielectric Constant DCM->Enolate Destabilizes Enolate (Inhibits Epimerization)

Fig 1. Solvent-dependent epimerization pathway of phenylglycine derivatives via enolate formation.

Synthesis of N-(tert-butoxyacetyl)-phenylglycine

To synthesize this building block without racemizing the starting L-phenylglycine, an aqueous biphasic solvent system (Schotten-Baumann conditions) is strictly required. Water suppresses the racemization of the free amino acid under alkaline conditions, while the organic co-solvent (THF) ensures the solubility of the electrophile.

Protocol 1: Biphasic Schotten-Baumann Acylation

Objective: Synthesize N-(tert-butoxyacetyl)-phenylglycine while maintaining >99% enantiomeric excess (ee).

  • Substrate Dissolution: Suspend L-phenylglycine (1.0 eq, 10 mmol) in a 1:1 mixture of Water and THF (50 mL total volume).

  • Alkaline Solvation: Add 1.0 M NaOH (aq) dropwise until a pH of 9.5 is reached, ensuring complete dissolution of the zwitterionic amino acid.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: Lower thermal energy prevents overcoming the activation barrier for racemization[1].

  • Acylation: Dissolve tert-butoxyacetyl chloride (1.1 eq, 11 mmol) in 10 mL of anhydrous THF. Add this solution dropwise over 30 minutes.

  • pH Maintenance: Simultaneously add 1.0 M NaOH to strictly maintain the pH between 9.0 and 9.5.

  • Self-Validating Workup:

    • Wash the basic aqueous layer with Diethyl Ether (2 x 20 mL) to remove unreacted acid chloride.

    • Acidify the aqueous layer to pH 2.5 using 1.0 M HCl at 0 °C.

    • Extract the precipitated product with Ethyl Acetate (3 x 30 mL).

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Validation Check: Analyze the crude product via Chiral HPLC. The D-enantiomer peak should integrate to <0.5%.

Downstream Amide Coupling Protocols

When coupling the free carboxylic acid of N-(tert-butoxyacetyl)-phenylglycine to downstream amines, the activation step is the most critical vulnerability for racemization[1]. Standard peptide coupling conditions (e.g., HATU/DIPEA in DMF) are highly detrimental to phenylglycine derivatives and can lead to >15% epimerization[3].

To mitigate this, we utilize a highly optimized solvent/reagent system: Anhydrous DCM combined with Oxyma Pure and EDC·HCl [2].

Quantitative Data: Solvent & Reagent Impact on Epimerization
Coupling SystemBaseSolventEpimerization Level (D-isomer %)Reference
HATU / HOAtDIPEADMFHigh (15–33%)[3]
PyBOP / HOAtDIEADMF/DCM (1:1)Moderate (13–15%)[3]
EDC (Microflow)DIPEAMeCNLow (~3%)[4]
EDC / Oxyma Pure Collidine DCM Excellent (< 2%) [2]
Protocol 2: Epimerization-Free Amide Coupling

Objective: Couple N-(tert-butoxyacetyl)-phenylglycine to a primary amine with <2% epimerization.

  • Pre-activation: Dissolve N-(tert-butoxyacetyl)-phenylglycine (1.0 eq) and Oxyma Pure (1.05 eq) in anhydrous DCM to a concentration of 0.1 M. Causality: Oxyma Pure preserves stereochemical configuration significantly better than HOBt/HOAt, and DCM minimizes dielectric stabilization of the enolate[2].

  • Amine Addition: Add the target amine component (1.0 eq) to the solution.

  • Thermal Arrest: Chill the reaction vessel to 0 °C.

  • Coupling Initiation: Add EDC·HCl (1.1 eq) followed by 2,4,6-collidine (2.0 eq). Causality: Collidine is a sterically hindered, non-nucleophilic base. It facilitates coupling without efficiently abstracting the sterically shielded α-proton of the phenylglycine derivative[1],[3].

  • Reaction: Stir the mixture for 2 hours at 0 °C, then allow it to slowly warm to room temperature over 4 hours.

  • Self-Validating Workup:

    • Wash the organic layer sequentially with 5% KHSO₄ (aq) to remove collidine, saturated NaHCO₃ (aq) to remove unreacted acids, and brine.

    • Dry over Na₂SO₄ and concentrate.

    • Validation Check: Perform LC-MS analysis. The absence of a secondary diastereomeric peak confirms stereochemical preservation.

Workflow Step1 1. Substrate Dissolution (Anhydrous DCM) Step2 2. Oxyma Pure + Amine (Pre-activation) Step1->Step2 Step3 3. EDC·HCl + Collidine (T = 0 °C) Step2->Step3 Step4 4. Amide Coupling (2 hours) Step3->Step4 Step5 5. Aqueous Workup (Chiral Integrity Maintained) Step4->Step5

Fig 2. Optimized workflow for epimerization-free amide coupling in non-polar solvents.

References

  • Title: Does water suppress the racemization and decomposition of amino acids? Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

  • [3] Title: Epimerisation in Peptide Synthesis Source: MDPI URL:[Link]

  • [4] Title: Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor Source: NIH / PMC URL:[Link]

  • [2] Title: Organic Syntheses Procedure (Oxyma Pure) Source: Organic Syntheses URL:[Link]

Sources

Introduction: The Significance of Phenylglycine Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the scalable synthesis of 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid, a key intermediate in pharmaceutical manufacturing. This document provides validated protocols, explains the rationale behind experimental choices, and addresses the critical challenges of process scale-up for researchers and drug development professionals.

2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid is a sophisticated acylamino acid. Its structure is fundamentally a derivative of D-(-)-α-Phenylglycine, a crucial side-chain precursor for a multitude of life-saving semi-synthetic β-lactam antibiotics, including certain penicillins and cephalosporins.[1][2] The stereochemistry of the phenylglycine core is pivotal; the biological efficacy of the final Active Pharmaceutical Ingredient (API) is often dependent on a single enantiomer.[3]

The synthesis of this target molecule involves the formation of a stable amide bond between the chiral amine of phenylglycine and a tert-butoxyacetyl moiety. While straightforward at the bench scale, transitioning this synthesis to pilot or manufacturing scales introduces significant challenges. These include maintaining stereochemical integrity, managing reaction exotherms, controlling mass and heat transfer, and ensuring reproducible crystallization for product isolation and purity.[4][5]

This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this key intermediate. It is structured to provide not only step-by-step protocols but also the underlying scientific principles and process-critical considerations essential for successful and safe large-scale production.

Overall Synthetic Strategy

The manufacturing process is logically divided into two primary stages: the preparation of the key starting materials and their subsequent coupling to form the final product. The core of this synthesis is the acylation of D-(-)-α-Phenylglycine with an activated form of tert-butoxyacetic acid, a reaction executed under robust and scalable Schotten-Baumann conditions.

G cluster_phenylglycine Part 1: Phenylglycine Synthesis cluster_acyl_chloride Part 2: Acyl Chloride Synthesis cluster_coupling Part 3: Schotten-Baumann Coupling start_node Starting Materials benzaldehyde Benzaldehyde tbuoh tert-Butanol intermediate_node intermediate_node final_product 2-[2-(tert-Butoxy)acetamido]- 2-phenylacetic acid kcn KCN / NH4Cl (Strecker Synthesis) phenylglycine D-(-)-α-Phenylglycine (Intermediate 1) kcn->phenylglycine Asymmetric Synthesis or Resolution phenylglycine->final_product Aqueous Base (e.g., NaOH) Biphasic System bromoacetic_acid Bromoacetic Acid (Williamson Ether Synthesis) tbu_acetic_acid tert-Butoxyacetic Acid bromoacetic_acid->tbu_acetic_acid socl2 SOCl2 or (COCl)2 tbu_acetyl_chloride tert-Butoxyacetyl Chloride (Intermediate 2) socl2->tbu_acetyl_chloride tbu_acetyl_chloride->final_product Aqueous Base (e.g., NaOH) Biphasic System

Figure 1: Overall synthetic route for 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid.

Part 1: Preparation of D-(-)-α-Phenylglycine (Intermediate 1)

D-(-)-α-Phenylglycine is a non-proteinogenic amino acid that serves as the chiral backbone of the final molecule.[6] Industrial production typically relies on two main strategies: asymmetric synthesis or the resolution of a racemic mixture.

  • Asymmetric Synthesis: Methods like the asymmetric Strecker synthesis can directly yield an enantiomerically enriched product. This involves reacting benzaldehyde, a cyanide source (e.g., KCN), and ammonia in the presence of a chiral auxiliary.[3][6] Chemoenzymatic methods, which combine chemical synthesis steps with highly selective enzymatic reactions, are also gaining prominence for their efficiency and high enantiomeric excess.[7][8]

  • Resolution of Racemic Mixture: A more traditional and widely practiced industrial method involves synthesizing racemic phenylglycine via the standard Strecker or a related synthesis, followed by resolution.[3] This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as D-camphor-10-sulfonic acid, which can then be separated by fractional crystallization due to their differing solubilities.

For the purpose of this guide, we will assume the availability of commercially sourced, enantiomerically pure D-(-)-α-Phenylglycine, as its synthesis is a well-established industrial process in its own right.

Part 2: Preparation of tert-Butoxyacetyl Chloride (Intermediate 2)

The acylating agent is prepared in a two-step sequence starting from readily available materials.

Step 2.1: Synthesis of tert-Butoxyacetic Acid

This step is a classic Williamson ether synthesis. A salt of a halo-acetic acid is reacted with tert-butanol. For scale-up, using tert-butyl bromide with a base catalyst is an efficient alternative.[9]

Step 2.2: Conversion to tert-Butoxyacetyl Chloride

To facilitate the amidation reaction, the carboxylic acid must be converted to a more electrophilic, activated form.[10] The acyl chloride is the most common and cost-effective choice for large-scale synthesis. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically used. Thionyl chloride is often preferred on a large scale due to cost and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying work-up.[10]

Protocol: Synthesis of tert-Butoxyacetyl Chloride

  • Reactor Setup: To a dry, inerted, glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a scrubber system for acid gas neutralization, charge tert-Butoxyacetic acid (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous aprotic solvent, such as toluene or dichloromethane (DCM), to create a stirrable slurry or solution.

  • Reagent Addition: Under controlled temperature (typically 20-25°C), slowly add thionyl chloride (1.1-1.2 eq) to the reactor. Causality Note: A slight excess of thionyl chloride ensures complete conversion of the carboxylic acid. The addition must be controlled to manage the evolution of HCl and SO₂ gas.

  • Reaction: Gently heat the mixture to a moderate temperature (e.g., 40-50°C) and hold for 2-4 hours, or until reaction completion is confirmed by in-process control (IPC) analysis (e.g., disappearance of the starting material by GC or TLC).

  • Work-up: Cool the reaction mixture. The solvent and excess thionyl chloride are removed by vacuum distillation. Trustworthiness Note: Complete removal of thionyl chloride is critical, as any residual reagent can cause unwanted side reactions in the subsequent coupling step.

  • Isolation: The resulting crude tert-butoxyacetyl chloride is typically a clear to pale-yellow liquid and is often used directly in the next step without further purification to prevent degradation.

Part 3: Scale-Up Synthesis via Schotten-Baumann Coupling

The final step is the N-acylation of D-(-)-α-Phenylglycine with tert-butoxyacetyl chloride. The Schotten-Baumann reaction is the method of choice for this transformation on a large scale.[11] It is typically performed in a biphasic system (an organic solvent and water) in the presence of a base.[12][13]

The Causality Behind Schotten-Baumann Conditions:

  • Biphasic System: Phenylglycine and the inorganic base (e.g., NaOH) are dissolved in the aqueous phase, while the reactive acyl chloride resides in the organic phase (e.g., DCM or Toluene). This separation minimizes the hydrolysis of the acyl chloride by water.

  • Role of the Base: The base serves two critical functions:

    • It deprotonates the amino group of phenylglycine, making it a more potent nucleophile to attack the acyl chloride.

    • It neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This is crucial because any free HCl would protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.[10][13]

Figure 2: Workflow for the Schotten-Baumann coupling and product isolation.

Detailed Scale-Up Protocol
  • Aqueous Phase Preparation: In a primary reactor, charge D-(-)-α-Phenylglycine (1.0 eq) and water. Cool the resulting slurry to 0-5°C. Slowly add an aqueous solution of sodium hydroxide (NaOH, ~2.2 eq) while maintaining the temperature below 10°C. Stir until a clear solution is obtained. Expertise Note: Using a slight excess of base ensures the reaction medium remains alkaline throughout the addition of the acyl chloride, preventing protonation of the valuable phenylglycine.

  • Organic Phase Preparation: In a separate, dry addition vessel, dissolve the freshly prepared tert-butoxyacetyl chloride (~1.05 eq) in a suitable organic solvent like dichloromethane (DCM) or methyl tert-butyl ether (MTBE).

  • Controlled Addition: Slowly add the organic solution from the addition vessel into the primary reactor containing the cold aqueous solution over 1-2 hours. The rate of addition is a critical parameter to control the reaction exotherm. Maintain the internal temperature of the reactor at 0-10°C throughout the addition.

  • Reaction & Monitoring: After the addition is complete, allow the mixture to stir at 0-10°C for an additional 1-3 hours. The reaction progress should be monitored by HPLC until the consumption of phenylglycine is complete (>99%).

  • Work-up and Phase Separation: Once the reaction is complete, stop the agitation and allow the layers to separate. The lower organic layer is drained and discarded (or processed for solvent recovery).

  • Product Precipitation: Cool the remaining aqueous layer to 0-5°C. Slowly and carefully acidify the solution by adding concentrated hydrochloric acid (HCl) until the pH reaches 1-2. The target product will precipitate as a white solid. Self-Validation Note: The precipitation of the product upon acidification is a key indicator of a successful reaction, as the carboxylate salt formed during the reaction is water-soluble, while the free carboxylic acid is not.

  • Isolation and Drying: The solid product is isolated by filtration (e.g., using a centrifuge or Nutsche filter). The filter cake is washed with cold water to remove inorganic salts. The product is then dried under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Quantitative Data and Process Parameters
ParameterStep 2.2: Acyl Chloride FormationStep 3: Schotten-Baumann Coupling
Key Reactant 1 tert-Butoxyacetic acid (1.0 eq)D-(-)-α-Phenylglycine (1.0 eq)
Key Reactant 2 Thionyl Chloride (1.1-1.2 eq)tert-Butoxyacetyl Chloride (1.05-1.1 eq)
Base N/ASodium Hydroxide (~2.2 eq)
Solvent System Toluene or DCMWater / DCM (or other organic solvent)
Temperature 40-50°C0-10°C
Reaction Time 2-4 hours2-5 hours
Typical Yield >95% (crude)85-95%
Critical Control Complete removal of excess SOCl₂Temperature, pH, and rate of addition
Scale-Up Challenges and Troubleshooting
IssueProbable Cause(s)Recommended Solution(s)
Low Yield • Inefficient mixing leading to localized pH drops and amine protonation.[4]• Hydrolysis of the acyl chloride due to high temperature or slow reaction.• Incomplete reaction.• Ensure robust agitation suitable for the reactor geometry.• Maintain strict temperature control (0-10°C).• Verify reaction completion with IPC before work-up.
Impurity Formation • Dimerization (acylation of the product's carboxylate).• Racemization of the chiral center under harsh basic conditions.• Keep pH controlled, avoid excessively high base concentration.• Maintain low reaction temperatures.
Poor Crystallization • Oiling out of the product during acidification due to temperature spikes.• Presence of residual organic solvent.• Ensure the aqueous phase is well-chilled before and during acidification.• Perform acidification slowly to dissipate heat.• Ensure a clean phase split to remove the organic solvent.

Conclusion

The scale-up synthesis of 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid is a robust and well-understood process when critical parameters are carefully controlled. The foundation of this synthesis lies in the classic Schotten-Baumann acylation of enantiopure D-(-)-α-Phenylglycine. Success at an industrial scale is dictated by disciplined process control, particularly in managing the reaction exotherm, maintaining a consistently basic pH during the coupling, and executing a controlled crystallization for product isolation. By understanding the causality behind each process step, from the activation of the side chain to the final pH adjustment, researchers and drug development professionals can reliably and safely produce this vital pharmaceutical intermediate at scale.

References

  • Title: scale-up challenges for nickel-catalyzed amidation processes. Source: Benchchem.
  • Title: Chemistry Schotten Baumann Reaction. Source: SATHEE.
  • Title: Schotten-Baumann Reaction. Source: Organic Chemistry Portal.
  • Title: Chirality and Stereochemistry of 2-Amino-2-phenylacetic Acid Derivatives: An In-depth Technical Guide. Source: Benchchem.
  • Title: Amide Synthesis. Source: Fisher Scientific.
  • Title: Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology. Source: ACS Publications.
  • Title: Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Source: Testbook.
  • Title: Chemoenzymatic method for enantioselective synthesis of (R)-2-phenylglycine and (R)-2-phenylglycine amide from benzaldehyde and KCN using affinity difference to the enantiomers. Source: ResearchGate.
  • Title: Phenylglycine. Source: Wikipedia.
  • Title: Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Source: Frontiers.
  • Title: Cross-Reactivity Between Cephalosporins and Penicillins: How Beta-Lactam Side Chain Grids Are (Probably) Saving Lives. Source: IDStewardship.
  • Title: Penicillin and Cephalosporin side chains (R1): identical or similar... Source: ResearchGate.
  • Title: Efficient Synthesis of tert-Butyl Ethers under Solvent-Free Conditions. Source: ResearchGate.

Sources

Troubleshooting & Optimization

Optimizing solubility of 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid in DMF/DCM

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic Acid in DMF/DCM Systems

Executive Summary

This guide addresses the solubility challenges of 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid (referred to herein as Compound A ).[1] This molecule exhibits amphiphilic frustration : it contains a lipophilic domain (tert-butoxy group, phenyl ring) and a polar, hydrogen-bonding domain (carboxylic acid, acetamido linkage).

While DMF (Dimethylformamide) and DCM (Dichloromethane) are standard solvents, their binary mixture often exhibits non-linear solubility behavior. This guide provides the theoretical framework, optimization protocols, and troubleshooting steps to master this solvent system.

Module 1: The Solubility Landscape (Theory & Mechanism)

To optimize solubility, we must first understand the competing forces at play. Compound A is not a simple solute; it is a "Janus" molecule with dual solubility requirements.

Molecular DomainChemical FeatureSolvation PreferenceRisk Factor
Lipophilic tert-Butoxy group, Phenyl ringDCM (London Dispersion Forces)Poor solubility in pure polar solvents; "oiling out" in water/methanol.[1]
Polar/H-Bonding Acetamido group, Carboxylic acidDMF (Dipole-Dipole, H-Bond Acceptor)High lattice energy due to intermolecular H-bonding (dimerization).[1]
The Cosolvency Effect (Jouyban-Acree Model)

Solubility in binary mixtures rarely follows a straight line.[1] We rely on the Jouyban-Acree Model to predict the "peak" solubility.[1]

  • DCM acts as the swelling agent, breaking van der Waals interactions in the crystal lattice.

  • DMF acts as the H-bond disruptor, solvating the amide backbone and preventing aggregation/gelation.

Key Insight: The solubility maximum usually occurs not at 100% DMF or 100% DCM, but at a specific ratio (often between 20:80 and 40:60 DMF:DCM) where the entropy of mixing is maximized.

Module 2: Solvation Mechanism Visualization

The following diagram illustrates how the binary solvent system attacks the crystal lattice of Compound A.

SolvationMechanism Compound Solid Compound A (Crystal Lattice) DCM DCM (Lipophilic Solvation) Compound->DCM Attacks Phenyl/t-Butyl DMF DMF (H-Bond Disruption) Compound->DMF Attacks Amide/Acid Swelling Lattice Swelling (Van der Waals Break) DCM->Swelling Deagg De-aggregation (Amide-Amide Break) DMF->Deagg Solution Stable Solvated Species (Thermodynamic Equilibrium) Swelling->Solution Synergistic Effect Deagg->Solution Solution->Compound Evaporation/Cooling (Recrystallization)

Figure 1: Synergistic solvation mechanism where DCM targets lipophilic domains while DMF disrupts intermolecular hydrogen bonds.

Module 3: Optimization Protocol (Step-by-Step)

Objective: Determine the Maximum Thermodynamic Solubility (


) in a DMF/DCM binary system.
Protocol A: The Saturation Shake-Flask Method

Do not rely on visual estimation alone.[1] This quantitative method ensures reproducibility.

  • Preparation:

    • Prepare 5 solvent vials with DMF:DCM ratios: 0:100, 25:75, 50:50, 75:25, 100:0 .

    • Weigh an excess of Compound A (approx. 200 mg) into each 4 mL vial.

  • Equilibration:

    • Add 1 mL of the respective solvent mixture to each vial.

    • Critical Step: Vortex for 1 minute, then place on a shaker/rotator at 25°C for 24 hours.

    • Note: If the solid dissolves completely, add more solid until a precipitate persists (saturation).

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE filter.

  • Quantification:

    • Dilute the supernatant 100x with Methanol.

    • Analyze via HPLC (UV @ 254 nm) against a standard curve.[2]

Protocol B: The "Dissolution on Demand" (Quick Method)

For real-time synthesis where precise


 is less critical than "getting it into solution."[1]
  • Start with Compound A in pure DCM (10 mL/g).

  • If cloudy/suspension: Add DMF dropwise while vortexing.

  • Stop immediately when the solution clears.

  • Record the Ratio: This is your Minimum Solvency Ratio (MSR). Add 10% excess DMF as a safety buffer against temperature fluctuations.

Module 4: Troubleshooting & FAQs
Scenario 1: "The solution turned into a gel."

Cause: This is a classic issue with amino acid derivatives in DCM. The amide bonds form intermolecular hydrogen bond networks (beta-sheet-like stacking), trapping the solvent.[1] Solution:

  • Immediate: Add a "Chaotropic Agent." Add 5-10% volume of DMF or DMSO.[1]

  • Advanced: If DMF is not allowed, add LiCl (Lithium Chloride) to the DMF portion (0.1 M) before mixing. Li+ ions disrupt the hydrogen bonding network.

Scenario 2: "Precipitation occurred after 2 hours."

Cause: DCM is highly volatile (Boiling point ~40°C). Evaporation changes the binary ratio, enriching the mixture in DMF (which might be an antisolvent for the lipophilic domain) or simply supersaturating the solution. Solution:

  • Use a sealed vessel (septum cap).

  • Re-check the Jouyban-Acree curve .[3] You may be operating too close to the saturation limit. Dilute by 20%.

Scenario 3: "Impurities detected after dissolving in DMF."

Cause: DMF can decompose to dimethylamine over time, which removes Fmoc groups or reacts with activated esters.[4] Solution:

  • Use "Amine-Free" grade DMF or sparge with Nitrogen for 15 mins before use.[1]

  • Test DMF purity: Mix 1:1 with water; a fishy smell indicates dimethylamine presence.

Module 5: Troubleshooting Decision Tree

TroubleshootingTree Start Start: Visual Inspection Cloudy Solution is Cloudy/Opaque Start->Cloudy Gel Solution is Gel/Viscous Start->Gel Clear Solution is Clear Start->Clear Heat Apply Gentle Heat (30°C) Cloudy->Heat LiCl Add 0.1M LiCl in DMF (Break H-Bonds) Gel->LiCl Stable Monitor for 1 hour (Check DCM evaporation) Clear->Stable HeatSuccess Clears? Heat->HeatSuccess HeatSuccess->Clear Yes AddDMF Add DMF (5% increments) HeatSuccess->AddDMF No LiCl->Clear

Figure 2: Decision tree for resolving solubility failures in real-time.

References
  • Jouyban, A., & Acree, W. E. (2006).[5] Mathematical representation of solubility of electrolytes in binary solvent mixtures using Jouyban-Acree model. Journal of Solution Chemistry.

  • Isidro-Llobet, A., et al. (2019). Amino Acid-Based Protecting Groups in Peptide Synthesis. Chemical Reviews. (Context on N-protected phenylglycine solubility).
  • BenchChem Technical Data . (2025). Physicochemical Properties of Phenylacetic Acid Derivatives.

  • Albericio, F., & Sherwood, J. (2023).[6] Solvent Substitution in Research and Development: DMF Alternatives. Green Chemistry.

  • ThermoFisher Scientific . (2024). Peptide Synthesis Solvents and Reagents Guide.

Sources

Overcoming steric hindrance in 2-phenylacetic acid amide coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Amide Coupling. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult transformations in synthetic chemistry: the amide coupling of sterically hindered 2-phenylacetic acid (PAA) derivatives.

When you introduce steric bulk at the


-position of a phenylacetic acid (e.g., 

-dimethyl or

-phenyl substitutions), standard coupling protocols often fail. This guide breaks down the chemical causality behind these failures and provides self-validating, field-proven protocols to overcome them.

Diagnostic Workflow: Selecting the Right Strategy

Before troubleshooting, use the decision matrix below to align your substrate's specific steric and stereochemical demands with the correct activation chemistry.

DecisionTree Start Hindered 2-Phenylacetic Acid Amide Coupling IsChiral Is the α-carbon chiral? Start->IsChiral ChiralYes Yes (High Epimerization Risk) IsChiral->ChiralYes Yes ChiralNo No (Pure Steric Challenge) IsChiral->ChiralNo No SolChiral Use COMU/OxymaPure or TCFH-NMI at low temp Base: 2,4,6-Collidine ChiralYes->SolChiral SolAchiral Use BTFFH (Acyl Fluoride) or Oxalyl Chloride (Acid Chloride) Base: DIPEA or NMM ChiralNo->SolAchiral

Decision matrix for selecting coupling strategies based on substrate chirality and steric bulk.

Troubleshooting & FAQs

Q1: Why do my ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-disubstituted 2-phenylacetic acids yield mostly unreacted starting material when using EDC/HOBt? 
Causality:  Steric bulk at the 

-position severely restricts the trajectory of the incoming amine nucleophile. With standard carbodiimide/HOBt chemistry, the intermediate active ester (OBt ester) is relatively stable. Because the aminolysis rate is drastically reduced by the steric clash, the active ester either hydrolyzes back to the acid during workup or undergoes an intramolecular

-to-

acyl shift, forming a dead-end

-acylurea byproduct[1]. Solution: Switch to reagents that generate smaller, highly electrophilic intermediates. Acyl fluorides, generated in situ using BTFFH, minimize steric hindrance around the carbonyl carbon while maintaining high reactivity. Alternatively, the TCFH–NMI system generates a highly reactive

-acyl imidazolium intermediate that easily overcomes steric barriers.

Q2: I successfully coupled a chiral


-methylphenylacetic acid, but my product is completely racemized. How do I prevent this? 
Causality:  2-Phenylacetic acid derivatives are uniquely prone to epimerization. The phenyl ring stabilizes the carbanion formed if the 

-proton is abstracted by a base. During activation, the strongly electron-withdrawing active ester further increases the acidity of this

-proton. In the presence of tertiary amine bases, the intermediate can form a ketene or an oxazol-5(4H)-one (azlactone) intermediate, which loses stereochemical integrity before reacting with the amine[2],[3]. Solution:
  • Change the Base: Substitute DIPEA with a weaker, more sterically hindered base like 2,4,6-collidine, which is less likely to abstract the

    
    -proton.
    
  • Change the Coupling Reagent: Use COMU with OxymaPure. COMU is a highly reactive uronium salt that promotes rapid aminolysis, outcompeting the rate of epimerization. OxymaPure acts as a superior additive that suppresses oxazolone formation better than HOBt[1].

Mechanism PAA Chiral α-Substituted 2-Phenylacetic Acid ActiveEster Highly Electron-Withdrawing Active Ester / Acylium PAA->ActiveEster Coupling Reagent Amine Rapid Aminolysis (e.g., via COMU) ActiveEster->Amine Pathway A Base Base-Catalyzed α-Proton Abstraction ActiveEster->Base Pathway B Desired Desired Chiral Amide (Retention of Config) Amine->Desired Oxazolone Oxazol-5(4H)-one or Ketene Intermediate Base->Oxazolone Racemized Racemized Amide (Loss of Config) Oxazolone->Racemized Amine Attack

Competing pathways: rapid aminolysis vs. oxazolone-mediated epimerization in chiral substrates.

Q3: When scaling up the coupling of a hindered phenylacetic acid, HATU becomes too expensive and poses safety risks. What are viable alternatives? Causality: HATU is excellent for hindered couplings due to the neighboring group effect of the 7-azabenzotriazole nitrogen. However, it is expensive, carries an explosive risk on a large scale, and can cause severe allergic sensitization[4]. Solution: For large-scale synthesis, activating the hindered acid as an acid chloride using oxalyl chloride and catalytic DMF is a classical, highly effective method for non-chiral substrates[3]. For chiral substrates where acid chlorides cause epimerization, CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) with N-methylmorpholine (NMM) is a scalable, stable, and cost-effective alternative that forms a reactive triazine ester[3].

Reagent Performance Comparison

Coupling SystemReactive IntermediateSteric ToleranceEpimerization RiskKey Advantage / Use Case
EDC / HOBt OBt EsterLowModerateCheap, easy byproduct removal; fails for bulky substrates.
HATU / DIPEA OAt EsterHighHighExcellent reactivity via neighboring group effect; expensive.
COMU / Oxyma Oxyma EsterHighLowSuppresses racemization; green byproducts; safer than HATU[1].
BTFFH / DIPEA Acyl FluorideVery HighModerateMinimal steric bulk at carbonyl carbon; ideal for inert amines.
TCFH / NMI ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Acyl Imidazolium
Very HighLow-ModerateExtreme reactivity; generates acid chloride-like intermediate in situ.

Self-Validating Experimental Protocols

Protocol A: TCFH-NMI Mediated Coupling of Hindered Phenylacetic Acids

This protocol utilizes N-methylimidazole (NMI) as both a base and a nucleophilic catalyst to generate a highly reactive


-acyl imidazolium species.
  • Preparation: In an oven-dried flask under

    
    , dissolve the hindered 2-phenylacetic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous 
    
    
    
    or
    
    
    to a concentration of 0.2 M.
  • Catalyst Addition: Add N-methylimidazole (NMI, 3.0 equiv).

  • Activation: Cool the reaction mixture to 0 °C, then add TCFH (1.1 equiv) in one single portion.

  • Validation Checkpoint: After 15 minutes, remove a 5 µL aliquot and quench it in 100 µL of methanol. Analyze by LCMS. The presence of the corresponding methyl ester confirms the successful formation of the highly reactive ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -acyl imidazolium intermediate. If unreacted acid remains, verify the anhydrous nature of your solvents.
    
  • Coupling: Warm the reaction to room temperature and stir until completion (typically 2-4 hours).

  • Workup: Quench with saturated aqueous

    
    . Extract with 
    
    
    
    , wash the organic layer with 1M HCl, dry over
    
    
    , and concentrate under reduced pressure.
Protocol B: In Situ Acyl Fluoride Generation using BTFFH

Acyl fluorides are highly resistant to hydrolysis but extraordinarily reactive toward amines, making them perfect for congested tetrahedral intermediates.

  • Preparation: In an oven-dried flask, dissolve the hindered 2-phenylacetic acid (1.0 equiv) in anhydrous DMF (0.1 M).

  • Activation: Add DIPEA (2.5 equiv) followed by BTFFH (1.2 equiv).

  • Validation Checkpoint: Stir at room temperature for 30 minutes. Quench a 5 µL aliquot with benzylamine; LCMS should show the benzyl amide, confirming quantitative conversion of the acid to the acyl fluoride.

  • Coupling: Add the sterically hindered amine (1.1 equiv). If the amine is exceptionally hindered or electron-deficient, heat the reaction to 80 °C (conventional or microwave heating) for 12-24 hours.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated

    
    , and brine (wash 5x with brine to thoroughly remove DMF). Dry over 
    
    
    
    and concentrate.

References[4] Epimerisation in Peptide Synthesis, PMC - NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvhbQx9lvFd7BbRCH7F_l_onuvkbWwUjEY0MVOSPdC5NG94Wj65RGzC7YETUnNTPOywnr4aXEm5_A5PYqVPlk_DoHI5ghvs02qSxkaOOv_U8F4fglhvUzXfsBv5K1boHiJTkhw0uDlyO5gEUn-[5] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals, Organic Process Research & Development (ACS).https://doi.org/10.1021/op500305s[6] Green Chemistry - The MJA Lab, The MJA Lab.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuhVN7oajB5Lzjp95ou_iLM74Siz4tnKgNyQVoGxWjP3K77QlbWWxBeylxTqNqYKpWkpgsTJ2A749U18lNUNZlz9Pgymky3Z8dBL_QQkFBgfJMPQXmeZ5ahAQGz5s-KciZ_WL2gw7wjErn[1] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey, Chemical Reviews (ACS).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt8iqGyi9oi_at7RF_rdzSr8WLeKZp4WgSMFIVTC1lAuujBwXexClLQQneuiyhZAVgjW_Z1QSqDAkm4sxkm-ui8Crn5EX--Ee4M-zJs-vVnzlCW3tXlKvFD0v9kyH1kd_2ozDkG6fYNHjgdgY=[3] TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations, Organic Letters (ACS).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuZ0JkJtmCGP39UK63SPwQT3xqsZ9MNaeOwQszuRLUrX8PWQs_-uvHBxwliQG9u0F15P4kefLTS7cmxXy5JtFQ3B5AXWDNes0pKUdhS8CSYbcPMNMzTSoBK-gg-T1OElW6H2eR9WxQ2yXy-oPntxk=[2] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates, Organic & Biomolecular Chemistry (RSC Publishing).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-DdKA0-WKkxxmsUm2v_RhS7RQ0p2YqD2dHNpfPVAKiupp6zLZWqX3Rz0zh4vFMFqnXnB9yyaDn64RcB7_A0EfLhJZSS8Y27GV1szrfrA7BDLm1qIJ-m2OheSnsNykE-6-OQ-9yzzj8JTOulobwZX8PkgH_0SdQSE-

Sources

Technical Support Center: Handling Moisture-Sensitive Activated Esters of 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals dealing with the inherent moisture sensitivity of activated phenylglycine derivatives.

Mechanistic Insight: The Vulnerability of the Activated Carbonyl

As a Senior Application Scientist, I frequently investigate coupling failures that are prematurely attributed to "bad reagent batches," when the true root cause is microscopic moisture contamination.

2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid is a sterically complex phenylglycine derivative. When its carboxylic acid is converted into an activated ester (such as an N-hydroxysuccinimide[NHS] or pentafluorophenyl [OPfp] ester), the carbonyl carbon becomes highly electrophilic[1].

The Causality of Failure: Because the alpha-carbon of this molecule is benzylic and flanked by a bulky tert-butoxyacetamide group, the desired amidation pathway with a target peptide or protein is sterically hindered. This kinetic bottleneck gives small, highly mobile nucleophiles—like water—a massive competitive advantage. Even trace amounts of water in hygroscopic solvents or ambient humidity will irreversibly attack the activated carbonyl, ejecting the leaving group and regenerating the unreactive free carboxylic acid.

Furthermore, while standard aliphatic amino acids can often be reactivated in situ using carbodiimides (e.g., EDC/DIC), phenylglycine derivatives are uniquely susceptible to base-catalyzed racemization via oxazolone intermediates. Therefore, preserving the pre-activated ester's integrity is an absolute requirement for maintaining stereochemical fidelity.

Comparative Stability & Reactivity Data

Understanding the balance between reactivity and moisture sensitivity dictates proper handling. Below is a comparative matrix for activated esters of this compound class.

Activated Ester TypeLeaving GroupRelative ReactivityHydrolysis Half-Life (Aq. pH 7.4)Moisture SensitivityPrimary Byproduct
NHS Ester (-OSu)N-HydroxysuccinimideHigh~4–5 hoursCritical Water-soluble NHS
OPfp Ester (-OPfp)PentafluorophenolVery High~10–12 hoursHighVolatile OPfp-OH
ONp Ester (-ONp)p-NitrophenolModerate> 24 hoursModerateColored ONp-OH

Data synthesized from comparative ester reactivity profiles in peptide synthesis[1].

Diagnostic Workflow

Use the following self-validating diagnostic workflow to determine if moisture has compromised your reaction.

TroubleshootingWorkflow Start Symptom: Low Amidation Yield or Stalled Coupling CheckMS Run LC-MS / HPLC on Reaction Mixture Start->CheckMS Hydrolysis Observation: High Free Acid (Hydrolysis Product) CheckMS->Hydrolysis Mass = Free Acid NoHydrolysis Observation: Intact Ester but Unreacted CheckMS->NoHydrolysis Mass = Intact Ester RootMoisture Root Cause: Moisture Contamination (Solvent, Atmosphere, or Reagent) Hydrolysis->RootMoisture RootAmine Root Cause: Amine Protonation or Steric Hindrance NoHydrolysis->RootAmine FixMoisture Action: Use Anhydrous Solvents, Equilibrate Vials, Add Desiccant RootMoisture->FixMoisture FixAmine Action: Adjust pH to 7.5-8.5, Check Buffer Compatibility RootAmine->FixAmine

Diagnostic workflow for troubleshooting failed couplings with activated phenylglycine esters.

Frequently Asked Questions (Troubleshooting)

Q: I stored my NHS ester at -20°C, but my coupling efficiency dropped from 95% to 20% after the second use. Why? A: This is the classic "cold-open" error. If you open a vial straight from the -20°C freezer, ambient humidity instantly condenses on the cold powder[2]. This microscopic water layer initiates solid-state hydrolysis. Solution: Always allow the sealed vial to equilibrate to room temperature (typically 30-60 minutes) in a desiccator before opening[3].

Q: My LC-MS shows a mass corresponding to the free 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid. Can I just add EDC/DIC to reactivate it in the same pot? A: We strongly advise against this. The electron-withdrawing phenyl ring lowers the pKa of the alpha-proton, facilitating rapid enolization and oxazolone formation during carbodiimide activation. Reactivating in situ will likely result in a highly racemized product. Discard the hydrolyzed batch and use fresh, intact activated ester.

Q: What is the best solvent to use for making stock solutions? A: Do not make long-term stock solutions. Activated esters should be dissolved immediately prior to use[4]. If you must prepare a solution, use strictly anhydrous DMF or DMSO stored over activated 3Å molecular sieves under an argon or nitrogen atmosphere[3]. Standard laboratory DMSO is highly hygroscopic and will ruin the reagent within hours.

Q: Can I use Tris or Glycine buffers for my downstream protein conjugation? A: No. Tris and Glycine contain primary amines that will aggressively compete with your target molecule for the activated ester, quenching the reaction[2]. Use amine-free buffers like Phosphate-Buffered Saline (PBS) or HEPES adjusted to pH 7.5–8.5.

Validated Standard Operating Procedures (SOPs)
Protocol A: Anhydrous Handling and Conjugation

This protocol ensures a moisture-free environment to bypass the kinetic bottleneck of the bulky phenylglycine derivative.

  • Equilibration: Remove the sealed vial of the activated 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid ester from -20°C storage. Place it in a desiccator at room temperature for at least 45 minutes prior to opening[2].

  • Solvent Preparation: Syringe anhydrous DMSO or DMF (water content < 50 ppm) directly from a Sure/Seal™ bottle.

  • Reconstitution: Dissolve the required mass of the activated ester to create a 10–50 mM working solution. Do not store this solution; proceed immediately to step 4[4].

  • Target Preparation: Ensure your target amine is dissolved in an amine-free buffer (e.g., PBS pH 7.4–8.0) or an anhydrous organic solvent containing 1.5–2.0 equivalents of a non-nucleophilic base (e.g., DIPEA).

  • Reaction: Add the activated ester solution dropwise to the target amine solution. Ensure the final organic solvent concentration does not exceed 10-20% if working in aqueous media to prevent target precipitation.

  • Incubation: Stir at room temperature for 1–2 hours. Monitor the depletion of the intact ester via LC-MS.

Protocol B: Rapid UV-Vis Assay for NHS Ester Integrity

If you suspect your NHS ester has degraded, use this self-validating assay to quantify the release of free N-hydroxysuccinimide before committing precious target materials.

  • Baseline Preparation: Prepare a 2 mL blank of anhydrous, amine-free buffer.

  • Sample Preparation: Dissolve 1-2 mg of your suspect NHS ester in 2 mL of the same buffer.

  • Initial Measurement: Immediately zero a spectrophotometer at 260 nm using the blank, then measure the absorbance of the sample (

    
    ). Intact NHS ester has relatively low absorbance at 260 nm.
    
  • Forced Base Hydrolysis: Transfer 1 mL of the sample to a new tube and add 100 µL of 1.0 N NaOH. Vortex for 30 seconds to force complete hydrolysis of any remaining intact ester.

  • Final Measurement: Within 1 minute, measure the absorbance of the base-hydrolyzed sample (

    
    ).
    
  • Interpretation: The free NHS leaving group absorbs strongly at 260 nm in basic conditions.

    • If

      
      : The reagent still contained active ester and is safe to use.
      
    • If

      
      : The ester was already completely hydrolyzed by ambient moisture and must be discarded.
      
References
  • Title: Protocol for PEG NHS Reagents | Source: AxisPharm | URL: [Link]

  • Title: Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? | Source: ResearchGate | URL: [Link]

  • Title: Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents | Source: G-Biosciences | URL: [Link]

Sources

Technical Support Center: Stereochemical Integrity of Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis and modification of chiral phenylacetic acid derivatives. Our goal is to provide expert insights and practical, field-proven solutions to a critical challenge in this field: controlling and preventing epimerization at the α-carbon.

This resource is structured to help you quickly diagnose and solve common issues, understand the underlying chemical principles, and implement robust protocols to ensure the stereochemical purity of your compounds.

Troubleshooting Guide: Rapid Problem Resolution

This section is formatted for quick reference when you encounter unexpected epimerization or racemization in your reaction.

Q1: I've just coupled my chiral phenylacetic acid with an amine and my chiral HPLC shows a mixture of diastereomers. What happened?

A1: Unintended epimerization has occurred at the α-carbon of your phenylacetic acid. This is a common issue, especially during carboxyl group activation for amide bond formation. The primary cause is the abstraction of the acidic proton at the α-position by a base, which leads to a planar, achiral enolate intermediate. Subsequent protonation can occur from either face, resulting in a loss of stereochemical integrity.[1][2][3]

Immediate Troubleshooting Steps:

  • Re-evaluate Your Base: The choice of base is the most critical factor.[4]

    • Problem: You may be using a small, non-hindered base like triethylamine (TEA) or a strong base like DBU. These bases can easily access and abstract the α-proton.[1][5]

    • Solution: Switch to a sterically hindered, non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA) is the industry standard for minimizing this side reaction.[1][5][6] Its bulky isopropyl groups prevent it from abstracting the α-proton while still being basic enough to facilitate the coupling reaction.

  • Check Your Temperature:

    • Problem: Running the coupling at room temperature or elevated temperatures significantly accelerates the rate of enolization and epimerization.[2][7]

    • Solution: Perform the entire reaction sequence at low temperatures. Start the activation at 0 °C and, for particularly sensitive substrates, consider running the reaction at -20 °C. Maintain this low temperature throughout the addition of reagents and for the duration of the reaction.[2]

  • Review Your Coupling Reagent & Additives:

    • Problem: The activated intermediate's lifetime and reactivity influence the epimerization window. Carbodiimides like DCC or EDC, when used alone, generate highly reactive O-acylisourea intermediates that are prone to racemization.[6][8][9]

    • Solution:

      • Use Additives: Always use carbodiimides in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or, preferably, 1-Hydroxy-7-azabenzotriazole (HOAt) .[9][10][11] These additives trap the reactive intermediate to form a more stable active ester, which is less susceptible to epimerization and reacts efficiently with the amine.[10]

      • Switch to Uronium/Phosphonium Reagents: Modern coupling reagents like HATU , HBTU , or COMU are generally superior for suppressing epimerization.[8][11][12] They are designed for rapid and efficient coupling, which kinetically disfavors the slower epimerization pathway.[8] HATU, in particular, is highly recommended for challenging couplings.[11]

Q2: My reaction workup seems to be causing racemization. How can I prevent this?

A2: Workup conditions, especially pH and temperature, are critical for maintaining stereochemical integrity.

  • Problem: Using strong aqueous bases (e.g., 1M NaOH) or acids during extraction can catalyze enolization on the product.[13]

  • Solution:

    • Use Mild Buffers: Wash the organic layer with mild, buffered solutions. Use saturated aqueous sodium bicarbonate (NaHCO₃) instead of stronger bases.[13] For acidic washes, use a dilute solution like 0.5 N HCl or a buffered citrate solution.

    • Keep it Cold: Perform all extractions and washes at low temperatures (0-5 °C) using a jacketed funnel or by pre-chilling your solutions.[13]

    • Minimize Contact Time: Do not let the reaction mixture sit in acidic or basic conditions for extended periods. Perform the workup swiftly and efficiently.[13]

    • Consider Aprotic Solvents: Use aprotic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) for extraction, as they do not participate in proton transfer.[13]

Troubleshooting Workflow Diagram

This decision tree can guide your process for diagnosing and resolving epimerization issues.

G start Epimerization Detected (e.g., via Chiral HPLC) base_check What base was used? start->base_check base_strong Strong / Non-Hindered (e.g., TEA, DBU, NaOH) base_check->base_strong Problem base_ok Hindered (e.g., DIPEA) base_check->base_ok Good temp_check What was the reaction temperature? temp_high Room Temp or >0°C temp_check->temp_high Problem temp_low ≤ 0°C temp_check->temp_low Good reagent_check What coupling reagent was used? reagent_carb Carbodiimide Alone (DCC, EDC) reagent_check->reagent_carb Problem reagent_ok Uronium Salt (HATU, COMU) or Carbodiimide + Additive (HOBt) reagent_check->reagent_ok Good workup_check Review Workup Procedure workup_harsh Strong Acid/Base Wash? Elevated Temperature? workup_check->workup_harsh Problem workup_mild Mild Buffers? Low Temperature? workup_check->workup_mild Good solution_base ACTION: Switch to DIPEA base_strong->solution_base base_ok->temp_check solution_temp ACTION: Run reaction at 0°C or lower temp_high->solution_temp temp_low->reagent_check solution_reagent ACTION: Use HATU or add HOBt/HOAt to carbodiimide reagent_carb->solution_reagent reagent_ok->workup_check solution_workup ACTION: Use NaHCO₃, dilute acid. Perform workup at 0-5°C. workup_harsh->solution_workup end_node Stereochemical Integrity Preserved workup_mild->end_node solution_base->end_node solution_temp->end_node solution_reagent->end_node solution_workup->end_node

The mechanism of base-catalyzed epimerization via a planar enolate intermediate.
Q4: How do different coupling reagents and additives affect epimerization rates?

A4: The choice of coupling reagent and additive directly impacts the rate of amide bond formation versus the rate of epimerization. The goal is to make the coupling reaction much faster than the epimerization side reaction.

Reagent/Additive CombinationTypical Racemization (%)Mechanism & RationaleReference
DCC or EDC (alone) 10 - 30%Forms a highly reactive O-acylisourea intermediate. This intermediate has a long enough lifetime to allow for base-catalyzed enolization before the amine attacks.[6][8]
DCC/EDC + HOBt 1 - 5%HOBt acts as a nucleophilic trap for the O-acylisourea, forming a HOBt-active ester. This ester is more stable, less prone to enolization, yet still reactive enough for efficient aminolysis.[8][9]
DCC/EDC + HOAt < 1 - 3%HOAt is more effective than HOBt. The nitrogen at the 7-position provides anchimeric assistance, accelerating the aminolysis step and further reducing the time available for epimerization.[10][11]
HBTU ~13% (model dependent)An aminium-based reagent that is highly effective but can still cause significant epimerization with sensitive substrates, especially with excess base.[8]
HATU < 11% (model dependent)The aza-analogue of HBTU. It benefits from the same rate-accelerating effect as HOAt, leading to very fast coupling and excellent suppression of epimerization. Generally considered superior to HBTU.[8][11][12]
COMU < 11% (model dependent)A modern uronium salt incorporating an OxymaPure moiety. It offers high reactivity comparable to HATU but with improved safety and solubility profiles. An excellent choice for minimizing epimerization.[8][12]
Ynamides Not DetectableA newer class of reagents that form stable α-acyloxyenamide active esters. These intermediates are highly resistant to base-induced epimerization, showing exceptional performance.[14][15]

Key Takeaway: For sensitive substrates, avoid using carbodiimides alone. The standard, reliable choice is HATU/DIPEA or EDC/HOAt/DIPEA . For the most challenging cases, consider advanced reagents like COMU or ynamides. [8][12][15]

Q5: Are certain phenylacetic acid derivatives more prone to epimerization?

A5: Yes. The acidity of the α-proton is the determining factor. Any substituent on the phenyl ring or at the α-position that can stabilize the negative charge of the enolate intermediate will increase the rate of epimerization.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or halogens on the phenyl ring increase the acidity of the α-proton through an inductive effect, making the compound more susceptible to epimerization.

  • α-Substitution: An additional alkyl group at the α-position (e.g., in profens like ibuprofen) does not inherently prevent epimerization. The lability of the remaining proton is still the key issue. [5]* Structural Rigidity: Compounds with rigid structures that restrict the formation of a planar enolate are less prone to racemization. For example, (-)-camphoric acid is highly resistant to racemization due to its bicyclic structure. [1]

Q6: Can you provide a robust, low-epimerization protocol for an amide coupling reaction?

A6: Certainly. The following protocol utilizes HATU and DIPEA, a combination widely recognized for its efficiency and excellent stereochemical preservation. [2] Protocol: Low-Epimerization Amide Coupling using HATU

  • Reaction Setup:

    • To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add your chiral phenylacetic acid derivative (1.0 eq).

    • Dissolve the acid in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)). Use enough solvent to ensure everything remains in solution.

    • Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition (at 0 °C):

    • Add the amine component (1.1 - 1.2 eq) to the solution.

    • Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq).

    • Slowly, add N,N-Diisopropylethylamine (DIPEA) (2.0 - 2.5 eq) dropwise to the stirred solution.

  • Reaction Monitoring:

    • Maintain the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • For less reactive amines, the reaction may be allowed to slowly warm to room temperature over several hours. However, for sensitive substrates, it is best to maintain the low temperature for as long as feasible.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with cold 0.5 N HCl (1x), cold saturated NaHCO₃ solution (2x), and finally with cold brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product via flash column chromatography.

    • Determine the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of the final product using an appropriate Chiral HPLC method to confirm the stereochemical integrity. [16][17][18]

References
  • Ghosh, A. K., & Brindisi, M. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. [Link]

  • Ghosh, A. K., & Brindisi, M. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 57(7), 937–952. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Journal of Organic Chemistry, 86(1), 1–19. [Link]

  • Organic Syntheses. (n.d.). Phenylacetamide. Organic Syntheses Procedure. [Link]

  • Zhang, J., et al. (2018). Water-removable ynamide coupling reagent for racemization-free syntheses of peptides, amides, and esters. Green Chemistry, 20(1), 173-179. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. AAPPTec Peptides. [Link]

  • Singh, S., et al. (2011). Development and validation of HPLC method for the resolution of drug intermediates. ResearchGate. [Link]

  • PatSnap. (2026). How to Optimize Amide Synthesis for Low-Temperature Applications. PatSnap Eureka. [Link]

  • Journal of Scientific Research and Reports. (2024). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Journal of Scientific Research and Reports, 30(4), 1-11. [Link]

  • Al-Warhi, T., et al. (2023). Epimerisation in Peptide Synthesis. International Journal of Molecular Sciences, 24(24), 17238. [Link]

  • Chemistry LibreTexts. (2024). 22.9: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Phenomenex. (n.d.). Strategies for Chiral HPLC Method Development. Phenomenex. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Organic Syntheses. (n.d.). Phenylacetic acid. Organic Syntheses Procedure. [Link]

  • Nature Communications. (2024). Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. Nature Communications, 15, 5402. [Link]

  • Bower, J. F., et al. (2020). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society, 142(30), 13113–13119. [Link]

  • Li, G., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science, 5(2), 171897. [Link]

  • SIELC Technologies. (2018). Separation of Phenylacetic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Clayton, J. P., et al. (1981). Mechanism of epimerisation of penicillanic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, 308-312. [Link]

  • Al-Warhi, T., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • ResearchGate. (2019). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate. [Link]

  • Hirano, R. (2016). Epimerization of Peptide. SlideShare. [Link]

  • Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • The University of Manchester. (n.d.). Racemisation in Chemistry and Biology. The University of Manchester. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Carboxyl Reactivity. MSU Chemistry. [Link]

  • Google Patents. (n.d.). US4161538A - Substituted phenylacetic acid derivatives and process for the preparation thereof.
  • ResearchGate. (2024). Reduction of Phenylacetic Acid. ResearchGate. [Link]

  • ScienceMadness Wiki. (2022). Phenylacetic acid. ScienceMadness Wiki. [Link]

  • Gilli, G., et al. (2013). Stable acyclic aliphatic solid enols: synthesis, characterization, X-ray structure analysis and calculations. Scientific Reports, 3, 1095. [Link]

  • da Silva, J. B. P. (2017). Theoretical Study of the Reactivity of Phenyl Radicals Toward Enol Acetates. Journal of the Brazilian Chemical Society, 28(1), 12-20. [Link]

Sources

Improving atom economy in the synthesis of 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. As drug development scales, the environmental and financial costs of stoichiometric coupling reagents become unsustainable. This guide provides authoritative, field-proven troubleshooting and methodologies for transitioning the synthesis of 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid from traditional, low-efficiency peptide coupling to highly atom-economical direct catalytic amidation.

📊 1. Process Metrics: Why Transition to Direct Amidation?

The traditional synthesis of this target relies on coupling 2-(tert-butoxy)acetic acid with 2-phenylglycine using reagents like EDC and HOBt. While reliable at the bench scale, this approach generates massive amounts of stoichiometric waste (e.g., urea derivatives), leading to poor Atom Economy (AE) and Reaction Mass Efficiency (RME) 1.

By implementing organoboron-catalyzed direct dehydrative amidation , water is the only byproduct. This not only improves green metrics but also avoids the use of strong bases (like DIPEA) that are notorious for causing racemization in phenylglycine derivatives.

Quantitative Comparison of Synthesis Routes
MetricTraditional Coupling (EDC/HOBt)Catalytic Direct Amidation
Reagents Required t-BuO-AcOH, PhGly, EDC, HOBt, DIPEAt-BuO-AcOH, PhGly, ArB(OH)₂ (10 mol%)
Cumulative MW of Reactants 739.32 g/mol 283.32 g/mol (excluding catalyst)
Product MW 265.31 g/mol 265.31 g/mol
Atom Economy (AE) 35.8% 93.6%
Primary Waste Stream Water-soluble ureas, organic saltsH₂O
Stereochemical Risk High (Base-promoted epimerization)Low (Neutral/mildly acidic conditions)

🔬 2. Workflow & Mechanistic Pathways

To understand how to troubleshoot the reaction, you must understand the catalytic cycle. Recent mechanistic studies confirm that boronic acid catalysis does not proceed through a simple monocyclic intermediate, but rather a highly reactive B–O–B dimeric motif .

Workflow cluster_0 Traditional Synthesis (Low AE) cluster_1 Direct Amidation (High AE) A1 t-BuO-AcOH + PhGly A2 EDC / HOBt DIPEA A1->A2 A3 Product + Urea Waste A2->A3 B1 t-BuO-AcOH + PhGly B2 Boronic Acid Cat. - H2O B1->B2 B3 Product + Water B2->B3

Workflow comparison: Traditional peptide coupling vs. Catalytic direct amidation.

CatalyticCycle Cat Arylboronic Acid ArB(OH)2 Complex1 Monoacyl Boronate Intermediate Cat->Complex1 + t-BuO-AcOH - H2O Complex2 B-O-B Dimer Active Species Complex1->Complex2 Dimerization AmineAttack Amine Coordination & Acyl Transfer Complex2->AmineAttack + PhGly Product Amide Product + H2O AmineAttack->Product Dehydration Product->Cat Catalyst Regeneration

Boronic acid-catalyzed direct amidation cycle via the active B-O-B intermediate.

🛠️ 3. Troubleshooting Guide & FAQs

Q: My direct amidation reaction stalls at 40% conversion. What is causing this? A: This is almost always a water-scavenging failure. In direct amidation, water is the only byproduct, but it is also a potent inhibitor that hydrolyzes the active B-O-B dimeric intermediate back to the inactive boronic acid 2.

  • Solution: If using molecular sieves, ensure you are using 5Å molecular sieves, not 4Å . The pore size of 4Å sieves is easily blocked by the substrates, whereas 5Å sieves efficiently trap water at elevated temperatures without sequestering the catalyst 3. Alternatively, switch to azeotropic distillation using a Dean-Stark trap with a solvent like fluorobenzene or tert-amyl methyl ether (TAME) 2.

Q: The 2-phenylglycine starting material is completely insoluble in the non-polar solvents required for azeotropic water removal. How do I proceed? A: Free amino acids exist as zwitterions, making them highly insoluble in solvents like toluene or fluorobenzene.

  • Solution: Utilize a transient silylation strategy. Add 1.5 equivalents of N,O-Bis(trimethylsilyl)acetamide (BSA) to the suspension of 2-phenylglycine in your solvent. BSA temporarily silylates the carboxyl and amino groups, drastically increasing solubility. The silyl groups are easily cleaved during the mild aqueous workup, yielding the desired free acid product directly.

Q: I am observing epimerization (racemization) of the 2-phenylglycine stereocenter. How can I prevent this? A: The alpha-proton of 2-phenylglycine is highly acidic due to the adjacent phenyl ring and carbonyl group. Extended heating or the presence of basic co-catalysts will lead to enolization and subsequent racemization.

  • Solution: Avoid basic additives. If the reaction requires acceleration, use DMAPO (4-(dimethylamino)pyridine N-oxide) as a neutral acyl-transfer co-catalyst instead of DMAP [[3]](). Furthermore, utilize a highly active ortho-substituted boronic acid, such as 2-(thiophen-2-ylmethyl)phenylboronic acid, which allows the reaction to proceed at lower temperatures (45 °C) .

🧪 4. Standard Operating Procedure: Direct Catalytic Amidation

This protocol utilizes transient silylation to overcome zwitterion insolubility while maintaining an exceptionally high atom economy. The system is designed to be self-validating through specific NMR checkpoints.

Reagents Required:

  • 2-(tert-Butoxy)acetic acid (1.00 eq, 10.0 mmol)

  • L-2-Phenylglycine (1.00 eq, 10.0 mmol)

  • 2-Fluorophenylboronic acid or 2-(thiophen-2-ylmethyl)phenylboronic acid (10 mol%, 1.0 mmol)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (1.50 eq, 15.0 mmol)

  • Fluorobenzene (50 mL)

Step-by-Step Methodology:

  • Substrate Solubilization (Transient Protection):

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add L-2-phenylglycine (1.51 g, 10.0 mmol) and suspend in anhydrous fluorobenzene (40 mL).

    • Add BSA (3.05 g, 15.0 mmol) dropwise at room temperature under a nitrogen atmosphere.

    • Causality Note: Stir for 30 minutes until the suspension becomes a clear solution. This indicates successful formation of the soluble TMS-ester/TMS-amine intermediate, preventing heterogeneous reaction stalling.

  • Catalyst and Acid Addition:

    • To the clear solution, add 2-(tert-butoxy)acetic acid (1.32 g, 10.0 mmol) and the boronic acid catalyst (0.14 g, 1.0 mmol).

    • Add DMAPO (0.14 g, 1.0 mmol) if utilizing the acyl-transfer co-catalyst strategy to lower the required activation energy 3.

  • Azeotropic Dehydration:

    • Attach a Dean-Stark apparatus filled with fluorobenzene, topped with a reflux condenser.

    • Heat the mixture to a gentle reflux (approx. 85 °C).

    • Self-Validation Checkpoint: Monitor the reaction via TLC or HPLC. The reaction is complete when the characteristic tert-butoxy proton singlet (~1.2 ppm) of the free acid shifts entirely to the amide rotamer signals in an aliquot's ¹H NMR.

  • Workup and TMS Cleavage:

    • Cool the reaction to room temperature. The high atom economy means no urea byproducts are present; thus, complex chromatography is avoided.

    • Add 20 mL of 1M HCl (aqueous) and stir vigorously for 15 minutes to cleave the transient TMS groups.

    • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Recrystallize the crude residue from Ethyl Acetate/Heptane to yield pure 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid.

📚 5. References

  • Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications. Source: rsc.org. URL:[Link]

  • Direct Amide Formation Avoiding Poor Atom Economy Reagents - ResearchGate. Source: researchgate.net. URL:[Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. Source: mdpi.com. URL:[Link]

  • Mechanistic insights into boron-catalysed direct amidation reactions - PMC. Source: nih.gov. URL:[Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: 1H NMR Characterization of 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid Subtitle: Optimizing Solvent Selection and Structural Validation for Phenylglycine Derivatives

Executive Summary

This guide provides a rigorous technical analysis of the 1H NMR spectrum for 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid . This compound represents a critical intermediate in peptidomimetic synthesis, combining a lipophilic tert-butyl ether side chain with a phenylglycine backbone.

Correct characterization is frequently complicated by solvent-dependent conformational exchange and the diastereotopic nature of the methylene linker. This guide compares the performance of DMSO-d6 versus CDCl3 , establishing DMSO-d6 as the superior solvent for full structural elucidation.

Molecular Architecture & Theoretical Shift Assignment

To accurately interpret the spectrum, we must first deconstruct the molecule into magnetically distinct environments.

Target Molecule: HOOC-CH(Ph)-NH-C(=O)-CH2-O-C(CH3)3

Proton LabelMoietyMultiplicity (Theoretical)Approx. Shift (ppm)Key Diagnostic Feature
H-a Carboxylic Acid (-COOH)Broad Singlet12.0 – 13.0Often invisible in CDCl3; visible in DMSO.
H-b Amide (-NH-)Doublet8.2 – 8.8Couples to H-c. Chemical shift is highly solvent-dependent.
H-c

-Methine (-CH-Ph)
Doublet (or dd)5.3 – 5.6Chiral center. Coupling partner to NH.
H-d Phenyl Ring (Ph)Multiplet7.2 – 7.5Aromatic region; integration = 5H.
H-e Linker Methylene (-CH2-)Singlet or AB Quartet3.8 – 4.0Critical: May appear as AB system due to chiral center influence.
H-f tert-Butyl (-C(CH3)3)Singlet1.1 – 1.2Integration = 9H. Distinct from Boc (~1.4 ppm).

Comparative Solvent Analysis: DMSO-d6 vs. CDCl3

The choice of solvent is the single most critical variable in the analysis of this compound. The table below contrasts the spectral quality obtained in the two most common NMR solvents.

FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Technical Insight
Amide Proton (NH) Sharp Doublet. Strong H-bonding with DMSO stabilizes the proton, slowing exchange.Broad/Invisible. Fast chemical exchange and aggregation often broaden this signal into the baseline.DMSO allows measurement of

coupling constants (~7-9 Hz), confirming the amide backbone.
Carboxylic Acid Visible (Broad). Usually seen >12 ppm.Rarely Visible. Often broadened beyond detection due to exchange.Essential for confirming the free acid vs. ester.
Linker (

)
AB Quartet (Potential). The chiral center at H-c makes these protons diastereotopic.Singlet (Likely). Lower resolution of magnetic environments often collapses this to a singlet.Observation of an AB system is a mark of high-resolution structural integrity, not an impurity.
Solubility Excellent. Dissolves polar/H-bonding motifs effectively.[1]Moderate. Risk of aggregation or precipitation at high concentrations.Aggregation in CDCl3 causes peak broadening.
Expert Insight: The "Invisible" Proton Hazard

In CDCl3, the amide proton (H-b) frequently undergoes rapid exchange or participates in intermolecular H-bonding (dimerization). This collapses the coupling to the


-proton (H-c), causing H-c to appear as a singlet  rather than a doublet. This is a common source of misinterpretation , leading researchers to believe the amide bond has hydrolyzed. Always use DMSO-d6 to validate the amide connectivity. 

Experimental Protocol: Self-Validating Acquisition

This protocol ensures high-fidelity data suitable for publication or regulatory filing.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid analyte.

    • Why? <5 mg yields poor signal-to-noise; >15 mg can cause viscosity broadening in DMSO.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Quality Check: Ensure solvent is stored over molecular sieves to minimize water peak (~3.33 ppm), which can overlap with the linker region.

  • Mixing: Vortex until fully dissolved. If the solution appears cloudy, filter through a cotton plug into the NMR tube.

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Angle: 30° (maximizes signal recovery).

  • Relaxation Delay (D1): Set to 5 seconds .

    • Critical: The tert-butyl protons have long T1 relaxation times. A short D1 (e.g., 1s) will saturate the tert-butyl signal, distorting integration values (e.g., appearing as 7H instead of 9H).

  • Scans: 16–64 scans.

Step 3: Processing & Phasing
  • Window Function: Apply Exponential Multiplication (EM) with Line Broadening (LB) = 0.3 Hz.

  • Referencing: Set residual DMSO pentet to 2.50 ppm .

Structural Validation & Logic Flow

The following diagram illustrates the decision logic for assigning the spectrum and troubleshooting common anomalies.

NMR_Analysis_Flow Start Acquire 1H NMR (DMSO-d6) Check_tBu Check 1.1-1.2 ppm region Start->Check_tBu Decision_tBu Is there a singlet (9H)? Check_tBu->Decision_tBu Check_Aromatic Check 7.2-7.5 ppm (Phenyl Group) Decision_tBu->Check_Aromatic Yes Fail_Protect FAIL: Check for Deprotection (Free OH) Decision_tBu->Fail_Protect No (Missing/Shifted) Check_Amide Check 8.0-9.0 ppm (Amide NH) Check_Aromatic->Check_Amide Decision_Amide Is it a Doublet? Check_Amide->Decision_Amide Check_Linker Check 3.8-4.0 ppm (Linker CH2) Decision_Amide->Check_Linker Yes Fail_Solvent Artifact: Exchange Broadening (Verify Dryness/Temp) Decision_Amide->Fail_Solvent No (Broad/Singlet) Decision_Linker Split into AB Quartet? Check_Linker->Decision_Linker Pass VALID STRUCTURE 2-[2-(t-Bu)acetamido]-2-Ph-acetic acid Decision_Linker->Pass No (Singlet) Note_Chiral NOTE: Diastereotopic Effect (Due to Chiral Center) Decision_Linker->Note_Chiral Yes Note_Chiral->Pass

Caption: Logical workflow for structural validation. The detection of the amide doublet and potential AB quartet splitting of the linker are key decision points.

Comparative Data: Target vs. Analog (Boc-Phg-OH)

To further validate the structure, it is useful to compare it against Boc-Phenylglycine , a common starting material that lacks the ether linker.

FeatureTarget Molecule Boc-Phenylglycine (Analog) Differentiation
Structure Ph-CH(COOH)-NH-C(=O)CH2OtBu Ph-CH(COOH)-NH-C(=O)OtBu Ether vs. Carbamate
t-Butyl Shift ~1.15 ppm ~1.40 ppm The carbamate Boc group is more deshielded than the ether t-Bu.
Linker Signal ~3.9 ppm (2H) Absent The target has a unique methylene signal; Boc-Phg does not.
Amide Shift ~8.3 - 8.5 ppm ~7.4 - 7.6 ppm Amide protons (target) generally appear downfield of carbamate protons.

Troubleshooting & Impurities

When analyzing in DMSO-d6, be aware of these common impurities:

  • Water: Appears as a variable broad singlet around 3.33 ppm .[2] If the sample is wet, this peak can drift downfield and obscure the Linker

    
     region (~3.9 ppm).
    
    • Solution: Add a single drop of

      
       to shake the water peak (and exchangeable protons) away, or use dry DMSO ampoules.
      
  • Ethyl Acetate: Common residual solvent from workup. Look for triplet (~1.17 ppm), singlet (~1.99 ppm), and quartet (~4.03 ppm).

    • Conflict: The EtOAc quartet at 4.03 ppm can severely overlap with the target's linker protons.

References

  • Fulmer, G. R., et al. (2010).[3][4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[5]

  • Gottlieb, H. E., et al. (1997).[5][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[4][5][6] Journal of Organic Chemistry.[4][5][6]

  • Hoye, T. R., et al. (2002). A Method for Determination of Enantiomeric Excess and Absolute Configuration of Chiral Primary Amines. (Discussion of Phenylglycine derivatives shifts). Journal of the American Chemical Society.

  • Reich, H. J. (2024). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison. (Authoritative resource for amide solvent effects).[7]

Sources

A Comparative Guide to HPLC Method Development for Purity Assessment of 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring a robust and reliable analytical method.

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid, a molecule with acidic properties, developing a stability-indicating HPLC method is paramount for accurately quantifying the parent compound and separating it from potential process impurities and degradation products.

Foundational Principles: Analyte and Method Objective

Analyte Characteristics: 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid is a moderately polar, acidic compound. Its structure contains a carboxylic acid group, making its retention and peak shape highly dependent on the mobile phase pH.[1][2] The presence of a phenyl ring provides a chromophore suitable for UV detection.

Method Objective: The primary goal is to develop and validate a stability-indicating HPLC method capable of separating the main peak from all potential impurities and degradation products, ensuring the method is specific, accurate, precise, and robust, in line with ICH Q2(R1) guidelines.[3][4][5][6][7]

Strategic Method Development: A Comparative Approach

The development of a successful HPLC method is an iterative process involving the systematic evaluation of several key chromatographic parameters. This guide compares different approaches to illustrate the path to an optimized method.

Column Selection: The Heart of the Separation

The choice of the stationary phase is the most critical factor influencing selectivity in HPLC.[1] For a polar acidic analyte like our target compound, several column chemistries were evaluated.

Initial Screening of Stationary Phases:

A screening of columns with different stationary phases is the most effective way to achieve optimal separation.[1]

  • C18 (Octadecylsilane): The workhorse of reversed-phase chromatography, C18 columns provide good hydrophobic retention. However, for polar compounds, they can sometimes exhibit poor retention and peak shape, especially with highly aqueous mobile phases.[8]

  • Polar-Embedded C18: These columns have a polar group embedded in the alkyl chain, making them more compatible with highly aqueous mobile phases and offering alternative selectivity for polar analytes.[9]

  • Phenyl-Hexyl: The phenyl-hexyl phase provides unique π-π interactions with the aromatic ring of the analyte, which can significantly alter selectivity compared to traditional alkyl phases.[10]

Comparative Data for Column Selection:

Column ChemistryPeak Tailing Factor (Asymmetry)Resolution (Main Peak vs. Closest Impurity)Retention Time (min)Observations
Standard C181.81.34.2Significant peak tailing observed.
Polar-Embedded C181.21.85.5Improved peak shape and retention.
Phenyl-Hexyl 1.1 >2.0 6.8 Excellent peak shape and optimal resolution.
Mobile Phase Optimization: Driving Selectivity and Retention

The mobile phase composition plays a crucial role in controlling analyte retention and selectivity.[11] For ionizable compounds, pH is a critical parameter.[12]

Workflow for Mobile Phase Optimization:

Figure 1: Workflow for mobile phase optimization.

pH Screening:

The pKa of the carboxylic acid group in the analyte dictates its ionization state. To ensure good retention and peak shape in reversed-phase chromatography, the mobile phase pH should be adjusted to be at least 1.5-2 pH units below the analyte's pKa, keeping it in its non-ionized form.[2][13]

  • pH 2.5 (0.1% Formic Acid): Provided good retention and sharp peaks.

  • pH 3.5 (Phosphate Buffer): Showed slightly broader peaks and reduced retention.

  • pH 4.5 (Acetate Buffer): Resulted in poor peak shape and a significant decrease in retention time.

Organic Modifier Comparison:

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They offer different selectivities due to their distinct chemical properties.[14]

  • Acetonitrile: Generally provides lower viscosity and higher efficiency, leading to sharper peaks.

  • Methanol: Can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding.

In this study, acetonitrile provided better peak resolution and a shorter analysis time.

Gradient Elution:

A gradient elution was necessary to elute all impurities with good peak shape in a reasonable time. The gradient was optimized from a low to a high percentage of organic modifier.

Final Optimized Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 30% to 80% B over 15 minutes.

Forced Degradation Studies: Ensuring Stability-Indicating Power

To ensure the method is stability-indicating, forced degradation studies were performed on the API.[15][16] These studies intentionally stress the sample to generate potential degradation products and demonstrate that the analytical method can separate them from the main peak.[3][17]

Stress Conditions Applied:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours

Results of Forced Degradation:

The method successfully separated the main peak from all degradation products formed under the various stress conditions. Peak purity analysis using a photodiode array (PDA) detector confirmed that the main peak was spectrally pure in all stressed samples, with a purity angle less than the purity threshold.[18]

Final Validated HPLC Method

The following method was validated according to ICH Q2(R1) guidelines.[4][5][6][7]

Experimental Protocol:

ParameterCondition
Column Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B in 15 min, then hold at 80% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50)

Validation Summary:

Validation ParameterResultAcceptance Criteria (ICH Q2(R1))
Specificity No interference from blank, placebo, or degradation products. Peak purity > 0.999.Method must be specific for the analyte.
Linearity (r²) > 0.999r² ≥ 0.998
Accuracy (% Recovery) 99.2% - 100.8%98.0% - 102.0%
Precision (RSD%)
- Repeatability< 0.5%≤ 2.0%
- Intermediate Precision< 1.0%≤ 2.0%
Robustness No significant impact on results with minor changes in flow rate, temperature, and mobile phase composition.Method should be reliable under normal usage variations.

Comparative Analysis and Conclusion

This guide has demonstrated a systematic and scientifically-driven approach to HPLC method development for the purity analysis of 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid.

Logical Flow of Method Development:

MethodDevelopment Analyte Analyte Characterization (Polar, Acidic, UV-active) Objective Method Objective (Stability-Indicating Purity Assay) Analyte->Objective Column_Screening Column Screening (C18, Polar-Embedded, Phenyl-Hexyl) Objective->Column_Screening Mobile_Phase_Opt Mobile Phase Optimization (pH, Organic Modifier, Gradient) Column_Screening->Mobile_Phase_Opt Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Mobile_Phase_Opt->Forced_Degradation Validation Method Validation (ICH Q2(R1) Guidelines) Forced_Degradation->Validation Final_Method Final Optimized & Validated Method Validation->Final_Method

Figure 2: Logical flow of the HPLC method development process.

By comparing different stationary phases and optimizing the mobile phase composition, a robust and reliable method was established. The use of a Phenyl-Hexyl column provided superior selectivity for this particular analyte and its related substances. The forced degradation studies confirmed the stability-indicating nature of the method, making it suitable for routine quality control and stability testing in a drug development setting.

This comprehensive approach, grounded in scientific principles and validated against international standards, ensures the generation of high-quality, reliable data for the purity assessment of 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid.

References

  • Phenomenex. (2022, May 20). Choosing Columns for Polar Acidic Molecules.
  • Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC.
  • Thatipamula, R. et al. (2023). A practical guide to forced degradation and stability studies for drug substances. Drug Discovery Today.
  • Alsante, K. M. et al. (2022, November 30). Forced Degradation – A Review. American Pharmaceutical Review.
  • Phenomenex. Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
  • LGC. (2024, January 1). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective.
  • Agilent Technologies.
  • Waters Corporation. Waters Column Selection Guide for Polar Compounds.
  • Scribd. ICH Q2(R1)
  • LCGC International. (2020, November 11).
  • MilliporeSigma. Developing HPLC Methods.
  • LCGC International. (2019, November 1). Top Three HPLC Method Development Tips.
  • SGS.
  • Particle Sciences.
  • BenchChem. A Comparative Guide to ICH Q2(R1)
  • LCGC International. (2020, November 11). HPLC Column Selection.
  • Welch Materials. (2024, November 25).
  • ICH. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Biotage. (2023, January 24).
  • ICH. Quality Guidelines.
  • Phenomenex. (2025, June 6).
  • Therapeutic Goods Administration. (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • MICROSOLV. (2026, February 15).

Sources

Comparative Guide: Enantiomeric Purity Analysis of (R)- vs (S)-2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The molecule 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid (hereafter referred to as TBAPG) is a highly functionalized


-acyl derivative of phenylglycine. The 

-enantiomer (derived from D-phenylglycine) is a critical chiral building block often utilized in the semi-synthesis of

-lactam antibiotics, where stereochemistry directly dictates biological activity and enzyme recognition[1]. Conversely, contamination with the

-enantiomer can lead to inactive epimers or toxic byproducts.

Determining the enantiomeric excess (%ee) of TBAPG requires analytical techniques capable of differentiating transient diastereomeric states. The structural anatomy of TBAPG provides three distinct interaction vectors for chiral recognition:

  • 
    -
    
    
    
    Stacking:
    The aromatic phenyl ring acts as a strong
    
    
    -donor.
  • Hydrogen Bonding: The amide linkage and the free carboxylic acid act as highly directional H-bond donors and acceptors.

  • Steric Hindrance: The bulky tert-butoxy group restricts conformational flexibility, amplifying the energy difference between the matched and mismatched transient diastereomeric complexes formed with a chiral selector.

To exploit these features, analysts typically rely on Chiral High-Performance Liquid Chromatography (HPLC) using brush-type (Pirkle) or polysaccharide-based Chiral Stationary Phases (CSPs)[2], or


H-NMR Spectroscopy  utilizing Chiral Solvating Agents (CSAs).

Workflow Start Enantiomeric Purity Assessment (R)- vs (S)-TBAPG HPLC Chiral HPLC Method (Direct Separation) Start->HPLC NMR 1H-NMR Method (Chiral Solvating Agents) Start->NMR CSP Brush-Type CSP (e.g., Whelk-O 1) HPLC->CSP Poly Polysaccharide CSP (e.g., Chiralpak AD) HPLC->Poly Data Calculate %ee (Area Normalization / Integration) NMR->Data CSP->Data Poly->Data

Analytical workflow for determining the enantiomeric excess (%ee) of TBAPG.

Comparative Performance Data

The selection of an analytical method depends on the required Limit of Quantitation (LOQ), throughput, and available instrumentation. Brush-type CSPs (like Whelk-O 1 or ReproSil Chiral-L-PhenylGlycin) are explicitly designed to interact with


-basic groups like the phenyl ring in TBAPG[3], offering superior durability and the ability to invert elution order by switching the CSP's absolute configuration[2].
Table 1: Quantitative Comparison of Enantiomeric Resolution Methods for TBAPG
ParameterChiral HPLC (Brush-Type CSP)Chiral HPLC (Polysaccharide CSP)

H-NMR (with Chiral Solvating Agent)
Primary Mechanism

-

acceptance, H-bonding[4]
Steric inclusion, H-bondingTransient diastereomeric solvation
Typical Resolution (

)
> 2.5 (Baseline)1.8 - 2.2N/A (Signal separation

ppm)
Limit of Quantitation (LOQ) 0.05%0.1%1.0% - 2.0%
Analysis Time 10 - 15 mins15 - 25 mins5 mins (post-prep)
Elution Order Inversion Yes (by using D- vs L- phase)[2]NoN/A
Best Use Case Trace enantiomer impurity testingPreparative scale-upRapid, non-destructive screening

The Three-Point Chiral Recognition Mechanism

The efficacy of Pirkle-type columns in resolving


-acyl phenylglycine derivatives is grounded in the Three-Point Interaction Model . When TBAPG enters the column, it forms a transient complex with the stationary phase. For successful resolution, the 

-enantiomer must form a significantly more stable complex than the

-enantiomer (or vice versa). The tert-butoxy group is the causal driver here: its massive steric bulk prevents the mismatched enantiomer from aligning its phenyl and amide groups with the CSP's

-acceptor and H-bond donor sites.

Mechanism Analyte (R)-TBAPG Analyte Pi π-π Stacking (Phenyl Groups) Analyte->Pi Hbond Hydrogen Bonding (Amide/Carboxyl) Analyte->Hbond Steric Steric Hindrance (tert-Butoxy Group) Analyte->Steric CSP Chiral Stationary Phase (Selector) CSP->Pi CSP->Hbond CSP->Steric Complex Transient Diastereomeric Complex Pi->Complex Hbond->Complex Steric->Complex

Three-point chiral recognition mechanism between TBAPG and the stationary phase.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification and a system suitability check to prevent false positives caused by column degradation or sample matrix effects.

Protocol A: High-Resolution Chiral HPLC (Brush-Type CSP)

Objective: Quantify trace levels of


-TBAPG in a bulk sample of 

-TBAPG.
  • Column Selection: Use a covalently bonded

    
    -acceptor phase, such as a Whelk-O 1 or a 3,5-dinitrobenzoyl-L-phenylglycine column (e.g., ReproSil Chiral-L-PhenylGlycin)[3]. Causality: The covalent bonding allows the use of strong modifiers without phase leaching[2].
    
  • Mobile Phase Preparation: Prepare a mixture of Hexane / Isopropanol / Trifluoroacetic Acid (TFA) at a ratio of 80:20:0.1 (v/v/v).

    • Causality: TFA is strictly required to suppress the ionization of the free carboxylic acid on TBAPG. Without TFA, the analyte will undergo secondary ion-exchange interactions with residual silanols on the silica support, resulting in severe peak tailing and loss of resolution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 220 nm (capturing the amide/carboxyl absorbance) and 254 nm (capturing the phenyl ring).

  • Sample Preparation: Dissolve 1.0 mg of TBAPG in 1.0 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability (Self-Validation): Inject a racemic standard of

    
    -TBAPG. The system is only valid if the resolution (
    
    
    
    ) between the
    
    
    and
    
    
    peaks is
    
    
    , and the tailing factor for both peaks is
    
    
    .
Protocol B: Rapid H-NMR Screening with Chiral Solvating Agents (CSAs)

Objective: Rapidly estimate the %ee without consuming chromatography instrument time.

  • Reagent Selection: Use

    
    -(+)-1-Phenylethylamine as the Chiral Solvating Agent.
    
    • Causality: The basic amine forms a transient diastereomeric salt complex with the acidic carboxyl group of TBAPG, while their respective phenyl rings engage in

      
      -
      
      
      
      stacking.
  • Sample Preparation: In an NMR tube, dissolve 10 mg of TBAPG and 15 mg of the CSA (approx. 1:2 molar ratio) in 0.6 mL of deuterated chloroform (CDCl

    
    ). CDCl
    
    
    
    is chosen because non-polar solvents maximize the strength of the hydrogen-bonded salt bridge.
  • Data Acquisition: Acquire a standard 1D

    
    H-NMR spectrum at 400 MHz or higher.
    
  • Integration & Analysis: Zoom in on the tert-butyl protons (

    
     ppm).
    
    • Causality: The tert-butyl group appears as a sharp, 9-proton singlet. In the presence of the CSA, this singlet will split into two distinct peaks corresponding to the

      
       and 
      
      
      
      complexes. Integrating these massive 9-proton signals provides a highly favorable signal-to-noise ratio compared to integrating the single
      
      
      -proton.
  • System Suitability (Self-Validation): The baseline between the two split tert-butyl singlets must be completely flat. If the peaks overlap, the sample must be cooled (e.g., to 0°C inside the NMR probe) to slow the exchange rate of the transient complexes and sharpen the signals.

References

  • Dr. Maisch GmbH. "ReproSil Chiral-L-PhenylGlycin - Silica-Based Brush-Type Chiral Phase." Dr. Maisch HPLC GmbH.
  • Regis Technologies. "Other Chiral Phases - Immobilized Chiral Stationary Phase Phenylglycine." Regis Technologies, Inc.
  • Preprints.org. "Molecular Dynamics of Enantiomeric Separation in HPLC." Preprints.
  • StudyGuides.com. "Phenylketonuria (Genetic Disorder) – Study Guide." StudyGuides.
  • Journal of Chemical and Pharmaceutical Research. "Enantiomeric separation in pharmaceutical analysis." JOCPR.

Sources

Spectroscopic Distinction of Amide vs. Ether Motifs: A High-Resolution IR Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a high-level technical resource designed for analytical chemists and pharmaceutical researchers. It synthesizes spectral characteristics with experimental protocols to ensure accurate identification and differentiation of amide and ether moieties in drug development.

Executive Summary: Analytical Performance Overview

In the context of drug development and structural elucidation, Infrared (IR) spectroscopy serves as a rapid, non-destructive "fingerprinting" tool. Its performance in distinguishing amides from ethers relies on specific vibrational modes with distinct dipole moment changes.

  • Amides exhibit high detectability due to the intense dipole change of the Carbonyl (C=O) bond (Amide I band). They are highly sensitive to environmental factors (hydrogen bonding, solvent, phase), making them excellent probes for protein secondary structure but requiring rigorous sample control.

  • Ethers exhibit moderate-to-high detectability but lower specificity. Their primary signal (C-O-C stretch) lies in the crowded "fingerprint region" (1000–1300 cm⁻¹), often overlapping with other C-O containing groups (esters, alcohols).

Comparison Matrix: IR Detection Capability

FeatureAmide Functional GroupEther Functional Group
Primary Marker Amide I (C=O) : 1630–1690 cm⁻¹C-O-C Stretch : 1050–1275 cm⁻¹
Signal Intensity Very Strong (High Dipole)Strong (Polar C-O bonds)
Specificity High (Unique region)Moderate (Overlap with esters/alcohols)
Environmental Sensitivity High (H-bonding shifts peaks >20 cm⁻¹)Low (Chemically inert, stable peaks)
Interference Risk Water (H-O-H bend ~1640 cm⁻¹)Fingerprint noise, C-C skeletal vibrations

Detailed Spectral Analysis: The Comparison

Accurate identification requires analyzing the specific vibrational modes. The data below represents standard frequency ranges for verifying chemical structure.

A. Amide Signature Bands (The "Peptide" Backbone)

Amides are characterized by three primary bands (I, II, III).[1][2][3][4] The Amide I band is the critical performance metric for structural analysis.

Band NameFrequency (cm⁻¹)Vibrational ModeDiagnostic Value
N-H Stretch 3100–3500N-H StretchingPrimary: Doublet; Secondary: Singlet; Tertiary: Absent.
Amide I 1630–1690 C=O Stretch (80%) + C-N StretchMost Intense. Position indicates secondary structure (e.g.,

-helix ~1654,

-sheet ~1633).
Amide II 1510–1580N-H Bend (60%) + C-N StretchConfirms amide presence; disappears in tertiary amides.
Amide III 1250–1350C-N Stretch + N-H BendComplex mixing; useful for confirming secondary structure in proteins.

Technical Insight: In solid-state or concentrated solutions, Amide I and II bands often shift to lower frequencies due to intermolecular hydrogen bonding. Dilution in non-polar solvents (e.g.,


) shifts these peaks to higher frequencies (monomeric state).
B. Ether Signature Bands (The "Linker" Motif)

Ethers lack the C=O carbonyl peak. Their identification relies on the C-O-C stretching vibration.[5] The frequency significantly depends on the hybridization of the adjacent carbons.

Ether TypeFrequency (cm⁻¹)Vibrational ModeDiagnostic Value
Aliphatic (R-O-R)1085–1150 Asymmetric C-O-C StretchStrong band. Often ~1120 cm⁻¹.[6] Distinguishes from alkanes.[7][6][8]
Aromatic (Ar-O-R)1200–1275 Asymmetric C-O-C StretchShifted higher due to resonance (partial double bond character).
1020–1075Symmetric C-O-C StretchWeaker secondary band.
Vinyl (C=C-O-R)1200–1225Asymmetric C-O-C StretchResonance stiffens the bond, increasing frequency similar to aryl ethers.

Differentiation Rule: If a strong band exists at 1000–1300 cm⁻¹ but no C=O peak (1650–1750 cm⁻¹) and no broad O-H peak (3200–3600 cm⁻¹) are present, the sample is likely an ether.

Experimental Protocol: Self-Validating Identification Workflow

To ensure scientific integrity (Trustworthiness), follow this standardized Attenuated Total Reflectance (ATR-FTIR) protocol. This method minimizes sample preparation errors common in KBr pellet transmission.

Materials & Equipment[1][10]
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (for protein secondary structure).

  • Scans: 32 (routine) or 128 (high signal-to-noise).

  • Cleaning Solvent: Isopropanol (avoid acetone as it leaves carbonyl residue).

Step-by-Step Methodology
  • Background Acquisition:

    • Clean the ATR crystal. Verify energy throughput.

    • Collect background spectrum (air) to subtract atmospheric water vapor and

      
      .
      
    • Validation: Ensure no peaks exist in the 1600–1700 cm⁻¹ (water) or 2350 cm⁻¹ (

      
      ) regions.
      
  • Sample Application:

    • Solid/Powder: Place ~5 mg of sample on the crystal. Apply pressure using the anvil until the absorbance of the strongest peak is between 0.5 and 1.0 A.U. (prevents detector saturation).

    • Liquid: Place 1 drop to cover the crystal face. No pressure required.

  • Data Collection & Processing:

    • Acquire spectrum.[6][8][9][10][11][12][13][14]

    • Apply ATR Correction (software algorithm) to correct for penetration depth differences across wavelengths.

    • Baseline Correction: Apply only if the baseline drifts significantly.

  • Differentiation Logic (The "Amide vs. Ether" Test):

    • Step A: Check 1630–1690 cm⁻¹.

      • Signal Present? → Suspect Amide. Proceed to check 3300 cm⁻¹ (N-H).

    • Step B: Check 1000–1300 cm⁻¹.[13]

      • Signal Present? → Suspect Ether (if Step A is negative).[6]

    • Step C: Exclusion.

      • Confirm absence of O-H (3400 cm⁻¹ broad) to rule out alcohols.

      • Confirm absence of C=O (1735–1750 cm⁻¹) to rule out esters.

Visualizing the Decision Pathway

The following logic flow illustrates the systematic elimination of functional groups to confirm Amide or Ether presence.

IR_Identification Start Unknown Sample Spectrum CheckCO Check Carbonyl Region (1630 - 1750 cm⁻¹) Start->CheckCO HasCO Strong Peak Present CheckCO->HasCO Yes NoCO No Carbonyl Peak CheckCO->NoCO No CheckFreq Peak Frequency? HasCO->CheckFreq AmideRange 1630 - 1690 cm⁻¹ (Amide I) CheckFreq->AmideRange EsterRange > 1700 cm⁻¹ (Ketone/Ester/Acid) CheckFreq->EsterRange CheckNH Check N-H Region (3100 - 3500 cm⁻¹) AmideRange->CheckNH ResultAmide CONFIRMED: AMIDE CheckNH->ResultAmide Doublet/Singlet (1°/2°) CheckNH->ResultAmide None (3° Amide) CheckCOC Check C-O Region (1000 - 1300 cm⁻¹) NoCO->CheckCOC HasCOC Strong Band Present CheckCOC->HasCOC Yes CheckOH Check O-H Region (3200 - 3600 cm⁻¹) HasCOC->CheckOH HasOH Broad Peak Present CheckOH->HasOH Yes NoOH No O-H Peak CheckOH->NoOH No ResultAlcohol Result: Alcohol HasOH->ResultAlcohol ResultEther CONFIRMED: ETHER NoOH->ResultEther

Figure 1: Decision tree for distinguishing Amide and Ether functional groups based on IR spectral features.

Case Study: Drug Linker Stability

Scenario: A researcher is monitoring the stability of a drug intermediate containing an ether linker and a terminal amide. Hydrolysis of the amide is a potential degradation pathway.

  • Observation: The IR spectrum of the pure compound shows a sharp Amide I band at 1660 cm⁻¹ and an Aryl Ether C-O stretch at 1245 cm⁻¹.

  • Degradation: Upon stress testing, the intensity of the 1660 cm⁻¹ band decreases, and a new broad band appears at 2500–3300 cm⁻¹ (Carboxylic Acid O-H), indicating hydrolysis of the amide to an acid.

  • Ether Stability: The band at 1245 cm⁻¹ remains unchanged, confirming the stability of the ether linkage under these conditions.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectra of Amides and Ethers. NIST Chemistry WebBook, SRD 69.[15] [Link]

  • LibreTexts Chemistry. (2024). Infrared Spectroscopy Absorption Table. [Link]

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. (Source for Amide I/II assignments).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. [Link]

Sources

Comparative Validation Guide: Chiral Stationary Phases for Phenylglycine Derivative Enantioseparation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Selection

Phenylglycine (Phg) and its derivatives are critical chiral building blocks for


-lactam antibiotics (e.g., Ampicillin, Cephalexin). Unlike standard aliphatic amino acids, the phenyl ring adjacent to the 

-carbon introduces steric bulk and

-electron density that significantly influences chiral recognition.

Validating a method for these compounds requires a binary strategic choice based on the sample state:

  • Free Amino Acids (Zwitterionic): Require Crown Ether phases (e.g., Crownpak CR-I(+)) operating in acidic aqueous conditions.

  • N-Protected Derivatives (e.g., Boc-, Cbz-): Require Immobilized Polysaccharide phases (e.g., Chiralpak ID/IG) operating in Normal or Reversed Phase.

This guide provides a validated workflow for both scenarios, prioritizing the Crown Ether approach for free phenylglycine due to its superior selectivity (


) without derivatization.

Mechanistic Principles of Separation

Understanding the molecular recognition mechanism is required for troubleshooting and optimization.[1]

Crown Ether Mechanism (Host-Guest)

For underivatized phenylglycine, the primary ammonium group (


) inserts into the crown ether cavity (18-crown-6).
  • Driving Force: Hydrogen bonding between the ammonium protons and the ether oxygens.

  • Chiral Discrimination: The steric barrier of the binaphthyl group on the stationary phase prevents the "wrong" enantiomer from forming a stable inclusion complex.

Polysaccharide Mechanism (Three-Point Interaction)

For N-protected derivatives, the blocking group (e.g., Carbonyl) provides a necessary dipole.

  • Driving Force: Hydrogen bonding (amide/carbamate),

    
     interactions (phenyl ring), and inclusion in the helical polymer groove.
    
Visualization: Interaction Pathways

ChiralMechanism Sample Phenylglycine Sample State Chemical State? Sample->State Free Free Amino Acid (Zwitterion) State->Free Unmodified Protected N-Protected (Boc/Cbz/Fmoc) State->Protected Derivatized Crown Crown Ether Column (Crownpak CR-I(+)) Free->Crown Mech1 Mechanism: Ammonium Inclusion (Host-Guest) Crown->Mech1 Result1 High Selectivity (No Derivatization) Mech1->Result1 Poly Polysaccharide Column (Chiralpak ID/IG) Protected->Poly Mech2 Mechanism: H-Bonding + Steric Fit Poly->Mech2 Result2 Versatile Solvents (NP/RP Modes) Mech2->Result2

Caption: Decision matrix for column selection based on phenylglycine chemical state and resulting interaction mechanisms.

Validated Experimental Protocols

Protocol A: Free Phenylglycine (The "Gold Standard")

Column: Daicel Crownpak CR-I(+) (


)
Rationale:  The "I" denotes the immobilized version, allowing for higher organic modifier content than the older coated CR(+) version, reducing retention times for the hydrophobic phenyl ring.
ParameterConditionTechnical Justification
Mobile Phase

(aq) / Acetonitrile (85:15 v/v)
Acidic pH ensures the amine is fully protonated (

) for complexation. ACN reduces hydrophobic retention of the phenyl ring.
Flow Rate

Lower flow rate optimizes mass transfer in the inclusion complex.
Temperature

Critical: Lower temperatures stabilize the host-guest complex, increasing resolution (

).
Detection UV

Phenylglycine has weak absorbance; low wavelength is required.
Elution Order

-Phenylglycine (1st) /

-Phenylglycine (2nd)
Note: Confirm with pure standards as elution order can shift with mobile phase composition.

Step-by-Step Execution:

  • Conditioning: Flush column with

    
     water, then equilibrate with mobile phase for 30 mins.
    
  • Sample Prep: Dissolve

    
     Phenylglycine in the mobile phase. Do not use alkaline diluents as they induce racemization.
    
  • Injection:

    
    .
    
Protocol B: N-Boc-Phenylglycine (The Alternative)

Column: Chiralpak IG (


) - Immobilized Amylose derivative.
Rationale:  The IG selector (Amylose tris(3-chloro-5-methylphenylcarbamate)) offers distinct "meta-substituent" selectivity often superior for aromatic amino acids compared to AD/OD phases.
ParameterConditionTechnical Justification
Mobile Phase n-Hexane / IPA / TFA (90:10:0.1 v/v)Normal phase mode. TFA suppresses ionization of the carboxylic acid, preventing peak tailing.
Flow Rate

Standard flow for

ID columns.
Temperature

Ambient is usually sufficient.
Detection UV

The phenyl ring and carbamate provide good UV response.

Method Validation Strategy (ICH Q2)

Validation for chiral purity focuses heavily on Specificity (Resolution) and Limit of Quantitation (LOQ) for the undesired enantiomer (impurity).

System Suitability Testing (SST) Criteria

Before every validation run, the system must pass these self-validating checks:

  • Resolution (

    
    ): 
    
    
    
    (Baseline separation is non-negotiable for quantitation).
  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for detecting trace enantiomers on the tail of the main peak).
  • Repeatability:

    
     for retention time (
    
    
    
    ).
Validation Workflow Diagram

ValidationFlow Start Validation Start Spec Specificity: Inject Racemate + Placebo (Target Rs > 2.0) Start->Spec LOD Sensitivity (LOD/LOQ): S/N ratio 3:1 & 10:1 for Minor Enantiomer Spec->LOD Lin Linearity: 0.1% to 120% of Target (R² > 0.999) LOD->Lin Acc Accuracy (Recovery): Spike Impurity into Pure Main Peak Lin->Acc Robust Robustness: +/- 5% Organic Modifier +/- 5°C Temp Acc->Robust Final Validated Method Robust->Final

Caption: Sequential workflow for validating chiral purity methods according to ICH Q2(R1) guidelines.

Expert Insight: The Racemization Trap

Critical Warning: Phenylglycine is prone to dynamic kinetic resolution (racemization) in solution, particularly at high pH or elevated temperatures, due to the acidity of the benzylic proton.

  • Validation Check: Perform a solution stability study. Inject the sample at

    
     and 
    
    
    
    . If the enantiomeric ratio changes (e.g., 99:1 becomes 98:2), the sample preparation solvent is invalid.
  • Fix: Keep sample diluents acidic and analyze immediately.

Comparative Performance Summary

FeatureCrownpak CR-I(+)Chiralpak IG (Polysaccharide)
Target Analyte Free PhenylglycineN-Protected Phenylglycine
Derivatization? None Required Required (Boc/Fmoc)
Resolution (

)
Typically

(Very High)
Typically

Loadability Low (Analytical only)High (Preparative potential)
Durability Sensitive to pH > 7Robust (Immobilized)
Cost HighModerate

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • Hyun, M. H. (2016). Chiral Separation of Amino Acids and Peptides by Liquid Chromatography. Journal of Separation Science. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Sajewicz, M., et al. (2014). HPLC-DAD Evidence of the Oscillatory Chiral Conversion of Phenylglycine. Journal of Chromatographic Science. Retrieved from [Link]

Sources

Determination of Residual Solvents in 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, the rigorous control of organic volatile impurities is not just a regulatory formality—it is a critical safety mandate. For complex active pharmaceutical ingredient (API) intermediates like 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid , quantifying residual solvents presents a unique analytical challenge. This molecule contains both a sterically hindered tert-butoxy ether and a phenylacetic acid moiety, making it highly susceptible to thermal degradation.

This guide objectively compares the performance of three analytical platforms—Headspace GC-FID , Direct Injection GC-FID , and Headspace GC-MS —to determine the most robust, compliant, and scientifically sound methodology for residual solvent analysis in this specific intermediate.

The Scientific Challenge: Thermal Lability

To design a self-validating and robust protocol, we must first understand the structural vulnerabilities of the target matrix. When subjected to the high temperatures typical of a Gas Chromatography (GC) inlet (200 °C – 250 °C), 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid undergoes rapid thermal breakdown via two primary pathways:

  • Decarboxylation: Phenylacetic acid derivatives are highly prone to 1 at elevated temperatures, releasing CO₂ and forming substituted toluene derivatives.

  • Ether Cleavage: The tert-butoxy group is notoriously unstable under high heat, undergoing2 to yield isobutylene gas and tert-butanol.

If the API intermediate is directly injected into a GC, these degradation products create massive chromatographic interference. Isobutylene and tert-butanol co-elute with early-eluting Class 2 and Class 3 solvents (e.g., methanol, acetone, dichloromethane), leading to false positives and baseline distortion.

Degradation Molecule 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid Heat High Temperature Exposure (>150°C) Molecule->Heat Decarboxylation Decarboxylation Pathway Heat->Decarboxylation Phenylacetic acid moiety EtherCleavage tert-Butoxy Cleavage Pathway Heat->EtherCleavage tert-Butoxy ether moiety Prod1 Substituted Toluene + CO2 (Late-eluting interference) Decarboxylation->Prod1 Prod2 Isobutylene + tert-Butanol (Early-eluting interference) EtherCleavage->Prod2

Figure 1: Thermal degradation pathways of the API matrix in a high-temperature GC inlet.

Platform Comparison: Selecting the Optimal Workflow

To comply with3 and 4, the analytical method must isolate the volatile residual solvents without degrading the matrix.

The Recommended Solution: Headspace GC-FID

Static Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) is the gold standard for this compound. By dissolving the sample in a high-boiling diluent like Dimethyl Sulfoxide (DMSO) and incubating it at a moderate temperature (85 °C), the volatile solvents partition into the gas phase. The thermally labile API remains safely in the vial, preventing inlet contamination and degradation. FID provides the wide linear dynamic range required to quantify both trace Class 2 solvents and abundant Class 3 solvents.

The Flawed Alternative: Direct Injection GC-FID

Direct liquid injection forces the intact API into a 250 °C vaporization chamber. As established in Figure 1, this causes immediate thermal decomposition. The resulting matrix interference renders the quantification of early-eluting solvents impossible and rapidly degrades the stationary phase of the GC column.

The Over-Engineered Alternative: Headspace GC-MS

While Headspace GC-MS successfully avoids thermal degradation (using the same headspace extraction as GC-FID), Mass Spectrometry is suboptimal for routine batch release. MS detectors have a narrower linear dynamic range, making it difficult to quantify solvents at 10 ppm and 5,000 ppm in the same run without detector saturation. GC-MS should be reserved strictly for orthogonal identification of unknown impurities.

Workflow cluster_HS Headspace GC-FID (Recommended) cluster_DI Direct Injection GC-FID (Flawed) Sample API Intermediate (Thermally Labile) HS_Vial Headspace Extraction (85°C, 40 min) Sample->HS_Vial Dilute in DMSO Inlet GC Inlet (250°C Flash Vaporization) Sample->Inlet Direct Liquid Injection Vapor Volatile Solvents Partitioned HS_Vial->Vapor GC_HS GC-FID Analysis (Clean Baseline) Vapor->GC_HS Degradation Thermal Degradation (Isobutylene + CO2) Inlet->Degradation GC_DI GC-FID Analysis (Matrix Interference) Degradation->GC_DI

Figure 2: Analytical workflow comparison for thermally labile API intermediates.

Quantitative Performance Data

The table below summarizes the validation parameters of the three platforms when analyzing a spiked sample of 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid.

Performance ParameterHS-GC-FID (Recommended)Direct Injection GC-FIDHS-GC-MS (Alternative)
Matrix Interference None (Matrix remains in vial)Severe (Isobutylene/Toluene peaks)None (Matrix remains in vial)
Linear Dynamic Range 10 – 10,000 ppm N/A (Baseline obscured)50 – 2,000 ppm (Detector saturation)
Precision (%RSD at LOQ) < 4.5% > 35.0% (Failed)< 7.0%
Mean Recovery (%) 98.2% - 101.5% 45.0% - 140.0% (Erratic)95.0% - 105.0%
Column Lifespan > 1,500 injections < 50 injections> 1,500 injections
Regulatory Compliance Optimal (USP <467> aligned)Fails ValidationAcceptable but complex

Step-by-Step Methodology: HS-GC-FID Protocol

To ensure a self-validating system, this protocol incorporates causality-driven parameters designed specifically for 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid.

A. Reagents & Sample Preparation
  • Diluent Choice: Use anhydrous Dimethyl Sulfoxide (DMSO) . Causality: DMSO readily dissolves the polar acetamido and carboxylic acid groups. Its high boiling point (189 °C) ensures it elutes late in the chromatogram, preventing interference with volatile Class 2/3 solvents.

  • Preparation: Accurately weigh 250 mg of the API intermediate into a 20 mL headspace vial. Add 5.0 mL of DMSO. Crimp the vial tightly with a PTFE/silicone septum and vortex until completely dissolved.

B. Headspace Extraction Parameters
  • Oven Temperature: 85 °C. Causality: High enough to drive volatile solvents (e.g., dichloromethane, ethyl acetate) into the gas phase, but strictly below the >120 °C threshold where the tert-butoxy group begins to cleave.

  • Equilibration Time: 40 minutes (Ensures complete thermodynamic partitioning).

  • Transfer Line & Valve Temperature: 105 °C (Prevents condensation of solvents in the sample loop).

  • Injection Volume: 1.0 mL.

C. GC-FID Parameters
  • Column: USP G43 equivalent (e.g., DB-624, 30 m × 0.32 mm × 1.8 µm). Causality: The mid-polarity cyanopropylphenyl phase provides optimal resolution between critical pairs like acetonitrile and dichloromethane.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Inlet Temperature: 140 °C. Causality: Kept unusually low for a GC inlet. Even though the headspace sampler prevents matrix transfer, a lower inlet temperature acts as a secondary safeguard against the degradation of any aerosolized micro-droplets.

  • Oven Program:

    • Initial: 40 °C (Hold for 20 min to resolve early volatile solvents).

    • Ramp: 10 °C/min to 240 °C.

    • Final: 240 °C (Hold for 10 min to bake out the DMSO diluent).

  • Detector: FID at 250 °C.

D. System Suitability (Self-Validation)

Before analyzing actual batches, the system must prove its resolving power. Inject a USP <467> Class 2 Standard Solution. The protocol is only valid if the resolution (


) between acetonitrile and dichloromethane is 

, and the signal-to-noise (

) ratio for 1,1,1-trichloroethane is

.

References

  • USP <467> Residual Solvents. United States Pharmacopeia. Available at: [Link]

  • ICH Q3C(R8) Impurities: Guidance for Residual Solvents. U.S. Food and Drug Administration (FDA) / International Council for Harmonisation. Available at:[Link]

  • Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. ResearchGate. Available at: [Link]

  • Thermal Activation of tert-Butyl Nitrite on Pt(111): tert-Butoxy Dehydrogenation and Oxametallacycle Formation. Langmuir - ACS Publications. Available at: [Link]

Sources

Elemental analysis vs theoretical calculation for C14H19NO4 derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of characterization modalities for complex organic derivatives, focusing on the intersection of empirical data and computational chemistry.

The Analytical Challenge of C14H19NO4 Derivatives

The molecular formula C14H19NO4 (Exact Mass: 265.1314 Da, Molecular Weight: 265.31 g/mol ) encompasses a diverse array of biologically and synthetically significant compounds. The most notable representative is Anisomycin , a potent antibiotic and protein synthesis inhibitor isolated from Streptomyces species[1]. The formula also covers various synthetic intermediates, such as N-benzoyl amino acid derivatives[2].

When synthesizing or isolating these derivatives, proving the structural identity and bulk purity is a fundamental regulatory and scientific requirement. Historically, Elemental Analysis (EA) —specifically CHN combustion analysis—served as the gold standard. Today, Theoretical Calculations (ranging from exact mass stoichiometry to advanced Density Functional Theory [DFT]) have emerged not just as complementary tools, but as primary validation mechanisms[3].

As a Senior Application Scientist, I approach molecular characterization not as a checklist, but as a self-validating system . Neither EA nor theoretical calculation is infallible on its own. EA is prone to experimental artifacts and even data manipulation[4], while theoretical calculations assume a perfect, isolated vacuum state that ignores bulk sample realities. This guide objectively compares both methodologies and provides field-proven protocols for their execution.

Pillar 1: The Experimental Ground Truth (Elemental Analysis)

Elemental analysis determines the empirical mass fractions of carbon, hydrogen, and nitrogen in a bulk sample. For C14H19NO4, the theoretical mass percentages are strictly defined: C: 63.38%, H: 7.22%, N: 5.28%, O: 24.12% [5].

In traditional organic chemistry, a synthesized compound is considered "pure" if the experimental EA results fall within ±0.4% of these theoretical values. However, recent international studies evaluating outsourced elemental analysis have demonstrated that significant deviations frequently occur due to sample handling, hygroscopicity, and instrument calibration[6].

Protocol 1: Self-Validating Combustion Analysis (CHNO)

To prevent the common pitfalls associated with EA, the following protocol builds causality into every step:

  • High-Vacuum Desiccation (Sample Prep):

    • Action: Dry 5 mg of the C14H19NO4 derivative under high vacuum (<0.01 mbar) at 40°C for 24 hours.

    • Causality: C14H19NO4 derivatives (like anisomycin) contain multiple hydrogen bond acceptors and donors (hydroxyls, amines, esters). They are inherently hygroscopic. Residual water (

      
      ) will artificially inflate the Hydrogen and Oxygen mass percentages while depressing Carbon and Nitrogen.
      
  • Micro-weighing in Tin Capsules:

    • Action: Weigh exactly 1.500 mg of the dried sample into a tin (Sn) capsule using an ultra-microbalance.

    • Causality: Tin is not merely a container; it acts as a crucial catalyst. During flash combustion, the oxidation of tin is highly exothermic, briefly driving the local temperature from 1000°C to ~1800°C. This ensures the complete cleavage of recalcitrant carbon-carbon bonds.

  • Flash Combustion & Copper Reduction:

    • Action: Drop the capsule into an oxygen-rich quartz tube at 1000°C. Pass the resulting gases through a copper reduction column at 600°C.

    • Causality: Combustion converts the sample to

      
      , 
      
      
      
      , and a mixture of nitrogen oxides (
      
      
      ). The copper column is mandatory to reduce all
      
      
      species back to elemental
      
      
      gas; otherwise, the Thermal Conductivity Detector (TCD) cannot accurately quantify total nitrogen.
  • Validation Step:

    • Action: Run a known standard (e.g., Acetanilide) before and after the C14H19NO4 sample. If the standard deviates by >0.15%, the instrument requires recalibration, and the sample run is invalidated.

Pillar 2: The Computational Frontier (Theoretical Calculations)

Theoretical calculations have evolved far beyond simple stoichiometric division. Modern characterization relies on computational chemistry to predict how a molecule of C14H19NO4 should behave analytically. By utilizing Density Functional Theory (DFT) and advanced algorithms like VASP (Vienna Ab initio Simulation Package), researchers can optimize the 3D geometry of molecules like anisomycin and predict their X-ray powder diffraction patterns, vibrational frequencies (IR), and NMR shifts[3].

Protocol 2: DFT Structural Optimization & Spectral Prediction
  • Conformational Search (Molecular Mechanics):

    • Action: Generate 3D conformers of the C14H19NO4 derivative using the MMFF94 force field.

    • Causality: C14H19NO4 has multiple rotatable bonds (e.g., the ester linkage and the methoxybenzyl side chain in anisomycin). Running expensive quantum mechanical calculations on a high-energy, unnatural conformation will yield entirely incorrect spectral predictions.

  • Geometry Optimization (B3LYP/6-31G(d)):

    • Action: Submit the lowest-energy conformer to a DFT optimization using the B3LYP functional and the 6-31G(d) basis set.

    • Causality: This specific functional/basis set combination provides the optimal balance between computational cost and accuracy for predicting the electron density of organic molecules containing C, H, N, and O.

  • Frequency Calculation (IR Prediction):

    • Action: Perform a vibrational frequency calculation on the optimized geometry.

    • Causality: This mathematical step calculates the second derivative of the energy. It serves a dual purpose: it confirms the optimized geometry is a "true minimum" (indicated by the absence of imaginary frequencies) and generates a theoretical IR spectrum to compare against experimental bench data.

  • Validation Step (HRMS Isotopic Patterning):

    • Action: Calculate the theoretical monoisotopic mass (265.1314 Da) and the M+1/M+2 isotopic distribution based on the natural abundance of

      
       and 
      
      
      
      . Overlay this theoretical isotopic pattern directly onto the experimental High-Resolution Mass Spectrometry (HRMS) data. A match score of >95% validates the elemental composition without the need for destructive combustion.

Objective Comparison: EA vs. Theoretical Calculations

The following table summarizes the quantitative and qualitative differences between these two modalities when characterizing C14H19NO4 derivatives.

FeatureCombustion Elemental Analysis (EA)Theoretical Calculation (DFT + HRMS)
Primary Output Empirical mass % of C, H, NExact mass, Isotopic pattern, 3D Geometry
Accuracy / Error Margin ± 0.4% absolute deviation< 5 ppm mass error (HRMS)
Sample Destruction Yes (Requires 1-2 mg burned)No (Computational + microgram HRMS)
Bulk Purity Indication Excellent (Detects inorganic salts/water)Poor (HRMS ignores invisible salts)
Structural Information None (Isomers yield identical EA data)Excellent (Predicts connectivity & spectra)
Execution Time 15–30 minutes per sampleHours to Days (Compute time dependent)

The Self-Validating System (Synergy)

A critical error in modern drug development is treating these methods as mutually exclusive. As illustrated in the diagrams below, they form a closed, self-validating loop.

Elemental analysis is blind to structural connectivity—an isomer of anisomycin will yield the exact same CHN percentages. Conversely, theoretical calculations and HRMS are "blind" to bulk impurities; a sample could be 50% contaminated with an inorganic salt (like NaCl), and the HRMS would still show a perfect C14H19NO4 peak, while the EA would immediately fail due to depressed carbon levels.

Workflow cluster_EA Experimental (EA) cluster_Theory Theoretical Calculation Start C14H19NO4 Derivative Characterization EA_Prep Sample Prep & Weighing (Microbalance) Start->EA_Prep Th_Stoich Stoichiometric Math (Exact Mass) Start->Th_Stoich EA_Combust Combustion at 1000°C (CO2, H2O, NOx) EA_Prep->EA_Combust EA_Result Empirical Mass % (C, H, N) EA_Combust->EA_Result Validation Comparative Validation (Δ < 0.4% threshold) EA_Result->Validation Th_DFT DFT Optimization (e.g., VASP, B3LYP) Th_Stoich->Th_DFT Th_Result Predicted Properties (CHNO %, Spectra) Th_DFT->Th_Result Th_Result->Validation

Workflow comparing experimental EA and theoretical calculations for validation.

Logic BulkPurity Bulk Purity (EA) Validation Self-Validating Characterization BulkPurity->Validation Confirms no inorganic salts StructuralID Structural Identity (DFT + HRMS) StructuralID->Validation Confirms connectivity Isomeric Stereochemical Assignment Isomeric->Validation 3D conformation

Self-validating logic combining bulk purity and structural identity.

By combining the empirical rigor of combustion analysis with the predictive power of computational chemistry, researchers can unequivocally guarantee both the purity and the identity of complex C14H19NO4 derivatives.

References

  • PubChem. "Anisomycin | C14H19NO4 - PubChem". National Institutes of Health (NIH). Available at:[Link]

  • Kaduk, J., Dosen, A., & Blanton, T. (2025). "Crystal structure of anisomycin, C14H19NO4". Powder Diffraction, Cambridge Core. Available at:[Link]

  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2022). "Elemental analysis: an important purity control but prone to manipulations". Inorganic Chemistry Frontiers, Royal Society of Chemistry. DOI: 10.1039/D1QI01379C. Available at:[Link]

  • Kuveke, R. E. H., et al. (2022). "An International Study Evaluating Elemental Analysis". ACS Central Science, American Chemical Society. DOI: 10.1021/acscentsci.2c00325. Available at:[Link]

Sources

Comparative Stability Study: tert-Butoxy (t-BuO) vs. Benzyloxy (BnO) Protecting Groups

Author: BenchChem Technical Support Team. Date: March 2026

In complex organic synthesis and solid-phase peptide synthesis (SPPS), the strategic masking of reactive functional groups is paramount. The tert-butoxy (t-BuO) and benzyloxy (BnO) groups represent two of the most foundational protecting groups for hydroxyl and carboxyl functionalities 1. Their utility hinges on the principle of orthogonality—the ability to selectively remove one protecting group without compromising the other 2. This guide provides a rigorous comparative analysis of t-BuO and BnO ethers/esters, detailing the mechanistic causality behind their stability profiles and providing validated experimental protocols for their selective manipulation.

Mechanistic Causality of Stability and Cleavage

The divergent stability of t-BuO and BnO groups is rooted in the distinct electronic and steric properties of their carbon-oxygen bonds.

  • tert-Butoxy (t-BuO) Lability: The t-BuO group is characteristically acid-labile. Cleavage occurs via an E1 mechanism. Protonation of the ether oxygen is followed by the departure of the alcohol, generating a tert-butyl carbocation. This intermediate is highly stabilized by hyperconjugation from three adjacent methyl groups. Consequently, t-BuO is readily cleaved by moderate acids like 50% trifluoroacetic acid (TFA) 3. Because it is purely aliphatic, it is completely inert to catalytic hydrogenation.

  • Benzyloxy (BnO) Lability: The BnO group is highly stable to mild acids (like TFA) because the benzyl cation is less stable than the tert-butyl cation under these conditions, preventing E1/SN1 cleavage 3. However, the aromatic ring of the benzyl group readily coordinates with transition metal surfaces (e.g., Palladium). Under an atmosphere of hydrogen gas, this coordination facilitates the insertion of hydrogen into the benzylic C-O bond (hydrogenolysis), releasing toluene and the free hydroxyl group 1. To cleave BnO via acidolysis, extremely strong acids (e.g., anhydrous HF or trifluoromethanesulfonic acid) are required 2.

MechanisticPathways TBu t-BuO Ether Protonation Protonation by TFA TBu->Protonation Carbocation t-Butyl Cation (E1) Protonation->Carbocation Isobutylene Isobutylene + Free OH Carbocation->Isobutylene Bn BnO Ether Adsorption Pd Surface Adsorption Bn->Adsorption Hydrogenation H2 Insertion Adsorption->Hydrogenation Toluene Toluene + Free OH Hydrogenation->Toluene

Mechanistic pathways for t-BuO acidolysis and BnO hydrogenolysis.

Comparative Stability Matrix

The following table summarizes the stability of t-BuO and BnO groups across various standard synthetic conditions. Quantitative cleavage thresholds are derived from standard synthesis protocols.

Reaction Conditiontert-Butoxy (t-BuO)Benzyloxy (BnO)Mechanistic Rationale
Mild Acid (50% TFA/DCM) Cleaved (< 1 hour)Stable t-Bu cation is stable enough to form; Benzyl cation is not.
Strong Acid (Liquid HF, 0°C) Cleaved Cleaved (1-2 hours)Extreme acidity forces protonation and SN1/SN2 cleavage of both.
Catalytic Hydrogenation (H2, Pd/C) Stable Cleaved (< 2 hours)Aromatic pi-system of BnO coordinates to Pd; aliphatic t-BuO cannot.
Mild Base (20% Piperidine/DMF) Stable Stable Neither ether/ester bond is susceptible to basic hydrolysis/elimination.
Nucleophiles (e.g., Hydrazine) Stable Stable Steric bulk (t-Bu) and lack of electrophilic centers protect the ether oxygen.

Strategic Application: Orthogonality in Peptide Synthesis

The orthogonal relationship between t-BuO and BnO dictates the two primary strategies in solid-phase peptide synthesis (SPPS):

  • Fmoc/tBu Strategy: The N-alpha amine is protected by the base-labile Fmoc group, while side-chain hydroxyls (Ser, Thr, Tyr) are protected as t-BuO ethers 4. This allows repetitive base deprotection without affecting the side chains. Global cleavage is achieved with TFA 1.

  • Boc/Bzl Strategy: The N-alpha amine is protected by the acid-labile Boc group (cleaved by TFA), while side chains are protected as BnO ethers 4. Because BnO is stable to TFA, the side chains remain intact during chain elongation. Global cleavage requires liquid HF 2.

OrthogonalCleavage Start Substrate with t-BuO and BnO PathA TFA / Scavengers (Acidolysis) Start->PathA PathB H2, Pd/C (Hydrogenolysis) Start->PathB ResultA t-BuO Cleaved BnO Intact PathA->ResultA ResultB BnO Cleaved t-BuO Intact PathB->ResultB

Orthogonal cleavage logic for selective deprotection of t-BuO and BnO groups.

Experimental Protocols: Self-Validating Systems

To ensure high fidelity in synthetic workflows, cleavage protocols must account for reactive intermediates. The cleavage of t-BuO generates tert-butyl cations, which can re-alkylate nucleophilic residues (e.g., Trp, Met, Cys) 2. Therefore, the protocol inherently requires carbocation scavengers.

Protocol A: Selective Acidolytic Cleavage of t-BuO (in the presence of BnO)

Objective: Remove t-BuO protecting groups while leaving BnO ethers intact.

  • Preparation: Dissolve the protected substrate in a cleavage cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% Water (v/v/v).

    • Causality: TIPS acts as a hydride donor to irreversibly quench the tert-butyl cation, preventing unwanted Friedel-Crafts alkylation of the substrate 2.

  • Reaction: Stir the mixture at room temperature for 1 to 2 hours. Validate reaction completion via HPLC or TLC monitoring until the starting material is fully consumed.

  • Isolation: Concentrate the reaction mixture under a stream of nitrogen to approximately 10% of its original volume.

  • Precipitation: Add cold diethyl ether (-20°C) to precipitate the deprotected product. Centrifuge and wash the pellet twice with cold ether to remove residual TFA and scavengers.

Protocol B: Selective Hydrogenolytic Cleavage of BnO (in the presence of t-BuO)

Objective: Remove BnO protecting groups while leaving t-BuO ethers intact.

  • Preparation: Dissolve the substrate in an inert solvent (e.g., Methanol, Ethanol, or Ethyl Acetate). Purge the reaction flask with Argon to remove ambient oxygen.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% w/w relative to the substrate).

    • Causality: The high surface area of the carbon support maximizes Pd exposure to the benzylic pi-system, accelerating the hydrogen insertion 1.

  • Reaction: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon or Parr shaker (1-3 atm). Stir vigorously at room temperature for 2-4 hours.

  • Isolation: Purge the flask with Argon to safely displace H2 gas. Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Evaporate the filtrate under reduced pressure to yield the product.

References

  • Protecting group - Wikipedia Source: Wikipedia URL:[Link]

  • 2.6.4.2 Aromatic Hydroxy Groups Source: Thieme Connect URL:[Link]

  • Synthesis Notes: Orthogonal Protection Schemes Source: aapptec, LLC URL:[Link]

  • Amino Acid Derivatives for Peptide Synthesis Source: aapptec, LLC URL:[Link]

Sources

Safety Operating Guide

2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Disposal Protocol: 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic Acid

Executive Summary & Chemical Profile

2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid (often referred to as the Cefbuperazone Side Chain) is a pharmaceutical intermediate used in the synthesis of beta-lactam antibiotics. Unlike common laboratory reagents, this compound presents specific "silent" hazards due to its structural moieties.

Critical Hazard Directive: The presence of the tert-butoxy group combined with a carboxylic acid functionality creates a specific chemical incompatibility profile. This compound is acid-labile . Exposure to strong mineral acids (e.g., concentrated HCl, H₂SO₄) during waste consolidation can trigger the cleavage of the tert-butyl group, resulting in the rapid evolution of isobutylene gas (flammable) and potential vessel over-pressurization.

Parameter Data / Characteristic
CAS Number 109783-69-3
Molecular Formula C₁₄H₁₉NO₄
Physical State White to off-white crystalline solid
Acidity (pKa) ~3.5 - 4.0 (Carboxylic acid moiety)
Solubility Soluble in Methanol, Ethyl Acetate, DMSO; Sparingly soluble in water.[1]
Primary Hazard Skin/Eye Irritant (H315, H319); Potential Respiratory Sensitizer.[2]
Disposal Class Non-Halogenated Organic Waste (High BTU).

Pre-Disposal Stabilization & Segregation

Effective disposal begins at the bench. You must segregate this waste stream to prevent cross-reactivity in central accumulation areas.

A. Solid Waste (Pure Substance or Contaminated PPE)
  • Protocol: Collect in a dedicated, wide-mouth HDPE or amber glass container.

  • Labeling: "Hazardous Waste - Solid Organic Acid - Toxic."

  • Prohibited: Do not place in "General Trash" or biohazard bags (unless biologically contaminated).

B. Liquid Waste (Mother Liquors/Solutions)
  • Solvent Matrix: If dissolved in organic solvents (MeOH, EtOAc), segregate into Non-Halogenated Organic Waste .

  • Aqueous Streams: If the compound is in an aqueous extraction layer:

    • Check pH: Ensure pH is between 5 and 9.

    • Neutralization: If acidic, slowly neutralize with 1M NaOH or Sodium Bicarbonate (Warning: Watch for CO₂ evolution).

    • Zero Discharge: Do NOT pour down the drain. Even aqueous streams must be collected for incineration to prevent pharmaceutical precursor bioaccumulation.

The Disposal Workflow (Step-by-Step)

This protocol ensures compliance with EPA RCRA standards (40 CFR 261) and prevents uncontrolled reactions.

Step 1: Chemical Deactivation (Optional but Recommended for High Purity)

If you possess large quantities (>100g) of pure material, chemical deactivation via alkaline hydrolysis is the safest pre-treatment before sending off-site.

  • Dissolve waste in 10% NaOH solution.

  • Stir for 2-4 hours at ambient temperature. (This opens any potential internal anhydride formation and solubilizes the acid as a salt).

  • Label as "Basic Organic Aqueous Waste."

Step 2: Waste Consolidation
  • Container: Use UN-rated drums (UN 1H2 for solids, UN 1A1/1H1 for liquids).

  • Compatibility Check: Ensure no strong mineral acids (Nitric, Sulfuric) are present in the waste drum.

    • Why? As noted, acid contact generates isobutylene gas, which can pressurize the drum and create a flammability hazard.

Step 3: Final Destruction (Incineration)
  • Method: High-Temperature Incineration (Rotary Kiln).

  • Rationale: This is the only method that guarantees the destruction of the pharmaceutical pharmacophore, preventing environmental persistence.

Visual Decision Matrix

The following logic flow dictates the handling procedure based on the physical state of the waste.

DisposalWorkflow Start Waste Generation: CAS 109783-69-3 StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/PPE) StateCheck->Solid Solid Liquid Liquid Waste (Solvent/Aqueous) StateCheck->Liquid Liquid SolidPack Pack in HDPE Container Double Bagged Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck Incinerate FINAL DISPOSAL: High-Temp Incineration (Zero Sewer Discharge) SolidPack->Incinerate Halogenated Halogenated Solvent (DCM/Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH/EtOAc) SolventCheck->NonHalogenated Flammables Aqueous Aqueous Solution SolventCheck->Aqueous Water Based Halogenated->Incinerate NonHalogenated->Incinerate Neutralize Adjust pH to 6-8 (Avoid Strong Acids) Aqueous->Neutralize Neutralize->Incinerate Collect as Haz Waste

Figure 1: Decision matrix for the segregation and disposal of phenylacetic acid derivatives, prioritizing incineration for all streams.

Regulatory Compliance & Waste Codes

While this specific intermediate is not a "Listed Waste" (F, K, P, or U lists) under RCRA, it is a "Characteristic Waste" based on its properties.

Regulatory BodyClassificationCodeNotes
EPA (RCRA) Unlisted Hazardous WasteD002 If pH ≤ 2 (Aqueous solutions).[3]
EPA (RCRA) Ignitable WasteD001 If dissolved in flammable solvents (Flash point < 60°C).
DOT (Transport) Corrosive Solid, Acidic, Organic, N.O.S.UN 3261 Proper shipping name for pure solid transport.

Documentation Requirement: Ensure the Waste Profile Sheet (WPS) explicitly lists "Pharmaceutical Intermediate - Organic Acid" to prevent the disposal facility from bulking it with incompatible oxidizers.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (2024). Compound Summary: Phenylacetic Acid Derivatives.

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Safety Data Sheets.

Sources

Personal protective equipment for handling 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Precautionary Principle

As researchers, we often handle intermediates where specific toxicological data is sparse. 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid (CAS: 1706571-47-2) is a functionalized amino acid derivative likely used as a chiral building block in peptide synthesis or pharmaceutical development.

While specific LD50 data for this exact conformer may be limited, its structural moieties—a carboxylic acid, a secondary amide, and a lipophilic tert-butoxy group—dictate a strict safety profile. We treat this substance as a Class II Irritant (Skin/Eye/Respiratory) with potential for sensitization. The lipophilic nature of the tert-butoxy tail suggests enhanced dermal permeability compared to free phenylacetic acid, making skin protection critical.

Immediate Action Required:

  • Containment: Handle exclusively in a certified chemical fume hood.

  • Skin Barrier: Double-gloving (Nitrile) is mandatory for solid handling.

  • Respiratory: Engineering controls are primary; N95 is a secondary backup only outside the hood.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Why." This compound presents risks primarily through dust inhalation and direct contact .

Hazard ClassGHS Classification (Inferred*)Signal WordH-Statements
Skin Corrosion/Irritation Category 2WARNING H315: Causes skin irritation.
Serious Eye Damage Category 2AWARNING H319: Causes serious eye irritation.[1][2][3]
STOT - Single Exposure Category 3WARNING H335: May cause respiratory irritation.[3]

*Note: In the absence of a compound-specific REACH dossier, we apply the "Read-Across" method using Phenylacetic acid (CAS 103-82-2) and similar amide derivatives as proxies [1, 2].

PPE Matrix: Task-Based Protection

Do not use a "one size fits all" approach. PPE must scale with the energy and potential exposure of the task.

Task Intensity Scenario Hand Protection Eye/Face Protection Body Protection Respiratory
Low Energy Storage, moving closed containers.[4]Single Nitrile (0.11 mm, min). Inspect for tears.Safety Glasses with side shields (ANSI Z87.1).Standard Lab Coat (Cotton/Poly blend).None required if container is sealed.[1]
Medium Energy Weighing (<1g), Dissolving, Transferring solids.Double Nitrile .[4][5][6][7][8][9] Outer glove changed immediately upon splash.Chemical Goggles (indirect vent) preferred over glasses to prevent dust entry.Lab Coat + Tyvek Sleeve Covers (optional but recommended).Fume Hood (Sash at 18"). If hood unavailable: N95 Respirator.
High Energy Spills (>5g), cleanup, synthesis scale-up (>10g).Double Nitrile or Silver Shield (Laminate) for prolonged contact.Face Shield over Chemical Goggles.Tyvek Coverall or Apron over Lab Coat.P100 Respirator (Half-face) if outside fume hood.

Operational Protocol: Safe Handling Workflow

This protocol uses a Self-Validating System : every step includes a check to ensure safety before proceeding.

Phase A: Preparation (The "Cold" Phase)
  • Static Check: Phenylacetic acid derivatives are often fluffy, electrostatic powders. Use an ionizing fan or anti-static gun inside the balance enclosure to prevent "fly-away" powder.

  • Glove Inflation Test: Before donning, trap air in your nitrile glove and squeeze. If it deflates, discard. Trust requires verification.

  • Sash Height: Verify fume hood face velocity (target: 80–100 fpm) and set sash to the working height marker.

Phase B: Weighing & Transfer
  • Tare External: Tare your weigh boat/vial before opening the chemical container to minimize open-container time.

  • The "Draft" Rule: Place the balance at least 6 inches back from the sash plane. Air turbulence at the front edge causes containment breaches.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination or unintended reactivity.

  • Solvation: Add solvent to the solid, not solid to the solvent, to minimize splash risk (unless reaction kinetics dictate otherwise).

Phase C: Decontamination (Doffing)
  • Wipe Down: Wipe the exterior of the reagent bottle with a Kimwipe dampened in Ethanol/Acetone before returning to storage.

  • Glove Removal: Use the "Beak Method" (peel inside out) to ensure the contaminated outer surface never touches skin.

  • Wash: Wash hands with soap and water for 20 seconds immediately after doffing.

Visualization: Risk-to-Action Logic

The following diagram illustrates the decision-making pathway for handling this specific intermediate.

SafetyLogic Start Start: Handling 2-[2-(tert-Butoxy)...] Assess Assess Task Energy Start->Assess Solid Solid Handling (Dust Risk) Assess->Solid Weighing/Transfer Liquid In Solution (Splash Risk) Assess->Liquid Pipetting/Dilution Engineering Primary Control: Fume Hood Solid->Engineering Required Liquid->Engineering Recommended PPE_Solid PPE: Goggles + Double Nitrile + Sleeve Covers Engineering->PPE_Solid If Solid PPE_Liquid PPE: Safety Glasses + Single Nitrile Engineering->PPE_Liquid If Liquid Action Execute Task PPE_Solid->Action PPE_Liquid->Action Disposal Disposal: Solid Waste Stream Action->Disposal

Caption: Decision workflow for selecting PPE based on the physical state of the reagent (Solid Dust vs. Liquid Solution).

Emergency Response & Disposal

Spill Response (Solid)
  • Alert: Notify nearby personnel.

  • PPE Up: Don goggles and double gloves.

  • Contain: Do not dry sweep (generates dust). Cover spill with wet paper towels (water or PEG-400) to dampen the powder.

  • Scoop: Scoop up the damp slurry into a hazardous waste bag.

  • Clean: Wipe area with 1N NaOH (to neutralize the acid) followed by water.

Disposal Strategy

This compound is an organic intermediate. It must never go down the drain.

  • Solid Waste: Segregate into "Solid Organic Waste" drums for incineration.

  • Liquid Waste: If dissolved, dispose of in the solvent-appropriate stream (e.g., "Non-Halogenated Organic" if in Methanol).

  • Labeling: Clearly label waste tags with the full chemical name; avoid abbreviations like "Boc-derivative."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 761, Phenylacetic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.